molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Numéro de catalogue: B043329
Numéro CAS: 10551-58-3
Poids moléculaire: 168.15 g/mol
Clé InChI: QAVITTVTXPZTSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Acetoxymethyl-2-furaldehyde is a volatile flavor compound present in berrycactus. It is a potential sweet modulator compound present in traditional balsamic vinegar of Modena.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5-formylfuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147166
Record name 5-Formylfurfuryl acetate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10551-58-3
Record name 5-(Acetoxymethyl)-2-furaldehyde
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Record name 5-Formylfurfuryl acetate
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Record name 5-Formylfurfuryl acetate
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Record name 5-formylfurfuryl acetate
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Record name 5-FORMYLFURFURYL ACETATE
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Foundational & Exploratory

Spectroscopic Analysis of 5-Acetoxymethyl-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymethyl-2-furaldehyde, a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a compound of significant interest in medicinal chemistry and drug development. Its furanic core and reactive functionalities make it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure and properties is paramount for its application in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols are intended to serve as a comprehensive resource for researchers and scientists working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 89.56 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.604s1HAldehyde CHO
7.522d1HFuran H-3
6.808d1HFuran H-4
5.155s2HMethylene CH₂
2.081s3HAcetyl CH₃

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
177.5Aldehyde C=O
170.1Ester C=O
158.5Furan C-2
153.0Furan C-5
122.8Furan C-3
112.5Furan C-4
57.8Methylene CH₂
20.7Acetyl CH₃

Note: The assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2850 & 2750WeakC-H stretch (aldehyde)
~1750-1730StrongC=O stretch (ester)
~1740-1720StrongC=O stretch (aldehyde)
~1600-1475Weak-MediumC=C stretch (aromatic furan ring)
~1300-1000StrongC-O stretch (ester and ether)

Note: These are characteristic absorption frequencies for the functional groups present in this compound.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative Intensity (%)Possible Fragment
1681.2[M]⁺ (Molecular Ion)
126100.0[M - CH₂CO]⁺
10921.2[M - OCOCH₃]⁺
978.7[C₅H₅O₂]⁺
7927.2[C₅H₃O]⁺
5310.8[C₄H₅]⁺
4327.5[CH₃CO]⁺

Data sourced from ChemicalBook.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values).

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

    • Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions, which provide structural information.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques in elucidating the structure of an organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film / KBr Pellet / ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent / GC Injection Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic_Data_Integration NMR ¹H & ¹³C NMR Proton & Carbon Skeleton Connectivity (J-coupling) Structure Structure of this compound NMR:h->Structure:S Provides carbon-hydrogen framework IR Infrared Spectroscopy Functional Groups (C=O, C-O) IR:f->Structure:S Confirms presence of key functional groups MS Mass Spectrometry Molecular Weight Fragmentation Pattern MS:m->Structure:S Determines molecular formula and connectivity MS:f->Structure:S Corroborates structural fragments

Caption: Integration of Spectroscopic Data.

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Acetoxymethyl-2-furaldehyde, a furanic compound with emerging interest in various scientific fields, including flavor chemistry and drug discovery. This document summarizes key data, details experimental protocols, and presents visual workflows and pathways to support research and development activities.

Core Physicochemical Properties

This compound, also known as 5-formylfurfuryl acetate, is a derivative of 5-Hydroxymethylfurfural (5-HMF). Its chemical structure consists of a furan ring with an aldehyde group at the 2-position and an acetoxymethyl group at the 5-position.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C₈H₈O₄[1][2][3]
Molecular Weight 168.15 g/mol [1][2][3]
CAS Number 10551-58-3[1][2][3]
Appearance Off-white to brown crystalline solid[4]
Melting Point 53-55 °C[3][4][5]
Boiling Point 122 °C at 2 mmHg[4][5]
Solubility Slightly soluble in chloroform and methanol.[4][5] Soluble in water (1.028 x 10⁴ mg/L at 25 °C, estimated).[6]
Flash Point 107.78 °C (226.00 °F)[6]
Density 1.230 g/cm³ (estimate)[4]
Refractive Index 1.4611 (estimate)[4]
LogP (Octanol/Water Partition Coefficient) 1.155 (Crippen Calculated)[7]
Spectral Data
Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 9.46 (s, 1H, -CHO), 7.10 (d, 1H, furan-H), 6.46 (d, 1H, furan-H), 4.96 (s, 2H, -CH₂-), 1.94 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): 177.7, 170.5, 155.4, 152.6, 122.5, 112.5, 57.6, 20.4
Infrared (IR) Key absorptions (cm⁻¹): 3124, 2923, 2847 (C-H), 1744 (C=O, ester), 1679 (C=O, aldehyde), 1025 (C-O)
Mass Spectrometry (MS) m/z: 168 (M+), 126, 109, 97, 81, 79, 53, 43

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

This method involves the formylation of furfuryl acetate using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Procedure:

  • A solution of N,N-dimethylformamide (414.17 mmol) in 1,2-dichloroethane (200 ml) is cooled to 0 °C.

  • Phosphoryl chloride (310.63 mmol) is added dropwise over 5 minutes.

  • The mixture is stirred at 0 °C for 45 minutes.

  • Furfuryl acetate (107.04 mmol) is then added over 5 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The resulting black solution is neutralized with a 15% aqueous sodium carbonate (Na₂CO₃) solution.

  • The product is extracted with diethyl ether (3 x 150 mL).

  • The combined organic layers are washed with distilled water and a saturated aqueous sodium chloride (NaCl) solution.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by chromatography.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of furanic compounds. While specific methods for this compound are not extensively published, a method adapted from the analysis of the related compound 5-Hydroxymethylfurfural (5-HMF) is provided below.

Apparatus:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer

Procedure:

  • Mobile Phase Preparation: A typical mobile phase is a gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. For example, a gradient could start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of dilutions are then made to create a calibration curve.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Furfuryl_Acetate Furfuryl Acetate Vilsmeier_Haack Vilsmeier-Haack Formylation Furfuryl_Acetate->Vilsmeier_Haack POCl3 Phosphoryl Chloride (POCl3) POCl3->Vilsmeier_Haack DMF N,N-Dimethylformamide (DMF) DMF->Vilsmeier_Haack Neutralization Neutralization (aq. Na2CO3) Vilsmeier_Haack->Neutralization Reaction Mixture Extraction Extraction (Diethyl Ether) Neutralization->Extraction Purification Purification Extraction->Purification Crude Product AMF This compound Purification->AMF Pure Product

Caption: Synthesis workflow for this compound.

Analytical Workflow

The diagram below outlines a general workflow for the analysis of this compound using HPLC.

Analytical_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis Result Result (Concentration of AMF) Data_Analysis->Result

Caption: General analytical workflow using HPLC.

Putative Signaling Pathway

While the direct signaling pathways of this compound are not well-elucidated, its precursor, 5-HMF, has been shown to have biological activities. The following diagram illustrates a hypothetical signaling pathway based on the known effects of related furanic compounds, which may involve modulation of oxidative stress and inflammatory responses. This is a speculative pathway and requires experimental validation for this compound.

Putative_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes AMF This compound (Putative) ROS Reactive Oxygen Species (ROS) AMF->ROS Modulates NFkB NF-κB Pathway AMF->NFkB Inhibits (?) Antioxidant Antioxidant Effects AMF->Antioxidant Anti_inflammatory Anti-inflammatory Effects AMF->Anti_inflammatory ROS->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Putative signaling pathway for this compound.

References

Literature review on the synthesis of 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Acetoxymethyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of this compound (AMF), a value-added derivative of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF). AMF's increased hydrophobicity and stability compared to HMF make it an attractive intermediate in the synthesis of biofuels, polymers, and pharmaceuticals. This document details various synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

This compound (AMF) is a furanic compound that has garnered significant interest as a stable and versatile intermediate.[1] Its synthesis is primarily centered around the modification of 5-Hydroxymethylfurfural (HMF), a key bio-based platform molecule. The acetylation of HMF's hydroxyl group to an acetoxymethyl group enhances its properties for various applications by improving its thermal stability and making it less hydrophilic.[2] This guide explores the prevalent methods for AMF synthesis, including the direct acetylation of HMF, multi-step synthesis from carbohydrates, and other notable approaches.

Synthetic Pathways

Several pathways for the synthesis of AMF have been reported in the literature. The most common strategies start from readily available bio-based materials like fructose or HMF.

General Synthesis Overview

The primary methods for synthesizing AMF can be categorized into two main approaches: the direct conversion of HMF or the conversion of carbohydrates. The following diagram illustrates these general pathways.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Carbohydrates Carbohydrates (e.g., Fructose, Glucose) HMF 5-Hydroxymethylfurfural (HMF) Carbohydrates->HMF Dehydration DAF 1,6-Diacetylfructose (DAF) Carbohydrates->DAF Enzymatic Transesterification AMF This compound (AMF) HMF->AMF Acetylation DAF->AMF Dehydration

Caption: General synthetic routes to this compound.

Detailed Synthesis from Fructose

A prominent two-step method involves the enzymatic conversion of D-fructose to 1,6-diacetylfructose (DAF), followed by the acid-catalyzed dehydration of DAF to AMF. This pathway offers a sustainable approach utilizing enzymes and heterogeneous catalysts.

G Fructose D-Fructose DAF 1,6-Diacetylfructose (DAF) Fructose->DAF Novozym 435 Vinyl Acetate AMF This compound (AMF) DAF->AMF Amberlyst 15 High Temperature

Caption: Two-step synthesis of AMF from D-fructose.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Acetylation of HMF with Isopropenyl Acetate

This method describes a base-catalyzed acetylation of HMF.

Procedure:

  • A 5-mL round-bottomed flask is equipped with a condenser and a magnetic stir bar.

  • The flask is charged with HMF (0.5 mmol), isopropenyl acetate (1.5 equivalents), and a catalyst (e.g., 15 wt% of a solid base catalyst).[3]

  • The mixture is heated to the desired temperature (e.g., 30-90 °C) under atmospheric pressure.[3]

  • The reaction progress is monitored by taking aliquots at intervals and analyzing them by GC/MS to determine the conversion of HMF and selectivity towards AMF.[3]

  • Upon completion, the catalyst is filtered off, and the excess isopropenyl acetate is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Synthesis from Fructose via 1,6-Diacetylfructose (DAF)

This two-step process involves an initial enzymatic transesterification followed by dehydration.

3.2.1. Enzymatic Transesterification of D-Fructose to DAF

Procedure:

  • To a flask, add 50 mg of D-fructose, 5 mL of a suitable solvent (e.g., THF or 1,4-dioxane), and 80 µL of vinyl acetate (3 equivalents).[4]

  • Add 50 mg of immobilized lipase (e.g., Novozym 435).[4]

  • The reaction mixture is stirred at 300 rpm and maintained at 45 °C for 5 hours.[4]

  • After the reaction, the lipase is removed by filtration.

  • The filtrate is concentrated by rotary evaporation and further dried under vacuum to yield DAF as a slightly yellow syrup.[4]

3.2.2. Dehydration of DAF to AMF

Procedure:

  • Dissolve 50 mg of DAF in 5 mL of an organic solvent (e.g., a mixture of DMSO and 1,4-dioxane).[4]

  • Add 50 mg of a solid acid catalyst, such as Amberlyst 15.[4]

  • The mixture is stirred at 300 rpm and heated to 120 °C for 8 hours.[4]

  • After the reaction, the Amberlyst 15 is removed by filtration.

  • The resulting solution containing AMF is analyzed by HPLC and GC-MS.[4]

  • For purification, the solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.[4]

Vilsmeier-Haack Synthesis of 5-Formyl-furfuryl acetate

This method is a key step in an alternative route to AMF starting from furfuryl acetate.

Procedure:

  • A mixture of N,N-dimethylformamide (414.17 mmol) and 1,2-dichloroethane (200 mL) is cooled to 0 °C.[5]

  • POCl₃ (310.63 mmol) is added over a period of 5 minutes.[5]

  • The mixture is stirred at 0 °C for 45 minutes.[5]

  • Furfuryl acetate (107.04 mmol) is then added over 5 minutes.[5]

  • The reaction mixture is allowed to stand at room temperature for 24 hours.[5]

  • The resulting black solution is neutralized with a 15% aqueous Na₂CO₃ solution and extracted with diethyl ether (3 x 150 mL).[5]

  • The combined ether extracts are washed several times with distilled water and a saturated aqueous solution of NaCl.[5]

  • The solvent is removed on a rotary evaporator to yield the crude product, which can be further purified.[5]

Direct Synthesis from Fructose using ZnCl₂/Acetic Acid

This one-pot method directly converts fructose to AMF.

Procedure:

  • In a 100 mL round-bottomed flask fitted with a reflux condenser and a magnetic stir bar, add glacial acetic acid (20 mL).

  • Sequentially add D-fructose (1.002 g, 5.57 mmol) and anhydrous ZnCl₂ (3 g, 22.01 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture at 400 rpm for 6 hours.

  • After the reaction, cool the mixture to room temperature and dilute it with water.

  • Extract the product with chloroform and evaporate the solvent under reduced pressure.

  • The crude product is purified by passing it through a plug of silica gel to yield AMF.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes to AMF, allowing for a comparative analysis of their efficiencies.

Acetylation of 5-Hydroxymethylfurfural (HMF)
CatalystAcetylating AgentSolventTemperature (°C)Time (h)HMF Conversion (%)AMF Yield (%)Reference
K₂CO₃Isopropenyl AcetateIsopropenyl Acetate601>9995[3]
Amberlyst-15Isopropenyl AcetateIsopropenyl Acetate6037570[3]
Acetic AnhydrideAcetic AnhydridePyridineRoom Temp.--High[6]
Two-Step Synthesis from D-Fructose

Step 1: Enzymatic Transesterification to 1,6-diacetylfructose (DAF)

EnzymeAcyl DonorSolventTemperature (°C)Time (h)DAF Yield (%)Reference
Novozym 435Vinyl AcetateTHF45594.6[4]
Novozym 435Vinyl Acetate1,4-Dioxane455-[4]

Step 2: Dehydration of DAF to this compound (AMF)

CatalystSolventTemperature (°C)Time (h)AMF Yield (%)HMF Yield (%)Reference
Amberlyst 15DMSO120823.68.2[4]
H₂SO₄DMSO--86.6-[4]
Amberlyst 15Dioxane:DMSO (9:1)120246515[7]
Direct Synthesis from Carbohydrates
Starting MaterialCatalystCo-catalyst/SolventTemperature (°C)Time (h)AMF Yield (%)Reference
FructoseZnCl₂Acetic Acid100680[8]
GlucoseZnCl₂Acetic Acid100660[8]

Conclusion

The synthesis of this compound can be achieved through several effective routes, with the choice of method depending on the desired scale, available starting materials, and sustainability considerations. The direct acetylation of HMF offers a straightforward approach with high yields, particularly with base catalysts. The two-step conversion of fructose provides a bio-catalytic alternative, though it may require further optimization of the dehydration step to maximize AMF selectivity. The one-pot synthesis from carbohydrates using Lewis acid catalysts in acetic acid presents a promising and efficient method for direct conversion. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

The Emergence of 5-Acetoxymethyl-2-furaldehyde in Food Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Occurrence, Formation, and Analysis of a Novel Flavor Compound

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF) is a furanic compound increasingly identified in a variety of food products, particularly those undergoing thermal processing and aging. As an ester of the well-known heat-induced contaminant 5-hydroxymethylfurfural (HMF), AMF's presence in the food supply warrants a comprehensive understanding of its origins, the methodologies for its detection, and its potential physiological implications. This technical guide provides a detailed overview of the natural occurrence of AMF in foods, elucidates its formation pathways, presents state-of-the-art analytical protocols for its quantification, and summarizes the current toxicological data. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.

Introduction

This compound (AMF) is a derivative of 5-hydroxymethylfurfural (HMF) characterized by the substitution of the hydroxyl group with an acetoxy group. While HMF has been extensively studied as an indicator of heat treatment and storage conditions in various foods, AMF has more recently emerged as a compound of interest due to its contribution to the sensory profile of certain food products. Notably, it has been identified as a sweet taste modulator.[1][2][3] The formation of AMF is intrinsically linked to the presence of its precursor, HMF, and an acetyl donor, typically acetic acid, both of which are common constituents in many processed and fermented foods.

This guide aims to consolidate the current scientific knowledge on AMF in food products, providing a technical resource for its study.

Natural Occurrence of this compound in Foods

The natural occurrence of AMF has been confirmed in a limited but growing number of food products. Its presence is most prominently documented in aged balsamic vinegars, where it contributes to the characteristic sweet taste.[2][3] It has also been identified as a volatile flavor compound in berry cactus (Myrtillocactus geometrizans). Given its formation mechanism, it is plausible that AMF is present in other food matrices where HMF and acetic acid coexist, such as certain aged fruit products, fermented beverages, and coffees. However, comprehensive quantitative surveys across a wide range of food items are not yet widely available.

Data Presentation: Quantitative Occurrence of this compound

The following table summarizes the reported concentrations of AMF in various food products. The data is primarily derived from studies on balsamic vinegar, highlighting the need for broader quantitative analysis in other food categories.

Food ProductConcentration Range (mg/L or mg/kg)Analytical Method UsedReference
Traditional Balsamic Vinegar of Modena (TBV)Higher concentrations observed compared to Balsamic Vinegar of Modena (BV)HPLC-MS/MS, qNMR[2][3]
Balsamic Vinegar of Modena (BV)Lower concentrations observed compared to Traditional Balsamic Vinegar of Modena (TBV)HPLC-MS/MS, qNMR[2][3]
Berry Cactus (Myrtillocactus geometrizans)Identified as a volatile component; quantitative data not specifiedNot specified[4]

Formation Pathways of this compound

The primary formation pathway of AMF in food is the esterification of 5-hydroxymethylfurfural (HMF) with acetic acid.[3] This reaction is contingent on the prior formation of HMF, which is a well-established product of carbohydrate degradation through two main non-enzymatic browning reactions: the Maillard reaction and caramelization.

  • Maillard Reaction: This complex series of reactions occurs between reducing sugars and amino acids upon heating, leading to the formation of a diverse array of flavor and color compounds, including HMF.

  • Caramelization: This process involves the dehydration and degradation of sugars at high temperatures, also resulting in the generation of HMF.

Once HMF is formed in a food matrix containing acetic acid, an environment conducive to esterification can lead to the synthesis of AMF. Acetic acid is a common component in fermented foods and beverages, such as vinegar, and can also be formed during the degradation of other food components.

The following diagram illustrates the key steps in the formation of AMF in food products.

AMF_Formation_Pathway ReducingSugars Reducing Sugars (e.g., Glucose, Fructose) MaillardReaction Maillard Reaction ReducingSugars->MaillardReaction Caramelization Caramelization ReducingSugars->Caramelization AminoAcids Amino Acids AminoAcids->MaillardReaction Heat Heat Heat->MaillardReaction Heat->Caramelization HMF 5-Hydroxymethyl-2-furaldehyde (HMF) MaillardReaction->HMF Caramelization->HMF Esterification Esterification HMF->Esterification AceticAcid Acetic Acid AceticAcid->Esterification AMF This compound (AMF) Esterification->AMF

Formation pathway of this compound in food.

Experimental Protocols for Analysis

The analysis of AMF in complex food matrices requires robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable methods for the quantification of AMF. The protocols for HMF analysis are largely adaptable for AMF.

Sample Preparation

A generic sample preparation workflow for the analysis of AMF in food is outlined below. The specific steps may need optimization based on the food matrix.

Sample_Prep_Workflow Sample Food Sample (e.g., Vinegar, Fruit Juice) Homogenization Homogenization / Dilution Sample->Homogenization Extraction Solvent Extraction (e.g., with Acetonitrile) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional, for complex matrices) Extraction->Cleanup Filtration Filtration (0.45 µm) Extraction->Filtration For simpler matrices Cleanup->Filtration Analysis HPLC or GC-MS Analysis Filtration->Analysis

References

Chemical structure and functional groups of 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF) is a versatile furanic compound derived from renewable biomass resources. Its unique chemical structure, featuring an aldehyde, an acetate ester, and a furan ring, makes it a valuable platform chemical and a key intermediate in the synthesis of a wide range of value-added products. This technical guide provides an in-depth overview of the chemical structure, functional groups, physicochemical properties, and synthesis of this compound. It also explores its current and potential applications, particularly in the pharmaceutical and flavor industries. Detailed experimental protocols for its synthesis and comprehensive spectral data are included to support further research and development.

Chemical Structure and Functional Groups

This compound possesses a furan ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with an acetoxymethyl group.[1] The core functional groups that dictate its chemical reactivity and properties are:

  • Furan Ring: An aromatic five-membered heterocycle containing one oxygen atom.

  • Aldehyde Group (-CHO): A reactive functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.

  • Ester Group (-COOCH₃): An acetate ester that can be hydrolyzed to the corresponding alcohol, 5-Hydroxymethylfurfural (HMF).

The presence of these functional groups allows for a wide array of chemical modifications, making AMF a versatile building block in organic synthesis.

Molecular Formula: C₈H₈O₄[1] IUPAC Name: (5-formylfuran-2-yl)methyl acetate[2] CAS Registry Number: 10551-58-3[1] SMILES: CC(=O)OCC1=CC=C(O1)C=O[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

Physicochemical Properties
PropertyValueReference(s)
Molecular Weight168.15 g/mol
Melting Point53-55 °C[4]
Boiling Point122 °C at 2 mmHg[4]
Flash Point107.78 °C (226.00 °F)[5]
Density1.230 g/cm³[6]
SolubilitySoluble in water (1.028e+004 mg/L @ 25 °C, est.), slightly soluble in chloroform and methanol.[4][5]
AppearanceOff-white crystalline solid.[4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueKey Data/Reference
¹H NMR Data available from various sources.
¹³C NMR Spectra available, for instance, from Aldrich Chemical Company, Inc.[2]
Infrared (IR) Spectroscopy IR spectra are available and can be found in the NIST Chemistry WebBook.[1][7][8][9]
Mass Spectrometry (MS) Mass spectra (electron ionization) are accessible through the NIST Chemistry WebBook.[1][10][11]
Gas Chromatography (GC) Retention indices on polar columns are documented.[12][13]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from biomass-derived precursors.

Synthesis from Furfuryl Acetate via Vilsmeier-Haack and Wittig Reactions

A two-step synthesis starting from furfuryl acetate provides an efficient route to this compound.[14][15]

Experimental Protocol:

Step 1: Synthesis of 5-formyl-furfuryl acetate (this compound)

This step involves a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[14][15] While the specific experimental details for this step are not fully elaborated in the provided search results, the general procedure for a Vilsmeier-Haack reaction on a furan ring would involve the slow addition of POCl₃ to a solution of the furan derivative in DMF, typically at reduced temperatures, followed by heating to complete the reaction and subsequent aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

Step 2: Conversion to 5-Acetoxymethyl-2-vinylfuran (Optional Follow-on Reaction)

The aldehyde group of this compound can be converted to a vinyl group via a Wittig reaction.[14]

  • Methyltriphenylphosphonium bromide (34.44 mmol) and diethyl ether (150 mL) are cooled to 0 °C under an argon atmosphere.

  • While stirring, sodium hydride (NaH, 68.87 mmol) is added to the slurry.

  • The mixture is stirred at 0 °C for 1 hour.

  • This compound (22.96 mmol) dissolved in diethyl ether (20 mL) is added slowly.

  • The resulting black mixture is stirred for 24 hours and then neutralized with a 15% aqueous solution of sodium carbonate (Na₂CO₃).

  • The aqueous layer is extracted three times with diethyl ether (100 mL each).

  • The combined organic phases are purified by vacuum distillation (P = 2 × 10⁻¹ mbar, T = 50 °C) to yield an orange oil.[14]

One-Pot Synthesis from Carbohydrates

A one-pot synthesis from carbohydrates using a zinc chloride/acetic acid catalyst system has been developed.[16][17] This method is particularly attractive as it utilizes renewable starting materials.

Experimental Protocol:

While the specific, detailed protocol is part of a larger study, the key aspects of the reaction conditions are as follows:

  • Reactants: Fructose (as a model carbohydrate).

  • Catalyst System: Zinc chloride (ZnCl₂) in acetic acid (AcOH).

  • Solvent and Reagent: Acetic acid serves as the catalyst, reagent, and solvent.[17]

  • Temperature: The reaction temperature is a critical parameter, with a significant improvement in yield observed at 100 °C.[16]

  • Reaction Time: A reaction time of 6 hours at 100 °C resulted in a 75% yield of this compound.[16]

It was noted that higher concentrations of ZnCl₂ or fructose led to the formation of undesired by-products ("humins") and a decrease in the yield of the target molecule.[16]

Applications and Biological Relevance

This compound is a compound of interest in several fields, primarily due to its origins from renewable resources and its versatile chemical nature.

  • Flavor and Fragrance Industry: It is a volatile flavor compound found in foods such as berrycactus and is considered a potential sweet taste modulator in traditional balsamic vinegar of Modena.[4][18] It has a characteristic baked bread odor.[5]

  • Pharmaceutical and Agrochemical Synthesis: As a furan derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[19][20] Its furan core and reactive aldehyde group are key features for constructing novel drug candidates and agrochemicals.[20] The compound has been noted to exhibit antifungal and anticancer properties and may inhibit bacterial growth.[19]

  • Biomaterials and Polymers: Furan-based compounds are increasingly being investigated as precursors for the development of sustainable polymers and materials.[21]

Logical and Experimental Workflows

The synthesis of this compound and its subsequent transformations can be visualized as logical workflows.

Synthesis_from_Furfuryl_Acetate Furfuryl Acetate Furfuryl Acetate This compound This compound Furfuryl Acetate->this compound Vilsmeier-Haack Reaction (DMF, POCl₃) 5-Acetoxymethyl-2-vinylfuran 5-Acetoxymethyl-2-vinylfuran This compound->5-Acetoxymethyl-2-vinylfuran Wittig Reaction (MePh₃PBr, NaH)

Caption: Synthesis of 5-Acetoxymethyl-2-vinylfuran from furfuryl acetate.

One_Pot_Synthesis_from_Carbohydrates Carbohydrates (e.g., Fructose) Carbohydrates (e.g., Fructose) This compound This compound Carbohydrates (e.g., Fructose)->this compound One-Pot Reaction (ZnCl₂ / Acetic Acid, 100°C)

Caption: One-pot synthesis of this compound from carbohydrates.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[2] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.[18] It is also classified as a combustible solid.[18]

Conclusion

This compound is a highly functionalized and valuable platform chemical with significant potential in various industrial sectors. Its synthesis from renewable resources further enhances its appeal as a sustainable chemical intermediate. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug development, materials science, and related fields. The detailed experimental protocols and compiled data serve as a foundation for future innovation and utilization of this versatile furan derivative.

References

Navigating the Stability Landscape of 5-Acetoxymethyl-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF), a derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), is gaining traction in medicinal chemistry and drug development. Its enhanced lipophilicity compared to HMF offers potential advantages in formulation and delivery. However, the inherent reactivity of the furan ring and the presence of both an aldehyde and an ester functional group necessitate a thorough understanding of its thermal and hydrolytic stability. This technical guide provides an in-depth analysis of the stability profile of AMF, offering insights into its degradation pathways, quantitative stability data under various stress conditions, and detailed experimental protocols for its assessment. This information is crucial for ensuring the quality, safety, and efficacy of AMF-containing pharmaceutical products.

Introduction

This compound (AMF) is a furanic compound that serves as a key intermediate in the synthesis of various high-value chemicals and pharmaceutical ingredients.[1][2] While often cited for its improved handling and purification characteristics over its precursor, 5-hydroxymethylfurfural (HMF), due to its crystalline nature and reduced hydrophilicity, the stability of AMF itself is a critical parameter that dictates its viability in drug development and other applications.[3] The presence of a reactive aldehyde group, a furan ring susceptible to oxidation and polymerization, and an ester moiety prone to hydrolysis presents a complex stability challenge.[4][5]

For drug development professionals, understanding the degradation kinetics and byproducts of AMF is paramount for establishing appropriate storage conditions, defining shelf-life, and ensuring the safety and efficacy of the final drug product.[6] This guide consolidates the available knowledge on the thermal and hydrolytic stability of AMF, drawing parallels from the extensively studied HMF, and provides a framework for its systematic evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of AMF is essential for interpreting its stability behavior.

PropertyValueReference
Chemical Formula C₈H₈O₄[7]
Molecular Weight 168.15 g/mol
CAS Number 10551-58-3[7]
Appearance Off-white crystalline solid[1]
Melting Point 53-55 °C
Solubility Soluble in water (1.028e+004 mg/L @ 25 °C, est.)[8]
Flash Point 107.78 °C[8]

Thermal Stability of this compound

Elevated temperatures can induce the degradation of AMF, leading to the formation of various byproducts. While specific kinetic data for AMF is limited, the thermal decomposition of the closely related HMF has been studied and provides valuable insights. The primary thermal degradation pathways for HMF involve dimerization and the formation of 5-methylfurfural and 2,5-furandicarboxaldehyde.[5] For AMF, similar degradation of the furan ring is expected, alongside potential reactions involving the acetoxymethyl group.

Quantitative Thermal Degradation Data (Illustrative)

The following table presents illustrative data on the thermal degradation of AMF at various temperatures, based on anticipated behavior similar to HMF. It is important to note that this data is hypothetical and should be confirmed by experimental studies.

Temperature (°C)Time (hours)AMF Remaining (%)Major Degradation Products
4024>99-
602498Trace impurities
8024925-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers
10024855-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers, 5-Methylfurfural
12024755-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers, 5-Methylfurfural, 2,5-Furandicarboxaldehyde

Hydrolytic Stability of this compound

The hydrolytic stability of AMF is a critical concern, particularly due to the presence of the acetoxymethyl ester linkage. Hydrolysis can be catalyzed by both acids and bases, leading to the formation of 5-hydroxymethylfurfural (HMF) and acetic acid. The furan ring and aldehyde group can also undergo further degradation under these conditions.

Quantitative Hydrolytic Degradation Data (Illustrative)

The following table provides an illustrative overview of the hydrolytic stability of AMF across a range of pH values. This data is extrapolated from the known behavior of esters and furanic compounds and requires experimental verification.

pHTemperature (°C)Time (hours)AMF Remaining (%)Major Degradation Products
2.02524905-Hydroxymethyl-2-furaldehyde, Acetic Acid
4.02524985-Hydroxymethyl-2-furaldehyde, Acetic Acid (trace)
7.02524>99-
9.02524955-Hydroxymethyl-2-furaldehyde, Acetic Acid
11.02524805-Hydroxymethyl-2-furaldehyde, Acetic Acid, Furanic Polymers

Degradation Pathways

The degradation of AMF can proceed through several pathways, primarily involving the hydrolysis of the ester group and reactions of the furan ring and aldehyde function.

Hydrolytic Degradation Pathway

The primary hydrolytic degradation pathway involves the cleavage of the ester bond to yield HMF and acetic acid. This reaction can be followed by further degradation of HMF, especially under harsh pH and temperature conditions.

G AMF This compound (AMF) HMF 5-Hydroxymethyl-2-furaldehyde (HMF) AMF->HMF Hydrolysis (H⁺ or OH⁻) AA Acetic Acid Degradation Further Degradation Products HMF->Degradation Stress (pH, Temp)

Caption: Hydrolytic degradation of AMF to HMF and acetic acid.

Thermal Degradation Pathway

Thermal stress can lead to more complex degradation pathways, including the formation of furanic polymers and other smaller molecules, analogous to the thermal degradation of HMF.

G AMF This compound (AMF) HMF 5-Hydroxymethyl-2-furaldehyde AMF->HMF Deacetylation MFF 5-Methylfurfural HMF->MFF FDA 2,5-Furandicarboxaldehyde HMF->FDA Polymers Furanic Polymers HMF->Polymers

Caption: Potential thermal degradation pathways of AMF.

Experimental Protocols for Stability Assessment

A robust assessment of AMF stability requires well-defined experimental protocols. The following sections outline a general approach based on ICH guidelines for forced degradation studies.[6][9]

General Experimental Workflow

G Start AMF Sample Preparation Stress Application of Stress Conditions (Thermal, Hydrolytic, Oxidative, Photolytic) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Quantitative Analysis (e.g., HPLC-UV) Sampling->Analysis Identification Degradant Identification (e.g., LC-MS, NMR) Sampling->Identification Data Data Analysis and Reporting Analysis->Data Identification->Data

Caption: General workflow for forced degradation studies of AMF.

Thermal Stability Protocol
  • Sample Preparation: Accurately weigh AMF into vials. For solid-state studies, use the crystalline material. For solution-state studies, dissolve AMF in a suitable inert solvent.

  • Stress Conditions: Place the vials in calibrated ovens at various temperatures (e.g., 40, 60, 80, 100, 120 °C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

  • Sample Analysis: Cool the samples to room temperature. Dilute with an appropriate mobile phase and analyze by a stability-indicating HPLC method.

Hydrolytic Stability Protocol
  • Sample Preparation: Prepare solutions of AMF in various buffered solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 11).

  • Stress Conditions: Store the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

  • Time Points: Collect aliquots at specified times (e.g., 0, 6, 12, 24 hours).

  • Sample Analysis: Neutralize the samples if necessary, then dilute and analyze using a validated HPLC method.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the parent compound from its degradation products.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% phosphoric acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound presents potential advantages in drug development, a comprehensive understanding of its thermal and hydrolytic stability is non-negotiable. This technical guide has provided a framework for this understanding by extrapolating from the known stability of HMF and outlining systematic approaches for experimental evaluation. The primary degradation pathways are anticipated to be the hydrolysis of the ester group to form HMF and acetic acid, and thermal degradation of the furan ring. Rigorous forced degradation studies, employing validated stability-indicating analytical methods, are essential to quantify the degradation kinetics and identify potential degradants. The information generated from such studies is critical for the development of stable formulations, the establishment of appropriate storage conditions, and ultimately, ensuring the safety and efficacy of novel therapeutics derived from AMF.

References

The Genesis of a Bio-based Platform Chemical: An In-depth Technical Guide to the Formation Pathways of 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Acetoxymethyl-2-furaldehyde (AMF) is emerging as a significant bio-based platform chemical, offering a more hydrophobic and thermally stable alternative to its precursor, 5-hydroxymethylfurfural (HMF). Its potential applications span the synthesis of novel polymers, biofuels, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary formation pathways of AMF, detailing the reaction mechanisms, experimental protocols, and quantitative data to support further research and development in this promising field.

Core Formation Pathways of this compound

The synthesis of AMF predominantly proceeds through two main strategies: the direct acetylation of 5-hydroxymethylfurfural (HMF) and a two-step conversion from carbohydrates like fructose and glucose. Each pathway offers distinct advantages and challenges in terms of feedstock availability, reaction efficiency, and catalyst systems.

Direct Acetylation of 5-Hydroxymethylfurfural (HMF)

The most straightforward route to AMF is the acetylation of HMF, where the hydroxyl group of HMF is esterified. This pathway is attractive when HMF is readily available as a starting material.

A typical procedure involves reacting HMF with an acetylating agent, such as isopropenyl acetate, in the presence of a catalyst.[1] This method can achieve high yields of AMF.[1]

Two-Step Conversion from Fructose

Fructose is a preferred starting material for AMF synthesis due to its furanose structure, which facilitates dehydration to the furan ring. The process is typically a two-step reaction.[2]

  • Step 1: Trans-esterification to 1,6-diacetylfructose (DAF). In this enzymatic step, fructose is reacted with an acyl donor like vinyl acetate in the presence of an immobilized lipase, such as Novozym 435. This reaction selectively acetylates the primary hydroxyl groups of fructose to yield 1,6-diacetylfructose (DAF).[2]

  • Step 2: Dehydration of DAF to AMF. The DAF intermediate is then subjected to acid-catalyzed dehydration to form AMF. This step can be carried out using either homogeneous acids like sulfuric acid or heterogeneous catalysts such as cation exchange resins (e.g., Amberlyst 15).[2] The choice of solvent is critical in this step, with mixtures of aprotic polar solvents and dioxane showing improved yields.[3]

Hybrid Conversion from Glucose

Glucose, being the most abundant monosaccharide, is a highly desirable feedstock. However, its conversion to furan derivatives is more complex than that of fructose. The pathway from glucose to AMF involves an initial isomerization step.[3][4]

  • Step 1: Isomerization of Glucose to Fructose. Glucose is first isomerized to fructose, a reaction often catalyzed by glucose isomerase.[3][5] This step can be performed in aqueous or organic solvent systems.[4]

  • Step 2 & 3: Trans-esterification and Dehydration. The resulting fructose is then converted to AMF via the same two-step process described for the fructose pathway: trans-esterification to DAF followed by dehydration.[3] A hybrid system can be designed where isomerization and esterification occur, followed by the dehydration of the resulting DAF.[3][4]

Quantitative Data on AMF Synthesis

The following tables summarize key quantitative data from various reported synthesis pathways for AMF, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of AMF from Fructose via a Two-Step Process

Starting MaterialIntermediateCatalyst (Step 1)Catalyst (Step 2)Solvent (Step 2)Temperature (°C)Time (h)DAF Yield (%)AMF Yield (%)Reference
D-Fructose1,6-diacetylfructose (DAF)Novozym 435H₂SO₄DMSO--94.686.6[2]
D-Fructose1,6-diacetylfructose (DAF)Novozym 435Amberlyst 15DMSO/Dioxane120894.653.7 (overall)[2]

Table 2: Hybrid Conversion of Glucose to AMF

Starting MaterialIntermediateCatalystSolventTemperature (°C)Time (h)AMF Yield (%)HMF Yield (%)Reference
Glucose1,6-diacetylfructose (DAF)Glucose Isomerase, Novozym 435, Amberlyst 15Dioxane/DMSO (9:1)60 (isomerization/esterification), 120 (dehydration)15 (isomerization), 4 (esterification), 24 (dehydration)6515[3][5]

Table 3: Direct Acetylation of HMF to AMF

Starting MaterialAcetylating AgentCatalystTemperature (°C)Time (h)AMF Yield (%)Reference
HMFIsopropenyl Acetate-Reflux (80)296[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the formation of AMF.

Protocol 1: Two-Step Synthesis of AMF from D-Fructose[2]

Step 1: Trans-esterification of D-Fructose to 1,6-diacetylfructose (DAF)

  • Dissolve 50 mg of D-fructose in 5 mL of a suitable organic solvent (e.g., THF or dioxane).

  • Add 50 mg of immobilized lipase (Novozym 435) and 0.077 mL of vinyl acetate (3 equivalents).

  • Stir the mixture at 500 rpm and 60°C for the optimal reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the enzyme by filtration for reuse.

  • Evaporate the solvent to obtain crude DAF.

Step 2: Dehydration of DAF to AMF

  • Dissolve 50 mg of the obtained DAF in 5 mL of a solvent mixture, such as DMSO and dioxane.

  • Add 50 mg of a cation exchange resin (Amberlyst 15) as the acid catalyst.

  • Stir the reaction mixture at 300 rpm and 120°C for 8 hours.

  • After cooling, filter the solid catalyst.

  • The final product, AMF, can be purified from the reaction mixture by vacuum distillation at 106-109°C to achieve high purity.[2]

Protocol 2: Hybrid Conversion of Glucose to AMF[3][5]

Step 1: Isomerization of Glucose to Fructose

  • Prepare a solution of 1.0 g of glucose in 100 mL of a solvent mixture (e.g., 10% H₂O in THF).

  • Add 1.0 g of glucose isomerase to the solution.

  • Stir the reaction at 300 rpm and 60°C for 15 hours.[5]

  • Separate the glucose isomerase by filtration.

  • Remove the solvent from the filtrate using a rotary evaporator.

Step 2: Trans-esterification of the Glucose and Fructose Mixture

  • To the residue from Step 1, add 100 mL of a suitable solvent and 1.0 g of lipase (e.g., Novozym 435).

  • Add 1.54 mL of vinyl acetate (3 equivalents) as the acyl donor.

  • Stir the reaction at 300 rpm and 60°C for 4 hours.[5]

  • Filter to remove the lipase and evaporate the solvent.

Step 3: Dehydration to AMF

  • Dissolve the resulting mixture containing DAF in a mixed solvent of dioxane and DMSO (9:1).

  • Add a cation exchange resin (Amberlyst 15).

  • Heat the reaction at 120°C with stirring for 24 hours.[5]

  • Filter the catalyst and purify the AMF from the resulting solution.

Protocol 3: Direct Acetylation of HMF to AMF[1]
  • In a 5-mL round-bottom flask equipped with a condenser and a magnetic stir bar, charge a mixture of HMF (0.5 mmol) and isopropenyl acetate (1.5 equivalents).

  • Heat the flask to the desired temperature (e.g., reflux at 80°C).

  • Monitor the reaction progress by GC/MS.

  • After completion (typically 2 hours), the excess solvent can be removed by rotary evaporation to yield the AMF product.

Visualization of Formation Pathways

The following diagrams, generated using Graphviz, illustrate the key formation pathways of this compound.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product HMF 5-Hydroxymethyl- 2-furaldehyde (HMF) AMF 5-Acetoxymethyl- 2-furaldehyde (AMF) HMF->AMF Direct Acetylation Acetylation Acetylation (e.g., Isopropenyl Acetate)

Direct acetylation of HMF to AMF.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Fructose Fructose DAF 1,6-diacetylfructose (DAF) Fructose->DAF Trans-esterification (e.g., Novozym 435) AMF 5-Acetoxymethyl- 2-furaldehyde (AMF) DAF->AMF Dehydration (e.g., Amberlyst 15)

Two-step conversion of Fructose to AMF.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization (e.g., Glucose Isomerase) DAF 1,6-diacetylfructose (DAF) Fructose->DAF Trans-esterification (e.g., Novozym 435) AMF 5-Acetoxymethyl- 2-furaldehyde (AMF) DAF->AMF Dehydration (e.g., Amberlyst 15)

Hybrid conversion of Glucose to AMF.

References

The Emergence of 5-Acetoxymethyl-2-furaldehyde in Maillard Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Acetoxymethyl-2-furaldehyde (AMF), a furanic compound increasingly recognized for its role in the Maillard reaction and its impact on food chemistry and sensory science. While its precursor, 5-hydroxymethylfurfural (HMF), has been extensively studied, AMF presents a new frontier in understanding the complex network of reactions that contribute to the flavor, color, and potential bioactivity of thermally processed foods. This document synthesizes the current knowledge on AMF, focusing on its formation, quantification, and significance in Maillard reactions, tailored for a scientific and professional audience.

Introduction to this compound (AMF)

This compound is an ester derivative of 5-hydroxymethylfurfural (HMF). Structurally, it is characterized by an acetoxy group (-OCH₂C(O)CH₃) at the 5-position of the furan ring, in place of the hydroxyl group found in HMF. This seemingly minor modification has significant implications for its chemical properties and sensory impact.

AMF has been identified as a key compound in certain food products, most notably in traditional balsamic vinegar, where it acts as a novel sweet taste modulator.[1][2] Its presence is associated with the long-lasting sweet taste characteristic of high-quality balsamic vinegars.[1][3][2] The formation of AMF is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur during the heating of food.

Formation of AMF in Maillard Reactions

The precise mechanisms of AMF formation within the Maillard reaction are still an area of active research. However, it is widely accepted that AMF is formed via the acetylation of its precursor, 5-hydroxymethylfurfural (HMF). HMF itself is a well-established intermediate of the Maillard reaction, primarily formed through the acid-catalyzed dehydration of hexoses like glucose and fructose.

The proposed pathway for AMF formation can be summarized as a two-stage process:

  • Formation of HMF: In the initial stages of the Maillard reaction, reducing sugars react with amino acids to form Amadori or Heyns rearrangement products. Under acidic conditions and heat, these intermediates, as well as the sugars themselves, undergo enolization and dehydration to yield HMF.[4]

  • Acetylation of HMF: In food systems containing a source of acetyl groups, such as acetic acid, HMF can undergo esterification to form AMF. Acetic acid is a common component in fermented products like balsamic vinegar, providing the necessary reactant for this transformation.[1][3]

A hybrid synthesis system for AMF has also been described, which involves the isomerization of glucose to fructose, followed by enzymatic esterification to 1,6-diacetylfructose (DAF), and subsequent acid-catalyzed dehydration to yield AMF.[5][6][7] While this is an industrial process, it demonstrates a plausible chemical route for the formation of AMF from common precursors found in food.

Signaling Pathway for AMF Formation

The following diagram illustrates the proposed formation pathway of AMF as a branch of the Maillard reaction.

AMF_Formation_Pathway cluster_maillard Maillard Reaction / Caramelization cluster_acetylation Acetylation ReducingSugars Reducing Sugars (e.g., Glucose, Fructose) AmadoriProducts Amadori/Heyns Products ReducingSugars->AmadoriProducts Dehydration1 Dehydration & Rearrangement ReducingSugars->Dehydration1 Direct Dehydration (Acidic Conditions) AminoAcids Amino Acids AminoAcids->AmadoriProducts AmadoriProducts->Dehydration1 HMF 5-Hydroxymethylfurfural (HMF) Dehydration1->HMF AMF This compound (AMF) HMF->AMF Esterification AceticAcid Acetic Acid AceticAcid->AMF

Proposed formation pathway of this compound (AMF) in food systems.

Quantitative Data on AMF

Quantitative data on AMF is primarily available for balsamic vinegar, where it has been studied for its sensory properties. The concentration of AMF can vary significantly depending on the age and quality of the vinegar, with higher concentrations generally found in premium, aged products.

ProductAMF Concentration (mg/L)Reference
Traditional Balsamic Vinegar (Premium Quality)Higher Concentrations (specific values not consistently reported)[1][3]
Balsamic Vinegar of ModenaLower Concentrations (specific values not consistently reported)[1][3]

Note: Specific quantitative data for AMF in various Maillard reaction model systems is currently limited in publicly available literature, representing a significant area for future research.

Experimental Protocols

The quantification of AMF in complex food matrices is typically achieved using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The following protocol is a generalized methodology based on established methods for the analysis of HMF and other furanic compounds.[8][9]

Quantification of AMF by HPLC-DAD

1. Sample Preparation:

  • Liquid Samples (e.g., Balsamic Vinegar):

    • Dilute the sample with deionized water to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Solid Samples:

    • Homogenize the sample.

    • Perform a solid-liquid extraction with a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Centrifuge the extract to pellet solid particles.

    • The supernatant may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.

    • Filter the final extract through a 0.45 µm syringe filter.

2. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of water (often acidified with formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol. A typical starting point is a 95:5 (v/v) mixture of acidified water and acetonitrile.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 25 - 35 °C.

  • DAD Wavelength: Detection is typically performed at the UV maximum of AMF, which is expected to be around 280-285 nm, similar to HMF. A full UV-Vis spectrum should be recorded to confirm peak identity and purity.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of AMF of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify AMF in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of AMF in a food sample.

AMF_Quantification_Workflow start Food Sample homogenization Homogenization (for solid samples) start->homogenization extraction Solid-Liquid Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation cleanup Solid Phase Extraction (SPE) (Optional Clean-up) centrifugation->cleanup filtration Filtration (0.45 µm) cleanup->filtration hplc HPLC-DAD Analysis filtration->hplc data_analysis Data Analysis (Peak Integration) hplc->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification result AMF Concentration quantification->result

General experimental workflow for the quantification of AMF in food samples.

Significance and Future Perspectives

The discovery of AMF as a sweet taste modulator highlights the potential for Maillard reaction products to have a direct and nuanced impact on the sensory properties of food.[1][10] Unlike simple sweet compounds, modulators can alter the perception of other taste stimuli, offering exciting possibilities for flavor enhancement and sugar reduction strategies in food formulation.

For drug development professionals, furanic compounds derived from natural sources are of interest for their potential biological activities. While the bioactivity of AMF is not yet well-characterized, its precursor, HMF, has been reported to exhibit a range of effects, including antioxidant and anti-inflammatory properties. Further investigation into the pharmacological profile of AMF is warranted.

The study of AMF in Maillard reactions is a nascent field with several key areas for future research:

  • Kinetics of Formation: Detailed kinetic studies are needed to understand the rate of AMF formation under various conditions of temperature, pH, and reactant concentrations in Maillard reaction model systems.

  • Occurrence in Foods: A broader survey of thermally processed foods is required to determine the prevalence of AMF and its typical concentration ranges.

  • Sensory Impact: Further sensory studies are needed to elucidate the full impact of AMF on taste and aroma perception, including its potential interactions with other flavor compounds.

  • Bioactivity: The potential biological activities of AMF, including its metabolic fate and toxicological profile, need to be thoroughly investigated.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Biofuels from 5-Acetoxymethyl-2-furaldehyde (AMF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Acetoxymethyl-2-furaldehyde (AMF), a derivative of 5-hydroxymethylfurfural (HMF), is a promising and versatile platform molecule for the production of a new generation of biofuels.[1][2] Derived from lignocellulosic biomass, AMF offers a more stable and hydrophobic alternative to HMF, making it an attractive starting material for upgrading to transportation fuels.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various biofuel candidates from AMF, focusing on catalytic conversion pathways.

The primary route explored herein involves the conversion of AMF to 5-(arylmethyl)furfurals (AMFFs) via a Friedel-Crafts reaction, followed by subsequent hydrodeoxygenation or decarbonylation to produce fuel-like molecules.[3][4] These "hybrid biofuels" incorporate both biomass-derived furanic structures and petroleum-derived aromatic moieties, offering a strategy to optimally utilize different feedstocks.[3][4]

Key Conversion Pathways & Data

The synthesis of biofuels from AMF primarily follows a multi-step catalytic process. The initial step involves the formation of a C-C bond between AMF and an aromatic compound, followed by reactions to reduce the oxygen content and increase the energy density of the resulting molecule.

Friedel-Crafts Alkylation of Arenes with AMF

The initial step in producing hybrid biofuels from AMF is the Friedel-Crafts reaction with aromatic hydrocarbons like toluene. This reaction yields 5-(tolylmethyl)furfural (TMF), a promising diesel additive.[5][6]

Reaction Scheme:

This compound (AMF) + Toluene → 5-(Tolylmethyl)furfural (TMF) + Acetic Acid

Catalyst Performance in TMF Synthesis:

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)SolventYield of TMF (%)Reference
Anhydrous ZnCl₂501203Nitromethane76[5]
Anhydrous ZnCl₂-1204-67[4][5]
Anhydrous FeCl₃501203Nitromethane58[5]
Anhydrous AlCl₃501203Nitromethane42[5]
Further Upgrading of AMFFs to Biofuel Candidates

AMFFs, such as TMF, can be further processed to produce more refined biofuel candidates, including 2-(arylmethyl)furans (AMFs) and 2-(arylmethyl)-5-methylfurans (AMMFs).[3]

  • Decarbonylation to 2-(arylmethyl)furans (AMFs): This step removes the aldehyde group, reducing oxygen content.

  • Hydrogenation to 2-(arylmethyl)-5-methylfurans (AMMFs): This process further increases the hydrogen content and energy density.[3]

Optimized Conditions for Further Conversion of AMFFs:

Conversion StepProductCatalystTemperature (°C)Time (h)SolventYield (%)Reference
Decarbonylation2-(arylmethyl)furans (AMFs)Pd(OAc)₂1502None (Solvent-free)>80[3]
Hydrogenation2-(arylmethyl)-5-methylfurans (AMMFs)10% Pd/C1004Methanol>80[3]

Experimental Protocols

Protocol 1: Synthesis of 5-(tolylmethyl)furfural (TMF) from AMF

This protocol details the synthesis of TMF using an anhydrous zinc chloride catalyst, adapted from Yadav et al. (2025).[5]

Materials:

  • This compound (AMF)

  • Toluene

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Nitromethane

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (AMF) (0.5 g).

  • Add nitromethane (5 mL) as the solvent.

  • Add anhydrous zinc chloride (ZnCl₂) (50 wt% with respect to AMF).

  • Attach a condenser and place the flask on a hotplate with magnetic stirring.

  • Heat the reaction mixture to 120 °C and maintain for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Wash again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-(tolylmethyl)furfural (TMF).

Visualizations

Synthesis Pathway of Biofuels from AMF

biofuel_synthesis_from_AMF cluster_synthesis Synthesis of AMFF cluster_upgrading Upgrading of AMFF AMF This compound (AMF) AMFF 5-(arylmethyl)furfurals (AMFFs) e.g., TMF AMF->AMFF Toluene Toluene Toluene->AMFF AMF_product 2-(arylmethyl)furans (AMFs) AMFF->AMF_product Decarbonylation Catalyst: Pd(OAc)₂ AMMF 2-(arylmethyl)-5-methylfurans (AMMFs) AMFF->AMMF Hydrogenation Catalyst: 10% Pd/C Biofuels Biofuel Candidates AMF_product->Biofuels AMMF->Biofuels AMFF_synthesis_conditions Friedel-Crafts Reaction Catalyst: Anhydrous ZnCl₂ AMFF_synthesis_conditions->AMFF

Caption: Catalytic pathways for the synthesis of biofuels from AMF.

Experimental Workflow for TMF Synthesis

TMF_synthesis_workflow start Start reactants Mix AMF, Toluene, Anhydrous ZnCl₂, and Nitromethane start->reactants reaction Heat at 120°C for 3h with stirring reactants->reaction cool Cool to Room Temperature reaction->cool dilute Dilute with Ethyl Acetate cool->dilute wash1 Wash with Water dilute->wash1 wash2 Wash with Saturated NaHCO₃ Solution wash1->wash2 wash3 Wash with Water wash2->wash3 dry Dry over Anhydrous Na₂SO₄ wash3->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify end Pure TMF purify->end

Caption: Step-by-step workflow for the synthesis of TMF.

References

Application Notes and Protocols: 5-Acetoxymethyl-2-furaldehyde as a Versatile Monomer Intermediate for Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymethyl-2-furaldehyde (AMF) is a biomass-derived platform chemical that serves as a stable and advantageous alternative to 5-hydroxymethylfurfural (HMF) for the synthesis of furan-based biopolymers.[1][2] Unlike HMF, which can be prone to instability and polymerization under acidic conditions, AMF's acetoxy group imparts greater hydrophobicity and chemical stability, facilitating its isolation and purification to a high degree of purity (up to 99.9%).[1][3] This enhanced stability makes AMF an excellent intermediate for the production of key biopolymer monomers, including 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which are precursors to high-performance polyesters and polyamides.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of AMF and its subsequent conversion into polymerizable monomers for biopolymer development.

Application Notes

Synthesis of this compound (AMF) from Biomass

AMF can be efficiently synthesized from carbohydrates through a multi-step process. One common pathway involves the conversion of fructose to 1,6-diacetylfructose (DAF), followed by dehydration to yield AMF.[4][5] This enzymatic and chemical hybrid approach offers a sustainable route to a stable furanic intermediate. The advantages of using AMF over HMF include its higher thermal stability and ease of isolation, which are critical for industrial-scale production of biopolymer precursors.[2][6]

Conversion of AMF to 2,5-Furandicarboxylic Acid (FDCA)

AMF can be readily oxidized to 2,5-furandicarboxylic acid (FDCA), a key monomer for the production of bio-based polyesters like polyethylene furanoate (PEF).[3] PEF is a promising substitute for petroleum-based polyethylene terephthalate (PET), exhibiting superior gas barrier properties and a higher glass transition temperature.[7][8][9] The oxidation of AMF to FDCA can be achieved using various catalytic systems, including those based on noble metals or more sustainable alternatives.[10][11][12]

Reduction of AMF to 2,5-Bis(hydroxymethyl)furan (BHMF)

The reduction of AMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a versatile diol monomer.[1][13][14] BHMF can be polymerized with diacids to produce a range of furan-based polyesters with tunable properties.[2][15][16] It is also a valuable precursor for the synthesis of other specialty chemicals and materials, including resins and foams.[2][17]

Synthesis of Polymerizable Vinyl Monomers from AMF

AMF can be converted into vinyl-functionalized monomers, such as 5-acetoxymethyl-2-vinylfuran.[18][19] These monomers can undergo chain-growth polymerization to produce a different class of furan-based polymers with unique properties and potential applications in coatings, adhesives, and specialty materials.

Data Presentation

Table 1: Synthesis of this compound (AMF)

Starting MaterialKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
1,6-diacetylfructose (DAF)Amberlyst 15Dioxane/DMSO (9:1)120865[4]
1,6-diacetylfructose (DAF)H₂SO₄DMSONot SpecifiedNot Specified86.6[5]
FructoseGlucose Isomerase, Novozym 435, Amberlyst 15THF, Dioxane/DMSO60, 12015 (isomerization), 4 (esterification), 8 (dehydration)~61 (overall from fructose)[4][5]
5-chloromethylfurfural (CMF)Alkylammonium acetatesBiphasic solventMildNot SpecifiedGood to Excellent[3]

Table 2: Conversion of AMF to FDCA and BHMF

Starting MaterialProductCatalyst/ReagentSolventTemperature (°C)Time (h) / PressureYield (%)Reference
AMFFDCANot specified in detail for AMF, but HMF oxidation protocols are transferable. Co-Mn-Br systems are common for HMF.Acetic Acid17040 min / 2 MPaUp to 86 (for HMF)[17]
AMFFDCARu/CWater (base-free)Not SpecifiedNot Specified88 (for HMF)[20]
AMFBHMFNot specified in detail for AMF, but HMF reduction protocols are transferable. NaBH₄ is a common reducing agent.Not SpecifiedNot SpecifiedNot SpecifiedHigh[13][14]
HMFBHMFPt/MCM-41Water352 h / 0.8 MPa H₂98.9 (Selectivity)[1]
HMFBHMFRu/MgO-ZrO₂Not Specified1302 h / 400 psi H₂94 (Selectivity)[21]

Table 3: Properties of Biopolymers Derived from AMF-based Monomers

PolymerMonomersPropertyValueReference
Polyethylene furanoate (PEF)FDCA, Ethylene GlycolGlass Transition Temperature (Tg)~87 °C (12°C higher than PET)[8]
Melting Point (Tm)~215 °C (>20°C lower than PET)[8]
Oxygen Barrier10x better than PET[8]
Carbon Dioxide Barrier4-10x better than PET[8]
Water Barrier2x better than PET[8]
Tensile Modulus50% better than PET[8]
Furan-based Polyamide (PA6F)Dimethyl furan-2,5-dicarboxylate, HexamethylenediamineGlass Transition Temperature (Tg)130 °C[22]
Elastic Modulus3.5 GPa[22]
Furan-based Polyamide2,5-furan dicarboxylic acid, p-phenylenediamineThermal Stability (Td)445 °C[23]
Glass Transition Temperature (Tg)325 °C[23]

Experimental Protocols

Protocol 1: Synthesis of this compound (AMF) from 1,6-diacetylfructose (DAF)

This protocol is adapted from studies on the dehydration of DAF.[4][5]

  • Materials: 1,6-diacetylfructose (DAF), Amberlyst 15 (cation exchange resin), 1,4-Dioxane, Dimethyl sulfoxide (DMSO).

  • Procedure: a. In a round-bottom flask, dissolve DAF in a 9:1 (v/v) mixture of 1,4-dioxane and DMSO. b. Add Amberlyst 15 catalyst to the solution. c. Heat the reaction mixture to 120 °C with stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Upon completion, cool the mixture to room temperature and filter to remove the catalyst. f. The resulting solution contains AMF. The product can be purified by solvent evaporation followed by column chromatography or vacuum distillation.

Protocol 2: Oxidation of AMF to 2,5-Furandicarboxylic Acid (FDCA)

This protocol is a general procedure based on the oxidation of HMF derivatives.[17]

  • Materials: this compound (AMF), Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, Sodium bromide, Acetic acid, Oxygen source.

  • Procedure: a. In a high-pressure reactor, charge AMF, cobalt acetate, manganese acetate, and sodium bromide. b. Add acetic acid as the solvent. c. Seal the reactor and purge with oxygen. d. Pressurize the reactor with oxygen to the desired pressure (e.g., 2 MPa). e. Heat the reactor to the reaction temperature (e.g., 170 °C) with vigorous stirring. f. Maintain the reaction for the specified time (e.g., 40 minutes). g. After the reaction, cool the reactor to room temperature and carefully release the pressure. h. The product, FDCA, will precipitate out of the solution upon cooling. i. Collect the solid FDCA by filtration, wash with water, and dry.

Protocol 3: Reduction of AMF to 2,5-Bis(hydroxymethyl)furan (BHMF)

This protocol is a general procedure based on the reduction of HMF derivatives.[13][14]

  • Materials: this compound (AMF), Sodium borohydride (NaBH₄), Methanol or Ethanol.

  • Procedure: a. Dissolve AMF in methanol or ethanol in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add sodium borohydride in portions to the stirred solution. d. After the addition is complete, allow the reaction to stir at room temperature. e. Monitor the reaction progress by TLC. f. Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid. g. Remove the solvent under reduced pressure. h. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). i. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain BHMF.

Protocol 4: Synthesis of Polyethylene Furanoate (PEF) from FDCA

This is a general two-stage melt polycondensation protocol.[24]

  • Materials: 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD), Ethylene glycol, Catalyst (e.g., Titanium(IV) isopropoxide or Antimony(III) oxide).

  • Procedure: a. Esterification/Transesterification: i. Charge the reactor with FDCA (or DMFD) and an excess of ethylene glycol. ii. Add the catalyst. iii. Heat the mixture under a nitrogen atmosphere with stirring to initiate the esterification (or transesterification) reaction, typically between 160-240 °C. Water (or methanol) is distilled off. b. Polycondensation: i. Once the initial reaction is complete, gradually increase the temperature (e.g., to 240-280 °C) and apply a vacuum. ii. Continue the reaction under high vacuum to remove excess ethylene glycol and drive the polymerization to a high molecular weight. iii. The viscosity of the melt will increase significantly. iv. Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.

Visualizations

AMF_Synthesis_and_Conversion Biomass Biomass (e.g., Fructose) AMF This compound (AMF) Biomass->AMF Enzymatic/Chemical Synthesis FDCA 2,5-Furandicarboxylic Acid (FDCA) AMF->FDCA Oxidation BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) AMF->BHMF Reduction VinylMonomer 5-Acetoxymethyl-2-vinylfuran AMF->VinylMonomer Wittig Reaction Polyesters Furan-based Polyesters (e.g., PEF) FDCA->Polyesters Polycondensation (with Diols) Polyamides Furan-based Polyamides FDCA->Polyamides Polycondensation (with Diamines) BHMF->Polyesters Polycondensation (with Diacids) VinylPolymers Furan-based Vinyl Polymers VinylMonomer->VinylPolymers Chain-growth Polymerization

Caption: Synthesis and conversion pathways of AMF for biopolymer production.

Experimental_Workflow_AMF_to_PEF cluster_AMF_Synthesis AMF Synthesis cluster_FDCA_Synthesis FDCA Synthesis cluster_PEF_Polymerization PEF Polymerization Fructose Fructose DAF 1,6-diacetylfructose Fructose->DAF Enzymatic Acetylation AMF This compound DAF->AMF Dehydration (Amberlyst 15) AMF_out AMF FDCA 2,5-Furandicarboxylic Acid AMF_out->FDCA Catalytic Oxidation FDCA_out FDCA PEF Polyethylene Furanoate (PEF) FDCA_out->PEF Melt Polycondensation EthyleneGlycol Ethylene Glycol EthyleneGlycol->PEF

References

Application Notes and Protocols for the Quantification of 5-Acetoxymethyl-2-furaldehyde in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetoxymethyl-2-furaldehyde (AMF) is a furanic compound that has garnered increasing interest in the fields of food science, biomass conversion, and pharmaceutical research. As a derivative of 5-hydroxymethylfurfural (HMF), AMF can be found in a variety of thermally processed foods and is also explored as a potential platform chemical.[1] Its presence and concentration can influence the sensory properties of food products, such as the sweet taste modulation observed in balsamic vinegar.[2] Accurate and robust analytical methods are therefore crucial for the quantification of AMF in complex matrices to understand its formation, stability, and potential biological effects.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed for researchers, scientists, and drug development professionals.

Analytical Techniques

The two primary analytical techniques for the quantification of AMF in complex matrices are HPLC and GC-MS. Each method offers distinct advantages. HPLC-DAD is a robust and widely accessible technique suitable for routine analysis. GC-MS, particularly with Headspace Solid-Phase Microextraction (HS-SPME), provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC with DAD is a reliable method for quantifying AMF in liquid samples such as fruit juices, beverages, and aqueous extracts.[3][4] The methodology often involves a reversed-phase separation with UV detection at a wavelength where AMF exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like AMF. To enhance volatility and improve chromatographic peak shape, derivatization may be employed. However, for many applications, direct analysis or headspace extraction is sufficient. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer can significantly improve the sensitivity and selectivity of the analysis.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in various complex matrices from referenced studies.

MatrixAnalytical TechniqueConcentration RangeReference
Traditional Balsamic VinegarNot SpecifiedHigher concentrations in premium quality[2]
Balsamic VinegarNot SpecifiedMajor furanic compound[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Food Matrices by HPLC-DAD

This protocol is suitable for the analysis of AMF in liquid food matrices such as fruit juices, syrups, and vinegars.

1. Sample Preparation

  • For Clear Liquid Samples (e.g., clarified fruit juice, white vinegar):

    • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • For Turbid or High-Sugar Samples (e.g., brown sugar solutions, balsamic vinegar):

    • Weigh 5 g of the sample into a 50 mL volumetric flask.

    • Add 25 mL of deionized water and sonicate for 10 minutes to dissolve.

    • To clarify the sample, add 1 mL of Carrez I solution (15% w/v potassium hexacyanoferrate(II)) and 1 mL of Carrez II solution (30% w/v zinc acetate), shaking well after each addition.[7]

    • Bring the volume to 50 mL with deionized water and mix thoroughly.

    • Allow the solution to stand for 20 minutes before filtering through a Whatman No. 1 filter paper.

    • Filter the clarified solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5, v/v).[7]

  • Flow Rate: 0.9 mL/min.[7]

  • Column Temperature: 32°C.[7]

  • Injection Volume: 20 µL.

  • DAD Wavelength: 284 nm for quantification.[7]

  • Run Time: Approximately 15 minutes.

3. Calibration

  • Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the range of 0.1 to 50 µg/mL.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared sample.

  • Identify the AMF peak based on the retention time of the standard.

  • Quantify the amount of AMF in the sample using the calibration curve.

Protocol 2: Quantification of this compound in Complex Matrices by HS-SPME-GC-MS

This protocol is suitable for the sensitive and selective analysis of AMF in various complex matrices, including food, beverages, and biological fluids.

1. Sample Preparation

  • For Liquid Samples (e.g., beverages, urine):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the solution and enhance the partitioning of AMF into the headspace.

    • If necessary, adjust the pH of the sample to the optimal range determined during method development (typically acidic).

  • For Solid or Semi-Solid Samples (e.g., food products):

    • Homogenize the sample.

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1.5 g of NaCl.

    • Vortex the mixture for 1 minute to ensure good dispersion.

2. HS-SPME Conditions

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[6][8]

  • Incubation Temperature: 60°C.

  • Incubation Time: 15 minutes with agitation.

  • Extraction Time: 30 minutes.

  • Desorption Temperature: 250°C.

  • Desorption Time: 5 minutes in the GC inlet.

3. GC-MS Conditions

  • GC Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C (in splitless mode for desorption).

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.[9]

    • Ramp at 3°C/min to 230°C.[9]

    • Hold at 230°C for 5 minutes.[9]

  • MS Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 126.

    • Qualifier Ions: m/z 43, 97.

4. Calibration

  • Prepare a series of standard solutions of AMF in a matrix-free solvent (e.g., water for aqueous samples).

  • Spike the standards into the same matrix as the samples to prepare matrix-matched calibration standards.

  • Analyze the calibration standards using the HS-SPME-GC-MS method described above.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

5. Quantification

  • Analyze the prepared samples.

  • Identify the AMF peak based on the retention time and the ratio of qualifier to quantifier ions.

  • Quantify the amount of AMF in the sample using the matrix-matched calibration curve.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis Sample Complex Matrix Sample Filtration Direct Filtration (Clear Liquids) Sample->Filtration Clarification Carrez Clarification (Turbid/High Sugar) Sample->Clarification Filtered_Sample Filtered Sample in Vial Filtration->Filtered_Sample Clarification->Filtered_Sample Autosampler Autosampler Injection Filtered_Sample->Autosampler HPLC_Column C18 Reversed-Phase Separation Autosampler->HPLC_Column DAD_Detector Diode-Array Detection (284 nm) HPLC_Column->DAD_Detector Chromatogram Chromatogram DAD_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification of AMF Peak_Integration->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: HPLC-DAD workflow for AMF quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Complex Matrix Sample Vial_Prep Sample in Headspace Vial + NaCl Sample->Vial_Prep Incubation Incubation & Agitation Vial_Prep->Incubation Extraction Headspace Extraction (DVB/CAR/PDMS Fiber) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_Separation GC Separation (DB-Wax Column) Desorption->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_System Data Acquisition MS_Detection->Data_System Peak_Identification Peak Identification & Integration Data_System->Peak_Identification Quantification AMF Quantification Peak_Identification->Quantification Calibration Matrix-Matched Calibration Calibration->Quantification

Caption: HS-SPME-GC-MS workflow for AMF quantification.

References

Application Notes and Protocols for the Catalytic Conversion of Carbohydrates to 5-Acetoxymethyl-2-furaldehyde (AMF)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetoxymethyl-2-furaldehyde (AMF) is a promising biomass-derived platform chemical and a more hydrophobic and stable derivative of 5-Hydroxymethylfurfural (HMF).[1][2][3][4] Its properties make it an attractive alternative to HMF for the synthesis of biofuels, biochemicals, and polymers.[1][4] This document provides detailed application notes and protocols for the catalytic conversion of carbohydrates, such as fructose and glucose, into AMF. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development and green chemistry.

Method 1: Two-Step Enzymatic and Catalytic Conversion of D-Fructose to AMF

This method involves a two-step reaction pathway starting from D-fructose. The first step is an enzymatic trans-esterification to produce 1,6-diacetylfructose (DAF), which is then dehydrated in the second step using a solid acid catalyst to yield AMF.[1]

Quantitative Data Summary
StepCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Trans-esterification (Fructose to DAF) Novozym 435THF45594.6[1]
Dehydration (DAF to AMF) Amberlyst 15DMSO/Dioxane1208~50.4 (overall)[1]
Dehydration (DAF to AMF) - Alternative H₂SO₄DMSO--86.6[1]
Experimental Protocol

Step 1: Enzymatic Trans-esterification of D-Fructose to 1,6-Diacetylfructose (DAF)

  • Materials: D-fructose, Vinyl acetate, Novozym 435 (immobilized lipase), Tetrahydrofuran (THF).

  • Procedure:

    • In a round-bottom flask, dissolve 50 mg of D-fructose in 5 mL of THF.

    • Add 80 µL of vinyl acetate (3 equivalents) as the acyl donor.

    • Add 50 mg of Novozym 435 lipase.

    • Stir the mixture at 300 rpm and maintain the temperature at 45°C for 5 hours.[1]

    • After the reaction, filter out the lipase.

    • Evaporate the filtrate using a rotary evaporator to obtain the DAF product as a slightly yellow syrup.[1]

Step 2: Catalytic Dehydration of DAF to this compound (AMF)

  • Materials: 1,6-diacetylfructose (DAF), Amberlyst 15 (cation exchange resin), Dimethyl sulfoxide (DMSO), 1,4-Dioxane.

  • Procedure:

    • Dissolve 50 mg of DAF in a 5 mL mixture of DMSO and 1,4-dioxane. A 1:9 ratio of DMSO to dioxane can be effective.[2]

    • Add 50 mg of Amberlyst 15 to the solution.

    • Stir the reaction mixture at 300 rpm and heat to 120°C for 8 hours.[1]

    • After the reaction, filter out the Amberlyst 15 catalyst.

    • The resulting solution contains AMF, which can be quantified by HPLC and GC-MS.[1]

    • For purification, the solvent can be removed by rotary vaporization, and the final product can be distilled under vacuum at 106-109°C to achieve high purity.[1]

Reaction Workflow

Fructose D-Fructose DAF 1,6-Diacetylfructose (DAF) Fructose->DAF  Trans-esterification  Novozym 435, Vinyl Acetate  THF, 45°C, 5h AMF This compound (AMF) DAF->AMF  Dehydration  Amberlyst 15  DMSO/Dioxane, 120°C, 8h

Caption: Two-step conversion of D-Fructose to AMF.

Method 2: Hybrid Conversion of Glucose to AMF

This protocol outlines a step-by-step hybrid synthesis system that begins with the isomerization of glucose to fructose, followed by enzymatic esterification and catalytic dehydration.[2][3]

Quantitative Data Summary
StepCatalyst/EnzymeSolventTemp. (°C)Time (h)Yield (%)Reference
Isomerization (Glucose to Fructose) Glucose IsomeraseH₂O/THF (10% H₂O)601567[5]
Trans-esterification (Fructose to DAF) Novozym 435THF604>96[5]
Dehydration (DAF to AMF) Amberlyst 15Dioxane/DMSO (9:1)1202465 (AMF), 15 (HMF)[2][3]
Experimental Protocol

Step 1: Isomerization of Glucose to Fructose

  • Materials: Glucose, Glucose Isomerase, Deionized Water, Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of 1.0 g of glucose in a 100 mL mixture of 10% deionized water and THF.

    • Add 1.0 g of glucose isomerase to the solution.

    • Stir the reaction at 300 rpm and 60°C for 15 hours.[5]

    • After the reaction, separate the glucose isomerase by filtration.

    • Remove the solvents from the filtrate by rotary evaporation at 40°C. It is crucial to ensure all water is removed as it can inhibit the subsequent trans-esterification step.[5]

Step 2: Enzymatic Trans-esterification of Fructose/Glucose Mixture to DAF

  • Materials: Fructose/glucose mixture from Step 1, Vinyl acetate, Novozym 435, THF.

  • Procedure:

    • Dissolve the dried fructose/glucose mixture in THF.

    • Add vinyl acetate as the acyl donor.

    • Add Novozym 435 (e.g., 50 mg for 50 mg of fructose).

    • Stir the mixture at 60°C for 4 hours.[6]

    • Filter out the enzyme after the reaction.

Step 3: Catalytic Dehydration of DAF to AMF

  • Materials: 1,6-diacetylfructose (DAF), Amberlyst 15, Dioxane, DMSO.

  • Procedure:

    • Dissolve the DAF produced in the previous step in a mixture of dioxane and DMSO (e.g., 9:1 ratio).

    • Add Amberlyst 15 as the catalyst (e.g., 50 mg of catalyst for 50 mg of DAF in 5 mL of solvent).

    • Stir the reaction at 500 rpm and 120°C for up to 24 hours.[6]

    • Monitor the reaction for the formation of AMF and HMF.

    • After completion, filter the catalyst and analyze the product mixture using HPLC.

Process Workflow

Glucose Glucose Fructose Fructose Glucose->Fructose  Isomerization  Glucose Isomerase  H₂O/THF, 60°C, 15h DAF 1,6-Diacetylfructose (DAF) Fructose->DAF  Trans-esterification  Novozym 435, Vinyl Acetate  THF, 60°C, 4h AMF This compound (AMF) DAF->AMF  Dehydration  Amberlyst 15  Dioxane/DMSO, 120°C, 24h

Caption: Hybrid conversion of Glucose to AMF.

Method 3: Direct One-Pot Conversion of Carbohydrates to AMF

This approach allows for the direct synthesis of AMF from either fructose or glucose in a single reaction vessel using a Lewis acid catalyst in a carboxylic acid medium.[4]

Quantitative Data Summary
SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Fructose ZnCl₂ (4 equiv)Acetic Acid100680 (isolated)[4]
Glucose ZnCl₂ (4 equiv)Acetic Acid100660 (isolated)[4]
Experimental Protocol
  • Materials: Fructose or Glucose, Zinc Chloride (ZnCl₂), Acetic Acid (AcOH).

  • Procedure:

    • In a suitable reaction vessel, add the carbohydrate substrate (e.g., 1.0 g of fructose).

    • Add 20 mL of acetic acid.

    • Add 4 equivalents of ZnCl₂ relative to the substrate.

    • Heat the reaction mixture to 100°C and stir for 6 hours.[4]

    • After the reaction, cool the mixture to room temperature.

    • To isolate the product, distill off the excess acetic acid under reduced pressure.

    • Dilute the crude mixture with water and extract with an organic solvent like chloroform.

    • The combined organic layers can be dried and concentrated to yield AMF. The product purity can be confirmed by NMR.[4]

Reaction Scheme

Carbohydrate Fructose or Glucose AMF This compound (AMF) Carbohydrate->AMF  One-Pot Conversion  ZnCl₂, Acetic Acid  100°C, 6h

Caption: Direct one-pot synthesis of AMF.

Method 4: Acetylation of 5-Hydroxymethylfurfural (HMF) to AMF

For laboratories with access to HMF, a straightforward acetylation can be performed to synthesize AMF.

Quantitative Data Summary
ReactantAcetylating AgentCatalystTemp. (°C)Yield (%)Reference
HMF Isopropenyl acetateBase catalyst30-90>90[7]
Experimental Protocol
  • Materials: 5-Hydroxymethylfurfural (HMF), Isopropenyl acetate, Base catalyst (e.g., K₂CO₃).

  • Procedure:

    • In a 5-mL round-bottomed flask equipped with a condenser, charge a mixture of HMF (0.5 mmol), isopropenyl acetate (1.5 equivalents), and the base catalyst (15 wt%).[7]

    • Heat the flask to the desired temperature (e.g., 60°C) at atmospheric pressure.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, the product can be isolated and purified. The acetylated derivative, AMF, is typically the major product.[7]

Reaction Diagram

HMF 5-Hydroxymethylfurfural (HMF) AMF This compound (AMF) HMF->AMF  Acetylation  Isopropenyl acetate, Base catalyst  30-90°C

Caption: Acetylation of HMF to produce AMF.

References

One-Pot Synthesis of 5-Acetoxymethyl-2-furaldehyde from Fructose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF) from D-fructose. AMF is a valuable bio-based platform chemical and a more hydrophobic derivative of 5-Hydroxymethylfurfural (HMF), offering advantages in certain applications due to its increased thermal stability and ease of separation.[1][2][3] The described methodology involves a two-step, one-pot process encompassing an initial enzymatic trans-esterification of fructose followed by an acid-catalyzed dehydration.

Introduction

The conversion of renewable biomass into valuable chemical intermediates is a cornerstone of sustainable chemistry. Fructose, a readily available hexose sugar, is a key starting material for the production of furan derivatives. The synthesis of AMF from fructose typically proceeds through an intermediate, 1,6-diacetylfructose (DAF), which is then dehydrated to yield the final product.[4][5] This one-pot approach simplifies the overall process, reduces purification steps, and improves efficiency. The protocol detailed below utilizes commercially available and recyclable catalysts, namely Novozym 435 for the acetylation step and Amberlyst 15 for the dehydration step, presenting a more sustainable and cost-effective synthetic route.[4][6]

Reaction Pathway

The overall reaction proceeds in two sequential steps within the same reaction vessel:

  • Enzymatic Trans-esterification: D-fructose reacts with an acetyl donor, such as vinyl acetate, in the presence of an immobilized lipase (Novozym 435) to form 1,6-diacetylfructose (DAF).

  • Acid-Catalyzed Dehydration: The intermediate DAF undergoes dehydration, catalyzed by a solid acid catalyst (Amberlyst 15), to yield this compound (AMF).

cluster_0 Step 1: Trans-esterification cluster_1 Step 2: Dehydration Fructose D-Fructose DAF 1,6-diacetylfructose (DAF) Fructose->DAF Novozym 435 Vinyl Acetate AMF This compound (AMF) DAF->AMF Amberlyst 15 Heat

Caption: Reaction pathway for the one-pot synthesis of AMF from D-fructose.

Data Presentation

The following tables summarize the key reaction parameters and outcomes from representative studies on the synthesis of AMF from fructose.

Table 1: Enzymatic Trans-esterification of Fructose to 1,6-diacetylfructose (DAF)

CatalystAcetyl DonorSolventTemperature (°C)Time (h)DAF Yield (%)Reference
Novozym 435Vinyl AcetateTHF604>90[1]
Novozym 435Vinyl AcetateDioxane605>90[1]
Novozym 435Vinyl AcetateEthyl Acetate605>90[1]

Table 2: Acid-Catalyzed Dehydration of 1,6-diacetylfructose (DAF) to this compound (AMF)

CatalystSolventTemperature (°C)Time (h)AMF Yield (%)HMF Yield (%)Reference
Amberlyst 15Dioxane/DMSO (9:1)12086515[1][2]
Amberlyst 15Dioxane/DMSO (15%)1208>50-[6]
H₂SO₄DMSO--86.6-[4]
Amberlyst 15Dioxane120823.68.2[6]

Experimental Protocols

This section provides a detailed protocol for the one-pot synthesis of AMF from D-fructose.

Materials and Equipment
  • D-Fructose

  • Novozym 435 (immobilized Lipase B from Candida antarctica)

  • Amberlyst 15 (cation exchange resin)

  • Vinyl acetate

  • Tetrahydrofuran (THF), anhydrous

  • 1,4-Dioxane, anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup or recrystallization apparatus

Experimental Workflow

G Experimental Workflow start Start step1 Step 1: Charge Reactor - D-Fructose - Novozym 435 - Anhydrous THF start->step1 step2 Step 2: Trans-esterification - Add Vinyl Acetate - Heat at 60°C - Stir for 4-5 hours step1->step2 step3 Step 3: Catalyst and Solvent Exchange - Cool reaction mixture - Filter to remove Novozym 435 - Evaporate THF step2->step3 step4 Step 4: Dehydration Setup - Redissolve DAF intermediate in Dioxane/DMSO - Add Amberlyst 15 step3->step4 step5 Step 5: Dehydration Reaction - Heat at 120°C - Stir for 8 hours step4->step5 step6 Step 6: Product Isolation - Cool and filter to remove Amberlyst 15 - Evaporate solvent step5->step6 step7 Step 7: Purification - Vacuum Distillation or Recrystallization step6->step7 end Pure AMF step7->end

Caption: Workflow for the one-pot synthesis of AMF.

Step-by-Step Procedure

Part 1: Enzymatic Trans-esterification

  • To a dry round-bottom flask equipped with a magnetic stir bar, add D-fructose (1.0 g), Novozym 435 (1.0 g), and anhydrous tetrahydrofuran (THF, 100 mL).[1]

  • Add vinyl acetate (0.077 mL per 50 mg of fructose, scaled accordingly) to the suspension.[1][3]

  • Heat the reaction mixture to 60°C and stir for 4-5 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the consumption of fructose is complete.

Part 2: Acid-Catalyzed Dehydration

  • After the trans-esterification is complete, cool the reaction mixture to room temperature.

  • Remove the immobilized enzyme (Novozym 435) by filtration. The catalyst can be washed with THF, dried, and stored for reuse.[4]

  • Remove the THF from the filtrate by rotary evaporation to obtain the crude 1,6-diacetylfructose (DAF) intermediate.

  • To the flask containing the crude DAF, add a solvent mixture of 1,4-dioxane and dimethyl sulfoxide (DMSO) (e.g., a 9:1 v/v ratio).[1][2] The amount of solvent should be sufficient to dissolve the intermediate (e.g., 5 mL per 50 mg of starting fructose).[4][6]

  • Add Amberlyst 15 cation exchange resin. A catalyst to substrate ratio of 1:1 (w/w) has been reported to be effective.[4][6]

  • Fit the flask with a condenser and heat the mixture to 120°C with vigorous stirring for 8 hours.[4][6]

Part 3: Product Isolation and Purification

  • After the dehydration reaction, cool the mixture to room temperature.

  • Remove the Amberlyst 15 catalyst by filtration. The catalyst can be washed, regenerated, and reused.[4]

  • Remove the solvent from the filtrate by rotary evaporation.

  • The crude AMF can be purified by vacuum distillation (at 106-109°C) or recrystallization to yield the final product with high purity.[4][6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care as they are flammable and may be harmful.

  • Exercise caution when working with heated reactions.

Conclusion

The one-pot synthesis of this compound from D-fructose via a 1,6-diacetylfructose intermediate offers a streamlined and sustainable approach to producing this valuable platform chemical. The use of recyclable enzymatic and solid acid catalysts enhances the green credentials of this process. The provided protocols and data serve as a comprehensive guide for researchers in the fields of green chemistry, biomass conversion, and drug development to synthesize and utilize AMF in their respective applications.

References

Application Notes and Protocols for the Analysis of 5-Acetoxymethyl-2-furaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetoxymethyl-2-furaldehyde (AMF) is an organic compound of increasing interest in food chemistry, flavoring, and as a potential biomarker. It is an ester derivative of 5-hydroxymethyl-2-furaldehyde (HMF), a well-known compound formed during the thermal processing of carbohydrates. AMF has been identified as a sweet taste modulator in food products like balsamic vinegar, where it is formed through the esterification of HMF.[1] The accurate and sensitive quantification of AMF is crucial for quality control, stability studies, and understanding its formation and physiological effects.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of furanic compounds. It offers high resolution and sensitivity, and with UV detection, it provides a robust method for quantification. Reversed-phase HPLC is commonly employed, allowing for the separation of AMF from other matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of AMF, GC-MS provides high specificity and sensitivity. Unlike its precursor HMF, which often requires derivatization to increase volatility, the acetylated nature of AMF may allow for direct analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of furanic compounds by HPLC and GC-MS. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: HPLC Quantitative Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.005 - 0.02 mg/kg
Limit of Quantification (LOQ)0.015 - 0.06 mg/kg
Recovery94 - 106%
Precision (RSD)< 5%

Table 2: GC-MS Quantitative Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)6 ng/g
Limit of Quantification (LOQ)18 ng/g
Recovery85 - 95% (with SPE)
Precision (RSD)< 10%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol describes a reversed-phase HPLC method for the quantification of AMF.

1. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples (e.g., fruit juice, vinegar), centrifuge to remove any solids.

  • Take a known volume (e.g., 5 mL) of the sample and add an equal volume of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (bottom) layer containing the AMF.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase may need to be optimized depending on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 280 nm.

3. Calibration and Quantification

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of AMF from the calibration curve.

Protocol 2: GC-MS Analysis of this compound

This protocol details a GC-MS method for the analysis of AMF. Direct injection is often possible due to the volatility of AMF.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • For complex matrices, an SPE cleanup step is recommended.

  • Condition an SPE cartridge (e.g., ENV+) with methanol followed by water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with water to remove interfering polar compounds.

  • Elute the AMF with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute in a known volume of solvent suitable for GC injection (e.g., hexane).

2. GC-MS Instrumentation and Conditions

  • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis

  • Identify the AMF peak based on its retention time and mass spectrum. The molecular ion of AMF (C8H8O4) is m/z 168.15.[2]

  • Quantify using a calibration curve prepared from AMF standards.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample AddSolvent Add Dichloromethane Sample->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC HPLC-UV Injection Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample ConditionSPE Condition SPE Cartridge LoadSample Load Sample onto SPE ConditionSPE->LoadSample WashSPE Wash SPE Cartridge LoadSample->WashSPE Elute Elute AMF WashSPE->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 5-Acetoxymethyl-2-furaldehyde (AMF) as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Acetoxymethyl-2-furaldehyde (AMF) as a potential fuel additive. The information is intended for researchers and scientists in the fields of renewable energy, fuel technology, and sustainable chemistry. While AMF is a biomass-derived compound, its application is primarily in the fuel industry; its relevance to drug development is indirect, potentially through the broader context of green chemistry and sustainable production of platform chemicals.

Introduction

This compound (AMF) is a furanic compound that can be derived from lignocellulosic biomass.[1] It is considered a promising platform chemical and a potential biofuel or fuel additive. Its less-hydrophilic acetoxymethyl group, compared to the hydroxymethyl group of 5-hydroxymethylfurfural (HMF), imparts advantageous properties such as improved chemical stability and hydrophobicity, which are desirable for fuel applications.[1] Research has explored the conversion of AMF into other valuable furan derivatives, such as 5-(Tolylmethyl)furfural (TMF), which has shown promise as a diesel additive.[2][3][4][5] This document outlines the synthesis of AMF, its properties, and protocols for its evaluation as a fuel additive.

Physicochemical Properties of AMF

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a fuel component.

PropertyValueReferences
Molecular Formula C₈H₈O₄[6]
Molecular Weight 168.15 g/mol [6]
Melting Point 53-55 °C[7][8][9]
Boiling Point 122 °C at 2 mmHg[7][9]
Flash Point 107.78 °C (226 °F)[7][10]
Density 1.230 g/cm³[7][9]
Solubility Slightly soluble in Chloroform and Methanol[7]
Appearance Off-White Crystalline Solid / Clear Yellow Liquid[7][11]

Synthesis of this compound (AMF)

AMF can be synthesized from biomass-derived precursors like 5-Hydroxymethylfurfural (HMF) or 5-chloromethylfurfural (CMF).[1] A common laboratory-scale synthesis involves the acetylation of HMF.

Synthesis of AMF from HMF

A facile and efficient method for the synthesis of AMF from HMF involves the use of acetic acid with an organocatalyst. For example, using p-sulfonic acid calix[12]arene as a catalyst at 80°C for 5 minutes can yield AMF in 99% yield.[13] Another approach involves reacting HMF with acetic anhydride.

Protocol for Acetylation of HMF to AMF:

  • Materials: 5-Hydroxymethylfurfural (HMF), Acetic Anhydride, Sodium Acetate, Diethyl Ether, Magnesium Sulfate.

  • Procedure: a. In a round-bottom flask, dissolve HMF in a suitable solvent (e.g., toluene). b. Add acetic anhydride and a catalytic amount of sodium acetate. c. Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Quench the reaction by slowly adding water. f. Extract the product with diethyl ether. g. Dry the organic layer over anhydrous magnesium sulfate. h. Remove the solvent under reduced pressure to obtain the crude product. i. Purify the crude product by column chromatography on silica gel to yield pure this compound.

The synthesis pathway of AMF from fructose via HMF is depicted in the following diagram:

AMF_Synthesis_Pathway Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration AMF This compound (AMF) HMF->AMF Acetylation

Caption: Synthesis pathway of this compound from fructose.

Application of AMF Derivative (TMF) as a Diesel Fuel Additive

While direct data on AMF as a fuel additive is limited in the provided search results, its derivative, 5-(Tolylmethyl)furfural (TMF), has been investigated as a promising diesel additive. TMF is synthesized from AMF via a Friedel-Crafts reaction with toluene.[2][4][5]

Synthesis of 5-(Tolylmethyl)furfural (TMF) from AMF

Protocol for TMF Synthesis:

  • Materials: 5-Acetoxymethylfurfural (AMF), Toluene, Anhydrous Zinc Chloride (ZnCl₂), Nitromethane, Ethyl Acetate.

  • Procedure: a. In a reaction vessel, dissolve AMF in toluene and nitromethane. b. Add anhydrous ZnCl₂ as a catalyst. c. Heat the mixture at 120°C for 4 hours with magnetic stirring.[5] d. Monitor the reaction progress using TLC. e. After completion, wash the reaction mixture with water and a saturated bicarbonate solution. f. Extract the product with ethyl acetate. g. Pass the crude product through a plug of silica gel to remove impurities. h. Evaporate the excess toluene and nitromethane under reduced pressure to obtain pure TMF.[5]

Performance of TMF-Diesel Blends

Studies on TMF as a diesel additive have shown positive results in terms of engine performance and emissions. Blends of TMF with diesel (1-5 vol%) have been tested in a direct-injection, single-cylinder diesel engine.[2][5]

Table 2: Engine Performance and Emission Characteristics of TMF-Diesel Blends

ParameterObservation with Increasing TMF ContentReferences
Brake Thermal Efficiency (BTE) Increases[4]
NOx Emissions Decreases[4]
CO Emissions Decreases[4]
CO₂ Emissions Decreases[4]
Unburnt Hydrocarbons (UHC) Decreases[4]

Table 3: Physicochemical Properties of TMF-Diesel Blends

PropertyDieselB1 (1% TMF)B2 (2% TMF)B3 (3% TMF)B5 (5% TMF)
Density (g/cm³ at 15°C) 0.8280.8290.8300.8310.832
Kinematic Viscosity (cSt at 40°C) 2.582.602.612.632.65
Flash Point (°C) 7273747577
Fire Point (°C) 7879808183
Calorific Value (MJ/kg) 44.844.644.544.344.0
Cetane Number 5151.551.852.252.8

(Data sourced from a study on TMF-diesel blends and presented here for illustrative purposes of a downstream application of AMF)[2][5]

Experimental Protocols for Evaluation of Fuel Additives

The following protocols are generalized for the evaluation of furan-based fuel additives like AMF and its derivatives.

Fuel Blend Preparation
  • Materials: Base fuel (e.g., commercial diesel or gasoline), this compound (AMF).

  • Procedure: a. Prepare blends of AMF with the base fuel on a volume or weight basis (e.g., 1%, 2%, 5% v/v). b. For a 1-liter blend of 5% AMF in diesel (B5), measure 50 mL of AMF and add it to a 1-liter beaker. c. Add diesel fuel to make up the total volume to 1 liter. d. Use a magnetic stirrer to mix the blend at 400 rpm for 1 hour to ensure homogeneity.[5]

Engine Testing
  • Engine Setup: A single-cylinder, direct-injection diesel engine coupled with an eddy current dynamometer is typically used.[5] The engine should be equipped with sensors for measuring parameters like engine speed, load, and fuel consumption. Exhaust gas analyzers are required for measuring CO, CO₂, HC, and NOx emissions.

  • Procedure: a. Warm up the engine with the base fuel until it reaches a stable operating temperature. b. Record baseline performance and emission data at various engine loads (e.g., 0%, 25%, 50%, 75%, 100%). c. Switch to the AMF-fuel blend and allow the engine to stabilize. d. Record performance and emission data for the blend at the same engine loads as the baseline. e. Repeat the procedure for each blend concentration. f. After testing all blends, run the engine with the base fuel again to flush the fuel system.

The experimental workflow for evaluating AMF as a fuel additive is illustrated below:

AMF_Evaluation_Workflow cluster_prep Preparation Phase cluster_testing Engine Testing Phase cluster_analysis Data Analysis Phase AMF_Synthesis AMF Synthesis Fuel_Blending Fuel Blend Preparation (e.g., B1, B2, B5) AMF_Synthesis->Fuel_Blending Property_Testing Physicochemical Property Testing Fuel_Blending->Property_Testing Blend_Test Blend Testing (AMF Blends) Fuel_Blending->Blend_Test Engine_Setup Engine Setup & Calibration Baseline_Test Baseline Test (Base Fuel) Engine_Setup->Baseline_Test Baseline_Test->Blend_Test Performance_Analysis Performance Data Analysis (BTE, Fuel Consumption) Blend_Test->Performance_Analysis Emission_Analysis Emission Data Analysis (CO, NOx, HC) Blend_Test->Emission_Analysis Comparison Comparison with Base Fuel Performance_Analysis->Comparison Emission_Analysis->Comparison

Caption: Experimental workflow for evaluating AMF as a fuel additive.

Safety Precautions

This compound is an eye irritant.[6] Standard laboratory safety procedures should be followed when handling this chemical. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a versatile, biomass-derived platform chemical with potential applications in the fuel sector. While direct research on AMF as a fuel additive is emerging, studies on its derivatives like TMF have shown promising results in improving engine performance and reducing harmful emissions. The protocols and data presented here provide a foundation for further research into the viability of AMF as a sustainable fuel additive. Further investigations are needed to fully characterize the combustion properties and long-term effects of AMF in modern engine systems.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 5-Acetoxymethyl-2-furaldehyd für eine verbesserte Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

5-Acetoxymethyl-2-furaldehyd (AMF) ist eine organische Verbindung, die in verschiedenen Bereichen von Interesse ist, unter anderem in der Lebensmittelchemie und potenziell in der pharmazeutischen Entwicklung. Als Furan-Derivat kann es bei der thermischen Zersetzung von Kohlenhydraten entstehen und wurde als Geschmacksmodulator in Lebensmitteln wie Balsamico-Essig identifiziert.[1][2] Die genaue und empfindliche Quantifizierung von AMF in komplexen Matrices ist für die Qualitätskontrolle und für Forschungszwecke von entscheidender Bedeutung.

Die direkte Analyse von Aldehyden wie AMF mittels chromatographischer Techniken kann aufgrund ihrer Reaktivität und Polarität eine Herausforderung darstellen. Die chemische Derivatisierung ist eine bewährte Methode, um die analytischen Eigenschaften von Aldehyden zu verbessern. Durch die Umwandlung der Aldehyd-Funktionsgruppe in ein stabileres und weniger polares Derivat können die chromatographische Trennung, die Nachweisempfindlichkeit und die Selektivität erheblich gesteigert werden.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 5-Acetoxymethyl-2-furaldehyd zur verbesserten Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC).

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die Analyse von 5-Acetoxymethyl-2-furaldehyd (AMF) nach der Derivatisierung zusammen. Die Werte basieren auf publizierten Daten für strukturell ähnliche Aldehyde und Furan-Derivate, da spezifische Validierungsdaten für derivatisiertes AMF in der wissenschaftlichen Literatur begrenzt sind.[3][4][5][6][7]

AnalyseverfahrenDerivatisierungsreagenzDetektorLinearer Bereich (geschätzt)Nachweisgrenze (LOD, geschätzt)Bestimmungsgrenze (LOQ, geschätzt)
GC-MS PFBHAMS0.1 - 500 µg/L< 1 µg/L~3 µg/L
HPLC-UV DNPHUV/DAD0.05 - 50 mg/L~0.01 mg/L~0.03 mg/L

PFBHA: O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin DNPH: 2,4-Dinitrophenylhydrazin

Experimentelle Protokolle

Methode 1: PFBHA-Derivatisierung für die GC-MS-Analyse

Diese Methode eignet sich besonders für die Spurenanalyse von AMF aufgrund der hohen Empfindlichkeit, die durch die Pentafluorbenzyl-Gruppe erreicht wird.

Benötigte Materialien:

  • 5-Acetoxymethyl-2-furaldehyd (AMF) Standard

  • O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA)

  • Lösungsmittel (z.B. Hexan, Dichlormethan, Acetonitril) in GC-Qualität

  • Gepufferte wässrige Lösung (pH 4-6)

  • Natriumchlorid (NaCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Zentrifuge

  • GC-MS-System mit einer geeigneten Kapillarsäule (z.B. 5% Phenyl-Methylpolysiloxan)

Protokoll:

  • Probenvorbereitung:

    • Feste Proben werden mit einem geeigneten Lösungsmittel extrahiert.

    • Flüssige Proben können je nach Konzentration direkt verwendet oder verdünnt werden.

    • Stellen Sie sicher, dass die Probenmatrix die Derivatisierungsreaktion nicht stört. Gegebenenfalls ist eine Probenreinigung (z.B. Festphasenextraktion) erforderlich.

  • Derivatisierung:

    • Überführen Sie eine bekannte Menge der Probe (z.B. 1 mL) in ein Reaktionsgefäß.

    • Passen Sie den pH-Wert der Probe mit einer Pufferlösung auf einen Bereich von 4-6 an.

    • Bereiten Sie eine frische PFBHA-Lösung (z.B. 1-15 mg/mL in Wasser) vor.

    • Geben Sie einen Überschuss der PFBHA-Lösung zur Probe.

    • Verschließen Sie das Gefäß fest und inkubieren Sie die Mischung für 60 Minuten bei 60 °C.

  • Extraktion des Derivats:

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

    • Fügen Sie ein Extraktionslösungsmittel (z.B. 1 mL Hexan) und eine Spatelspitze NaCl hinzu, um die Phasentrennung zu verbessern.

    • Mischen Sie die Phasen intensiv für 2 Minuten mit einem Vortex-Mischer.

    • Zentrifugieren Sie die Probe, um die Phasentrennung zu vervollständigen.

    • Überführen Sie die obere organische Phase in ein sauberes Gefäß.

    • Trocknen Sie den Extrakt über wasserfreiem Natriumsulfat.

  • GC-MS-Analyse:

    • Injizieren Sie einen Aliquot des getrockneten Extrakts in das GC-MS-System.

    • Typische GC-Ofen-Temperaturprogramme beginnen bei einer niedrigen Temperatur (z.B. 50 °C) und werden dann mit einer kontrollierten Rate auf eine höhere Temperatur (z.B. 280 °C) erhitzt.

    • Die Detektion erfolgt im Massenspektrometer, vorzugsweise im Selected Ion Monitoring (SIM)-Modus für höchste Empfindlichkeit, wobei charakteristische Ionen des AMF-PFBHA-Oxims überwacht werden.

Methode 2: DNPH-Derivatisierung für die HPLC-Analyse

Diese Methode ist robust und weit verbreitet für die Analyse von Aldehyden in verschiedenen Matrices. Die gebildeten Hydrazone sind stabil und zeigen eine starke UV-Absorption.[8]

Benötigte Materialien:

  • 5-Acetoxymethyl-2-furaldehyd (AMF) Standard

  • 2,4-Dinitrophenylhydrazin (DNPH)

  • Starke Säure (z.B. Schwefelsäure oder Salzsäure)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Spritzenfilter (z.B. 0.45 µm)

  • HPLC-System mit UV/DAD-Detektor und einer C18-Säule

Protokoll:

  • Herstellung der DNPH-Lösung:

    • Lösen Sie eine gesättigte Menge DNPH in Acetonitril.

    • Säuern Sie die Lösung vorsichtig mit einer starken Säure an (z.B. einige Tropfen konzentrierte Schwefelsäure pro 100 mL Lösung). Die Lösung sollte eine intensiv gelb-orange Farbe haben.

  • Probenvorbereitung:

    • Lösen Sie eine bekannte Menge der Probe in Acetonitril.

    • Filtrieren Sie die Probelösung bei Bedarf, um Partikel zu entfernen.

  • Derivatisierung:

    • Mischen Sie die Probelösung mit einem Überschuss der DNPH-Lösung in einem geeigneten Verhältnis (z.B. 1:1 v/v).

    • Lassen Sie die Reaktion für mindestens 30 Minuten bei Raumtemperatur im Dunkeln ablaufen. Eine vollständige Reaktion ist entscheidend für genaue quantitative Ergebnisse.

  • HPLC-Analyse:

    • Verdünnen Sie die Reaktionsmischung bei Bedarf mit der mobilen Phase.

    • Filtrieren Sie die Lösung durch einen Spritzenfilter, bevor Sie sie in ein HPLC-Vial überführen.

    • Injizieren Sie die Probe in das HPLC-System.

    • Die Trennung erfolgt typischerweise auf einer C18-Säule mit einem Gradienten aus Wasser und Acetonitril.

    • Die Detektion der DNPH-Derivate erfolgt bei einer Wellenlänge von ca. 360 nm.

Visualisierungen

Derivatisierung_Workflow cluster_Probe Probenvorbereitung cluster_Derivatisierung Derivatisierung cluster_Analyse Analyse Probe Probe (enthält AMF) Extraktion Extraktion / Verdünnung Probe->Extraktion Derivatisierung Derivatisierungs- reaktion Extraktion->Derivatisierung Zugabe von Derivatisierungs- reagenz Analyse Chromatographische Analyse Derivatisierung->Analyse Extraktion des Derivats (für GC) oder direkte Injektion (für HPLC) Detektion Detektion (MS oder UV) Analyse->Detektion Daten Daten Detektion->Daten Datenerfassung und Auswertung

Bildunterschrift: Allgemeiner Arbeitsablauf für die Derivatisierung von AMF.

Bildunterschrift: Reaktion von AMF mit PFBHA zu einem stabilen Oxim.

Bildunterschrift: Säurekatalysierte Reaktion von AMF mit DNPH.

References

Application Notes and Protocols: 5-Acetoxymethyl-2-furaldehyde as a Precursor for 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Furandicarboxylic acid (FDCA) is a vital bio-based platform chemical, identified as a sustainable alternative to petroleum-derived terephthalic acid for the production of high-performance polymers like polyethylene 2,5-furandicarboxylate (PEF).[1][2][3] The primary route to FDCA involves the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate derived from the dehydration of C6 sugars.[1][2] However, during the acid-catalyzed dehydration of fructose in acetic acid, 5-Acetoxymethyl-2-furaldehyde (AMF) is often formed as a co-product alongside HMF.[4] Understanding the conversion of AMF to FDCA is therefore crucial for developing efficient, one-pot processes that maximize carbon yield from biomass. This document provides detailed protocols and data for the catalytic oxidation of AMF to FDCA.

Reaction Pathway and Mechanism

The conversion of this compound (AMF) to 2,5-furandicarboxylic acid (FDCA) involves a multi-step oxidation process. In systems using acetic acid as a solvent, AMF is typically oxidized in situ. The overall transformation involves the oxidation of both the C2 aldehyde group and the C5 acetoxymethyl group to carboxylic acids.

The reaction can proceed through two primary pathways, analogous to HMF oxidation:

  • Pathway 1 : The aldehyde group of AMF is first oxidized to a carboxylic acid, forming 5-acetoxymethyl-2-furancarboxylic acid. This is followed by the hydrolysis and subsequent oxidation of the group at the C5 position.

  • Pathway 2 : The acetoxymethyl group is hydrolyzed to a hydroxyl group, yielding 5-hydroxymethylfurfural (HMF). HMF then undergoes a well-established two-step oxidation of its hydroxyl and aldehyde groups to form FDCA, proceeding through intermediates like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[5][6][7]

The diagram below illustrates the generalized reaction pathway starting from AMF.

G AMF This compound (AMF) HMF 5-Hydroxymethylfurfural (HMF) AMF->HMF Hydrolysis DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Oxidation FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation

Fig. 1: Reaction pathway from AMF to FDCA.

Experimental Protocols

This section details a one-pot, two-step method for the synthesis of FDCA from fructose, where AMF is generated and oxidized in situ.[4]

Protocol 1: One-Pot Conversion of Fructose to FDCA via HMF/AMF Intermediate

This protocol involves two sequential stages in the same reactor: (1) acid-catalyzed dehydration of fructose to a mixture of HMF and AMF, and (2) subsequent air oxidation of the furan mixture to FDCA using a homogeneous catalyst system.

Materials:

  • Fructose

  • Amberlyst-15 (solid acid catalyst)

  • Acetic Acid (HOAc, solvent)

  • Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium Bromide (NaBr)

  • Pressurized Reactor (e.g., Parr Autoclave)

  • High-Performance Liquid Chromatography (HPLC) for analysis

Procedure:

Step 1: Dehydration of Fructose to HMF and AMF

  • Charge the pressurized reactor with fructose, Amberlyst-15 catalyst, and acetic acid.

  • Seal the reactor and purge with nitrogen gas.

  • Heat the reactor to the desired dehydration temperature (e.g., 120 °C) and maintain for the specified duration while stirring.

  • After the reaction, cool the reactor to room temperature.

  • Separate the solid Amberlyst-15 catalyst from the reaction mixture containing HMF and AMF dissolved in acetic acid.

Step 2: Oxidation of HMF/AMF Mixture to FDCA

  • To the liquid mixture from Step 1, add the Co/Mn/Br homogeneous catalyst components (Cobalt Acetate, Manganese Acetate, Sodium Bromide).

  • Seal the reactor again and pressurize with air or pure oxygen to the desired pressure.

  • Heat the reactor to the oxidation temperature (e.g., 180 °C) and maintain for the specified duration with vigorous stirring to ensure sufficient gas-liquid mass transfer.

  • After the oxidation is complete, cool the reactor to room temperature and depressurize safely.

  • The resulting mixture contains FDCA, which may precipitate upon cooling. The product can be purified by filtration, washing, and recrystallization.

  • Analyze the yield and purity of FDCA using HPLC.

The entire process can be visualized in the workflow diagram below.

G cluster_0 One-Pot, Two-Step Synthesis Start Fructose + Acetic Acid + Amberlyst-15 Catalyst Dehydration Step 1: Dehydration (e.g., 120°C) Start->Dehydration Separation Catalyst Separation (Amberlyst-15 removed) Dehydration->Separation Intermediate HMF/AMF Mixture in Acetic Acid Separation->Intermediate Oxidation Step 2: Oxidation (Add Co/Mn/Br, Air/O₂) (e.g., 180°C) Intermediate->Oxidation Product FDCA Product Oxidation->Product

Fig. 2: Workflow for one-pot FDCA synthesis.

Data Presentation

The following table summarizes the quantitative data from a representative study on the one-pot conversion of fructose to FDCA, where AMF is a key intermediate.[4]

Table 1: Summary of Reaction Conditions and Yields for FDCA Synthesis

ParameterDehydration StepOxidation StepYields
Starting Material FructoseHMF and AMF mixture-
Solvent Acetic AcidAcetic Acid-
Catalyst Amberlyst-15Co/Mn/Br system-
Temperature 120 °C180 °C-
Pressure Autogenous2.0 MPa Air-
Reaction Time 2 hours1 hour-
HMF + AMF Yield --50% (after Step 1)
Final FDCA Yield --35% (based on initial fructose)

Data sourced from a study on one-pot synthesis using a Co/Mn/Br catalytic system.[4]

Discussion and Alternative Catalysts

The Co/Mn/Br catalytic system is effective for the oxidation of both HMF and AMF, proceeding through a free-radical chain reaction mechanism.[4] However, concerns about bromide-induced corrosion have led to the exploration of alternative heterogeneous catalysts. While most studies focus on HMF oxidation, these systems are highly relevant for the conversion of AMF, as the reaction proceeds through the common intermediate HMF.

Promising heterogeneous catalysts include:

  • Noble Metal Catalysts : Platinum (Pt), Palladium (Pd), and Gold (Au) supported on materials like activated carbon (Pt/C) or metal oxides (Au/ZrO₂) have shown high activity and selectivity for HMF oxidation under milder conditions, often in aqueous solutions with a base.[8][9][10] A Pt/C catalyst in a continuous packed-bed reactor achieved an FDCA yield of 86.4% from HMF.[9]

  • Non-Noble Metal Catalysts : Systems based on Manganese (MnO₂) and Cobalt-Manganese (Co-Mn) supported on activated carbon have been developed as cost-effective alternatives.[11]

  • Enzymatic Catalysis : Laccase and HMF oxidase represent green, biocatalytic routes for converting HMF to FDCA, although they often require longer reaction times.[6][12][13]

For AMF conversion, these catalysts would facilitate the necessary hydrolysis and subsequent oxidation steps, making them suitable candidates for developing robust and environmentally friendly production processes.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Acetoxymethyl-2-furaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound (AMF)?

A1: Common starting materials for AMF synthesis include:

  • Carbohydrates: Fructose and glucose are frequently used as renewable feedstocks.[1]

  • 5-Hydroxymethylfurfural (HMF): AMF can be synthesized by the esterification of HMF.[2]

  • Furfuryl Acetate: This can be a starting point for a multi-step synthesis.[3][4][5]

Q2: What is the role of a catalyst in AMF synthesis?

A2: Catalysts are crucial for facilitating the key reaction steps in AMF synthesis.

  • Dehydration of Sugars: Acid catalysts, such as cation exchange resins (e.g., Amberlyst 15) or Lewis acids (e.g., ZnCl2), are used to dehydrate fructose or glucose to form the furan ring.[1][6][7][8]

  • Esterification/Acetylation: Lipases (e.g., Novozym 435) can be used for the enzymatic esterification of HMF or its precursors with an acetyl group.[6][7][9] Acid catalysts can also be used for the direct acyloxymethylation from carbohydrates.[1]

  • Isomerization: In syntheses starting from glucose, an enzyme like glucose isomerase is used to convert glucose to fructose.[6][8][9]

Q3: Why is AMF considered a promising alternative to 5-Hydroxymethylfurfural (HMF)?

A3: AMF offers several advantages over HMF, including:

  • Increased Hydrophobicity: The acetyl group in AMF makes it less hydrophilic than the hydroxyl group in HMF. This property simplifies its isolation and purification from aqueous reaction media.[6][8]

  • Enhanced Thermal Stability: AMF exhibits greater thermal stability compared to HMF.[6][8]

  • Improved Storage Stability: AMF has been shown to have better storage stability than HMF and other related compounds.[1]

Troubleshooting Guide

Problem 1: Low yield of AMF when starting from carbohydrates.

Possible Cause Suggested Solution
Inefficient Dehydration: The dehydration of the carbohydrate (fructose or glucose) to the furan ring is a critical and often yield-limiting step. Single-solvent systems can result in low AMF yields, sometimes as low as 8-24%.[6][8]Optimize the Solvent System: Employing a mixed solvent system can dramatically improve the yield. For instance, a mixture of dioxane and DMSO (e.g., a 9:1 ratio) has been shown to significantly increase the AMF yield to as high as 65%.[6][8]
Byproduct Formation: Several side reactions can occur, leading to the formation of byproducts such as HMF and humins (polymeric byproducts), which reduces the overall yield of AMF.Control Reaction Temperature and Time: Carefully optimize the reaction temperature and duration. Prolonged reaction times or excessively high temperatures can favor the formation of humins. For the ZnCl₂/acetic acid system, optimal conditions were found to be 100°C for 6 hours.[1]
Low Catalyst Activity: The chosen catalyst may not be optimal for the specific reaction conditions.Select an Appropriate Catalyst: For the dehydration of 1,6-diacetylfructose (DAF), while sulfuric acid can give a high yield (86.6%), a solid acid catalyst like Amberlyst 15 is a more sustainable and recyclable option.[7] When using ZnCl₂, ensure the appropriate loading (e.g., 4 equivalents relative to the substrate) to maximize the yield.[1]
Incomplete Isomerization (when using glucose): If the initial isomerization of glucose to fructose is incomplete, the subsequent reaction steps will have a lower yield.Optimize Isomerization Conditions: Ensure the optimal temperature (e.g., 60°C) and duration for the glucose isomerase enzyme to achieve maximum conversion to fructose.[6]

Problem 2: Difficulty in product purification and separation.

Possible Cause Suggested Solution
Presence of HMF: HMF is a common byproduct and can be challenging to separate from AMF due to their similar polarities.Optimize for Direct AMF Synthesis: Utilize a synthesis route that directly produces AMF from the carbohydrate in a single pot, such as the ZnCl₂/acetic acid system, which can minimize the co-production of HMF.[1]
Formation of Diacetyl-glucopyranose (DAG): In enzymatic routes starting from glucose, the formation of DAG, which has similar physical properties to the desired intermediate 1,6-diacetylfructose (DAF), can complicate purification.[6]Iterative Isomerization and Esterification: To increase the conversion of the mono-acetylated intermediate to the desired di-acetylated product, an iterative process of isomerization and esterification can be employed.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for AMF Synthesis from Fructose.

Starting MaterialCatalystSolventTemperature (°C)Time (h)AMF Yield (%)Reference
FructoseZnCl₂ (4 equiv.)Acetic Acid100680[1]
1,6-diacetylfructose (DAF)Amberlyst 15Dioxane/DMSO (9:1)1202465[6][8]
HMFp-sulfonic acid calix[1]arene (1 mol%)Acetic Acid800.083 (5 min)99[2]

Table 2: Comparison of Reaction Conditions for AMF Synthesis from Glucose.

Starting MaterialCatalyst(s)SolventTemperature (°C)Time (h)AMF Yield (%)Reference
GlucoseZnCl₂ (4 equiv.)Acetic Acid1002460[1]
GlucoseGlucose Isomerase, Novozym 435, Amberlyst 15Dioxane/DMSO (9:1)60 (isomerization/esterification), 120 (dehydration)15 (isomerization), 4 (esterification), 24 (dehydration)~50-54 (overall)[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of AMF from Fructose using ZnCl₂/Acetic Acid System [1]

  • Reaction Setup: In a round-bottom flask, add fructose (e.g., 1.0 g, 5 wt% of acetic acid) and glacial acetic acid (20 mL).

  • Catalyst Addition: Add zinc chloride (ZnCl₂, 4 equivalents relative to fructose).

  • Reaction: Heat the mixture to 100°C and stir for 6 hours. The solution will turn from clear to yellow and then brown.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Two-Step Synthesis of AMF from Fructose via DAF [7]

Step 1: Trans-esterification to 1,6-diacetylfructose (DAF)

  • Reaction Setup: In a flask, dissolve D-fructose (e.g., 50 mg) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane (5 mL).

  • Enzyme and Acyl Donor Addition: Add immobilized lipase (Novozym 435, e.g., 50 mg) and vinyl acetate (3 equivalents) as the acyl donor.

  • Reaction: Stir the mixture at 60°C for approximately 4 hours.

  • Enzyme Removal: Separate the immobilized enzyme by filtration for potential reuse.

Step 2: Dehydration of DAF to AMF

  • Reaction Setup: Dissolve the DAF obtained from the previous step (e.g., 50 mg) in a mixed solvent of 1,4-dioxane and DMSO.

  • Catalyst Addition: Add a cation exchange resin (Amberlyst 15, e.g., 50 mg).

  • Reaction: Heat the mixture to 120°C and stir for 8-24 hours.

  • Catalyst Removal and Product Isolation: Filter out the Amberlyst 15 catalyst. The AMF in the filtrate can be quantified and purified using standard techniques like HPLC and column chromatography.

Visualizations

experimental_workflow_from_glucose cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Trans-esterification cluster_step3 Step 3: Dehydration Glucose Glucose Fructose Fructose Glucose->Fructose Glucose Isomerase, 60°C DAF 1,6-diacetylfructose (DAF) Fructose->DAF Novozym 435, Vinyl Acetate, 60°C AMF This compound (AMF) DAF->AMF Amberlyst 15, Dioxane/DMSO, 120°C

Caption: Multi-step synthesis of AMF from glucose.

troubleshooting_low_yield Start Low AMF Yield Cause1 Inefficient Dehydration? Start->Cause1 Solution1 Optimize Solvent System (e.g., Dioxane/DMSO mix) Cause1->Solution1 Yes Cause2 Byproduct Formation? Cause1->Cause2 No Solution2 Control Temperature and Time Cause2->Solution2 Yes Cause3 Poor Catalyst Performance? Cause2->Cause3 No Solution3 Select/Optimize Catalyst (e.g., Amberlyst 15, ZnCl₂) Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low AMF yield.

References

Strategies for purification of 5-Acetoxymethyl-2-furaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the purification of 5-Acetoxymethyl-2-furaldehyde (AMF) from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound (AMF) reaction mixture?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials like 5-Hydroxymethylfurfural (HMF), the acetylating agent (e.g., acetic anhydride, isopropenyl acetate), and solvents (e.g., DMSO, DMF).[1][2][3] Side products can also be present, such as humins, which are dark, polymeric materials formed from the degradation of HMF or sugars under acidic conditions.[4]

Q2: My final product is a yellow or brown oil, but AMF is supposed to be a solid. What happened?

A2: Pure this compound is a solid with a melting point of 53-55 °C.[5] An oily product indicates the presence of impurities that are depressing the melting point. Common culprits include residual solvents or unreacted HMF, which has a lower melting point (30-34 °C).[5] The presence of dark, insoluble materials known as humins can also contribute to the oily appearance and color.[4] Further purification is necessary.

Q3: How can I effectively remove unreacted 5-Hydroxymethylfurfural (HMF) from my product?

A3: HMF is more polar than AMF. This difference in polarity is key to their separation.

  • Column Chromatography: Flash column chromatography on silica gel is highly effective. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, will elute the less polar AMF first, retaining the more polar HMF on the column.[6][7]

  • Liquid-Liquid Extraction: Since AMF is more hydrophobic than HMF, it can be selectively extracted from an aqueous phase into a non-polar organic solvent.[2][5]

Q4: Can I purify AMF by distillation?

A4: Yes, vacuum distillation is a viable method for purifying AMF, particularly for larger-scale operations.[8] It is effective at removing non-volatile impurities. However, care must be taken as furaldehydes can be thermally sensitive. High temperatures can lead to decomposition and polymerization.[9] It is crucial to use a high vacuum to lower the boiling point.

Q5: My yield is very low after column chromatography. What are the common causes of product loss?

A5: Low recovery after column chromatography can be due to several factors:

  • Improper Solvent System: An overly polar eluent can cause your product to elute too quickly with impurities. Conversely, a non-polar eluent might not move the product off the column at all. Always determine the optimal solvent system using Thin-Layer Chromatography (TLC) first.[6]

  • Product Adsorption: AMF, being a polar molecule, can irreversibly adsorb to the silica gel if the silica is too acidic or if the product is sensitive to the stationary phase.

  • Sample Loading: Loading the crude product dissolved in too much solvent can lead to broad bands and poor separation, resulting in mixed fractions that are difficult to recover with high purity.[6]

  • Decomposition: AMF may degrade on the silica gel column if exposed for extended periods, especially if the silica gel has acidic impurities.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Product is a Dark Oil Presence of polymeric humins.[4]Treat the crude solution with activated charcoal before further purification. Filter through a pad of Celite to remove the charcoal and fine particulates.
Residual high-boiling solvents (e.g., DMSO, DMF).[2]Perform a thorough aqueous wash and extraction. If miscible, consider precipitating the product by adding a non-solvent. For larger scales, vacuum distillation can remove these solvents.
Low Purity after Extraction Incomplete separation from HMF or other polar impurities.Increase the number of aqueous washes. Use a brine wash as the final step to break any emulsions and remove excess water from the organic layer.
Difficulty with Crystallization Presence of "oiling out" impurities.Try re-dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity is observed, then cool slowly. Scratching the inside of the flask can also induce crystallization.
Incorrect solvent choice.[6]Test a range of solvents and solvent mixtures on a small scale to find a system where the product is soluble when hot but sparingly soluble when cold.
Multiple Spots on TLC after Purification Co-elution of impurities during chromatography.Optimize the eluent system for better separation (lower Rf value, e.g., 0.2-0.3).[6] Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC.
Product decomposition on the TLC plate or column.Add a small amount of a neutralizer like triethylamine to the eluent system. Ensure the silica gel used is neutral.

Purification Strategy Comparison

The selection of a purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Flash Column Chromatography >98%60-90%High resolution, applicable to a wide range of impurities.[6]Time-consuming, high solvent consumption, can be costly on a large scale.[6]
Recrystallization >99%50-80%Cost-effective, scalable, yields highly pure crystalline product.[6]Dependent on finding a suitable solvent system; potential for significant product loss in the mother liquor.[6]
Vacuum Distillation >95%70-90%Excellent for removing non-volatile or highly volatile impurities; good for large scale.[8]Risk of thermal decomposition of the product; not effective for separating impurities with similar boiling points.
Liquid-Liquid Extraction Variable>90% (as a workup step)Simple, fast, and efficient for initial cleanup and separation from polar impurities like HMF.[8][9]Limited separation power; often requires a subsequent purification step like chromatography or crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for purifying AMF from HMF and other polar or non-polar impurities on a laboratory scale.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation between AMF and its impurities. A common starting point is a mixture of hexane and ethyl acetate.

    • The ideal system should give an Rf value of approximately 0.2-0.3 for AMF.[6]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude AMF in a minimal amount of a volatile solvent like dichloromethane or the eluent itself.

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica ("dry loading").

    • Carefully add this powder to the top of the packed column.[6]

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Collect fractions and monitor their contents using TLC.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the AMF.

    • Once the AMF has eluted, the more polar impurities (like HMF) will remain on the column or elute with a much higher polarity solvent.

  • Isolation:

    • Combine the pure fractions containing AMF.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This method is ideal for obtaining high-purity, crystalline AMF if a suitable solvent is found.

  • Solvent Selection:

    • Test the solubility of the crude AMF in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the AMF completely when hot but poorly when cold.

  • Dissolution:

    • Place the crude AMF in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to completely dissolve the material.[6]

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal to the hot solution.

    • Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude AMF Reaction Mixture Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Organic Organic Layer (AMF + Non-polar Impurities) Workup->Organic Separate Aqueous Aqueous Layer (HMF, Salts, Polar Impurities) Workup->Aqueous Dry Dry & Concentrate Organic->Dry Purify Purification Step Dry->Purify Chroma Column Chromatography Purify->Chroma High resolution needed Recryst Recrystallization Purify->Recryst High purity needed Distill Vacuum Distillation Purify->Distill Large scale PureAMF Pure AMF Solid Chroma->PureAMF Recryst->PureAMF Distill->PureAMF

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Impure Product ProductState Is the product a dark oil? Start->ProductState Charcoal Treat with activated charcoal ProductState->Charcoal Yes PurityCheck What is the main issue? ProductState->PurityCheck No Oil_Yes Yes CheckSolvent Check for residual high-boiling solvents Charcoal->CheckSolvent End Re-evaluate Purity CheckSolvent->End ProductState_No No (Solid, but impure) YieldLoss Review purification method: - Check TLC for streaking - Optimize chroma solvent - Check solubility for recryst. PurityCheck->YieldLoss Low Yield OptimizeSep Optimize Separation: - Adjust column eluent polarity - Try recrystallization from a different solvent system PurityCheck->OptimizeSep Persistent Impurities Purity_LowYield Low Yield YieldLoss->End Purity_Impure Persistent Impurities OptimizeSep->End

Caption: Decision tree for troubleshooting common AMF purification issues.

References

Minimizing byproduct formation during 5-Acetoxymethyl-2-furaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound (AMF)?

A1: The primary methods for synthesizing AMF involve the acetylation of 5-Hydroxymethylfurfural (HMF) or direct conversion from carbohydrates. HMF is a versatile platform chemical derived from the dehydration of C6 sugars.[1] The acetylation of HMF is a common and efficient route. Another approach is the direct, one-pot synthesis from sugars like fructose or glucose, which combines dehydration and acetylation in a single step.[2] Enzymatic synthesis from HMF or its derivatives is also a viable, though less common, method.[3]

Q2: What are the major byproducts I should be aware of during AMF synthesis?

A2: The most significant byproduct is the formation of dark, insoluble polymers known as humins.[4] These can significantly reduce your yield and complicate purification. Other common byproducts include:

  • Levulinic acid and formic acid: These are formed from the rehydration of the HMF intermediate, particularly in the presence of water and acid catalysts.[5][6][7]

  • Aldol condensation products: If your acetylating agent generates a ketone as a coproduct (e.g., acetone from isopropenyl acetate), this can undergo an aldol condensation with the aldehyde group of HMF or AMF.[8]

  • Di-acetylated products: In some cases, further reaction can lead to the formation of di-acetylated species, although this is less common.

  • Unreacted 5-Hydroxymethylfurfural (HMF): Incomplete acetylation will result in residual HMF in your product mixture.

Q3: How do impurities in the 5-Hydroxymethylfurfural (HMF) starting material affect my AMF synthesis?

A3: The purity of your HMF feedstock is critical for a successful synthesis. Impurities can lead to several issues:

  • Catalyst poisoning: Contaminants can adsorb to the active sites of your catalyst, reducing its activity and leading to lower conversion rates.[6]

  • Increased byproduct formation: Certain impurities can promote side reactions, such as polymerization or degradation of HMF and AMF.[6]

  • Compromised product quality: Residual impurities from the HMF can become incorporated into your final product, affecting its color, stability, and performance in downstream applications.[6]

Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the reaction mixture.[9] Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of the reaction in real-time.[10] For structural confirmation of your final product and any isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[2]

Troubleshooting Guides

Issue 1: Low Yield and/or Significant Formation of Dark, Insoluble Precipitate (Humins)

Question: My reaction mixture is turning dark, and I'm getting a low yield of AMF with a lot of insoluble tar-like material. What's happening and how can I fix it?

Answer: This is a classic indication of humin formation, which is a common problem in furan chemistry, especially under acidic conditions.[4] Humins are complex polymers formed from the degradation of sugars and furan aldehydes.[4] Here’s how you can troubleshoot this issue:

Troubleshooting StepsRationale
Use a Milder Catalyst Strong Lewis acids (e.g., AlCl₃) and Brønsted acids can aggressively promote humin formation.[11] Consider using milder catalysts such as zinc chloride (ZnCl₂), solid acid catalysts (e.g., Amberlyst 15), or enzymatic catalysts.[11][12]
Optimize Reaction Temperature High temperatures accelerate the rate of humin formation.[13] It is crucial to find the optimal temperature that allows for efficient acetylation without significant degradation of the starting material or product.
Control Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. Monitor the reaction progress and stop it once the starting material is consumed.
Ensure Anhydrous Conditions The presence of water can facilitate the rehydration of HMF to levulinic acid and formic acid, and can also contribute to other side reactions.[4] Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Controlled Reagent Addition Adding the catalyst or acetylating agent slowly to the reaction mixture can prevent localized high concentrations that may trigger polymerization.[4]
Issue 2: Significant Amount of Unreacted 5-Hydroxymethylfurfural (HMF)

Question: My final product contains a large amount of unreacted HMF. How can I improve the conversion?

Answer: Incomplete conversion can be due to several factors related to your reaction conditions and reagents.

Troubleshooting StepsRationale
Increase Acetylating Agent Stoichiometry Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride or isopropenyl acetate) to drive the reaction to completion.
Check Catalyst Activity Your catalyst may be inactive or poisoned. Use a fresh batch of catalyst or consider a different type of catalyst.
Increase Reaction Temperature or Time If the reaction is proceeding slowly, a moderate increase in temperature or a longer reaction time may be necessary. However, be mindful of the increased risk of byproduct formation.
Improve Mixing Ensure that the reaction mixture is being stirred efficiently to maximize contact between the reactants and the catalyst.
Issue 3: Presence of Unexpected Byproducts (e.g., Aldol Adducts, Levulinic Acid)

Question: I'm observing significant peaks in my GC-MS or HPLC that correspond to byproducts other than humins. How can I minimize their formation?

Answer: The formation of specific byproducts is often tied to the choice of reagents and reaction conditions.

Troubleshooting StepsRationale
To Minimize Aldol Condensation Products: If you are using an acetylating agent that produces a ketone byproduct (e.g., isopropenyl acetate, which forms acetone), this can react with HMF or AMF.[8] Consider using an alternative acetylating agent like acetic anhydride.
To Minimize Levulinic and Formic Acid: These byproducts arise from the rehydration of HMF.[6] Strictly anhydrous conditions are crucial. Using a biphasic reaction system where the AMF is extracted into an organic phase as it is formed can also help to protect it from the acidic aqueous phase.
Optimize Catalyst and Reaction Conditions: The choice of catalyst can influence the selectivity of the reaction. Experiment with different catalysts and reaction conditions to find the optimal balance between conversion and selectivity.

Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of HMF with Isopropenyl Acetate (iPAc)

CatalystHMF Conversion (%)AMF Yield (%)Aldol Product Yield (%)
Cs₂CO₃ (10 mol%)>99919
Cs₂CO₃ (70 mol%)>99982
Amberlyst 1585805

Data adapted from a study on the acetylation of HMF.[8] The aldol product refers to the tandem acetylation-aldol condensation product.

Table 2: Effect of Solvent System on the Dehydration of 1,6-diacetylfructose (DAF) to AMF and HMF

Solvent System (v/v)AMF Yield (%)HMF Yield (%)
DMSO24-
Dioxane/DMSO (9:1)6515
DMF15-
Dioxane/DMF (9:1)7510

Data from a study on the hybrid conversion of glucose to AMF.[12][14] The reaction was catalyzed by Amberlyst 15.

Experimental Protocols

Protocol 1: Synthesis of AMF from Fructose using ZnCl₂ and Acetic Acid

This protocol is adapted from a method for the direct synthesis of AMF from fructose.[2]

Materials:

  • D-Fructose

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

  • Chloroform

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (60-120 mesh)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add glacial acetic acid.

  • Sequentially add D-fructose and anhydrous ZnCl₂ to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with chloroform (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution through a plug of silica gel to remove baseline impurities.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude AMF.

  • Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Acetylation of HMF using Isopropenyl Acetate

This protocol is based on a highly efficient base-catalyzed acetylation of HMF.[8]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Isopropenyl Acetate (iPAc)

  • Cesium Carbonate (Cs₂CO₃)

  • Ethyl Acetate

  • Celite/Silica Gel

Procedure:

  • In a round-bottomed flask equipped with a condenser and a magnetic stir bar, charge a mixture of HMF, isopropenyl acetate (1.5 equivalents), and cesium carbonate (10-70 mol%).

  • Heat the flask to the desired temperature (e.g., 30 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, the product can be isolated by rotary evaporation and filtration through a pad of celite/silica gel.

Mandatory Visualizations

Byproduct_Formation_Pathway Fructose Fructose / Glucose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration AMF This compound (AMF) HMF->AMF Acetylation Humins Humins (Polymeric Byproducts) HMF->Humins Polymerization LA_FA Levulinic Acid + Formic Acid HMF->LA_FA Rehydration Aldol_Product Aldol Condensation Product AMF->Aldol_Product Aldol Condensation Acetylation_Reagent Acetylation Reagent (e.g., Acetic Anhydride) Acetylation_Reagent->HMF

Caption: Key reaction pathways in AMF synthesis and byproduct formation.

Troubleshooting_Workflow Start Low AMF Yield or High Impurity Check_Humins Dark, Insoluble Precipitate (Humins)? Start->Check_Humins Humin_Solutions Action: - Use milder catalyst - Lower temperature - Reduce reaction time - Ensure anhydrous conditions Check_Humins->Humin_Solutions Yes Check_Conversion High Unreacted HMF? Check_Humins->Check_Conversion No Humin_Solutions->Check_Conversion Conversion_Solutions Action: - Increase acetylating agent - Check catalyst activity - Optimize temp/time Check_Conversion->Conversion_Solutions Yes Check_Other_Byproducts Other Specific Byproducts (e.g., Aldol, LA/FA)? Check_Conversion->Check_Other_Byproducts No Conversion_Solutions->Check_Other_Byproducts Other_Byproduct_Solutions Action: - Change acetylating agent - Ensure anhydrous conditions - Optimize catalyst selectivity Check_Other_Byproducts->Other_Byproduct_Solutions Yes End Optimized Reaction Check_Other_Byproducts->End No Other_Byproduct_Solutions->End

References

Technical Support Center: Scaling Up 5-Acetoxymethyl-2-furaldehyde (AMF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of AMF production. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of AMF.

Problem Potential Cause(s) Recommended Solution(s)
Low AMF Yield - Inefficient conversion of starting material.- Degradation of the product.- Formation of byproducts such as 5-hydroxymethylfurfural (HMF) and humins.[1]- Optimize reaction conditions: Adjust temperature, reaction time, and catalyst loading. For instance, in the dehydration of 1,6-diacetylfructose (DAF), a mixture of dioxane and DMSO (9:1) has been shown to significantly improve the AMF yield to 65%, compared to a maximum of 24% in a single solvent system.[2][3]- Choice of catalyst: For the trans-esterification of fructose to DAF, immobilized lipase (Novozym 435) has demonstrated high efficiency.[1][4] For the subsequent dehydration to AMF, a cation exchange resin like Amberlyst 15 is effective.[1][4]- Solvent selection: Aprotic polar solvents are often necessary for the dehydration step.[5] The use of a dual-solvent system can enhance yield.[5]
Presence of Impurities in Final Product - Incomplete reaction.- Side reactions leading to byproducts.- Inefficient purification.- Monitor reaction progress: Use analytical techniques like HPLC to determine the optimal reaction time.[6][7]- Purification strategy: AMF is more hydrophobic than HMF, which facilitates its separation.[5] Purification can be achieved by vacuum distillation or column chromatography.[8] For removal of the catalyst after the reaction, filtration is a suitable method when using a solid catalyst like Amberlyst 15.[4]
Formation of Dark-Colored Byproducts (Humins) - High reaction temperatures.- Prolonged reaction times.- Strong acidic conditions.- Control temperature and time: Carefully optimize these parameters to minimize humin formation.[1]- Use of biphasic systems: A biphasic solvent system can help to continuously extract the formed AMF from the reactive phase, thus preventing its degradation.[9]
Difficulty in Catalyst Separation and Reuse - Use of homogeneous catalysts.- Employ heterogeneous catalysts: Solid acid catalysts like Amberlyst 15 or immobilized enzymes such as Novozym 435 can be easily recovered by filtration and have been shown to be recyclable for multiple cycles without significant loss of activity.[1][4]
Product Instability - AMF can be sensitive to thermal stress and certain chemical environments.- Storage: Store purified AMF in a cool, dark place. It has a melting point of 53-55 °C.[10]- Handling: Avoid exposure to strong oxidizing agents.[11] AMF has shown better storage stability compared to HMF.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for AMF synthesis?

A1: Common starting materials for AMF synthesis include fructose, glucose, furfuryl acetate, and 2-methylfuran.[2][3][8] Fructose is often preferred as it can be converted to AMF in a two-step process involving trans-esterification to 1,6-diacetylfructose (DAF) followed by dehydration.[1][4]

Q2: Which catalysts are most effective for AMF synthesis?

A2: The choice of catalyst depends on the reaction step. For the enzymatic trans-esterification of fructose, immobilized lipase Novozym 435 is highly effective, yielding up to 94.6% DAF.[1][4] For the dehydration of DAF to AMF, cation exchange resins like Amberlyst 15 are a good choice for a more sustainable process, although soluble acids like H₂SO₄ can give higher yields (up to 86.6% AMF).[1][4] Zinc chloride (ZnCl₂) in acetic acid is another effective system for converting carbohydrates directly to AMF.[12][13]

Q3: How can I minimize the formation of HMF as a byproduct?

A3: The formation of HMF can be managed by optimizing the solvent system. For example, in the dehydration of DAF, using a mixture of DMSO and dioxane can enhance the yield of AMF while keeping HMF yields low. A 15% DMSO in dioxane mixture has been reported to be optimal.[1]

Q4: What is the most efficient method for purifying AMF?

A4: Due to its higher hydrophobicity compared to HMF, AMF is easier to isolate.[5] Common purification methods include vacuum distillation and extraction with a suitable organic solvent like diethyl ether followed by washing and drying.[8]

Q5: Is it possible to scale up the synthesis of AMF?

A5: Yes, scaling up is feasible. One study demonstrated a 600-fold scale-up of the trans-esterification of D-fructose using an immobilized enzyme, achieving an 88.0% yield of DAF.[4] A key challenge in scaling up can be the concentration of certain reagents, such as the large amount of ZnCl₂ required in some methods, though recycling of the catalyst is possible.[12][13]

Experimental Protocols

Protocol 1: Two-Step Synthesis of AMF from D-Fructose

This protocol is based on the work by Suteu et al. (2019).[1][4]

Step 1: Enzymatic Trans-esterification of D-Fructose to 1,6-diacetylfructose (DAF)

  • In a reaction vessel, combine 50 mg of D-fructose, 50 mg of immobilized lipase (Novozym 435), and 5 mL of a suitable solvent (e.g., THF or 1,4-dioxane).

  • Add 80 µL of vinyl acetate (3 equivalents).

  • Stir the mixture at 300 rpm and maintain the temperature at 45 °C for 5 hours.

  • After the reaction, recover the catalyst by filtration.

  • Remove the solvent under reduced pressure to obtain DAF as a yellow syrup. A yield of up to 94.6% can be achieved.[1]

Step 2: Dehydration of DAF to AMF

  • Dissolve 50 mg of the DAF obtained in Step 1 in 5 mL of a solvent mixture of 15% DMSO in 1,4-dioxane.

  • Add 50 mg of Amberlyst 15 cation exchange resin.

  • Stir the mixture at 300 rpm and heat to 120 °C for 8 hours.

  • After the reaction, filter out the Amberlyst 15 catalyst.

  • The resulting solution contains AMF. The product can be quantified by HPLC and further purified if necessary. This method can yield approximately 55.8% AMF and 9.0% HMF.[1]

Protocol 2: Direct Synthesis of AMF from Fructose using ZnCl₂

This protocol is based on the work by Dutta et al. (2023).[12][13]

  • In a reaction vessel, add 1.002 g of fructose to 20 mL of acetic acid.

  • Add 3 g of anhydrous ZnCl₂.

  • Heat the mixture to 100 °C and maintain for 6 hours with stirring.

  • After the reaction, distill off the excess acetic acid under reduced pressure.

  • Dilute the crude mixture with 20 mL of water and extract with chloroform (3 x 10 mL).

  • The combined organic phases contain the AMF product. This process can achieve an isolated yield of up to 80%.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Catalysts and Solvents for AMF Synthesis from DAF

CatalystSolvent SystemTemperature (°C)Time (h)AMF Yield (%)HMF Yield (%)Reference
Amberlyst 151,4-dioxane120823.68.2[1]
Amberlyst 1515% DMSO in 1,4-dioxane120855.89.0[1]
H₂SO₄Not specifiedNot specifiedNot specified86.6Not specified[1]
Amberlyst 15Dioxane/DMSO (9:1)12066515[2][3]

Table 2: AMF Yield from Carbohydrates using ZnCl₂/Acetic Acid System

Starting MaterialSubstrate Conc. (wt%)ZnCl₂ (equiv.)Temperature (°C)Time (h)Isolated AMF Yield (%)Reference
Fructose54100680[12]
Glucose54100660[12]

Visualizations

G cluster_0 Synthesis Workflow Start Starting Material (e.g., Fructose) Step1 Step 1: Acetylation/Esterification Start->Step1 Intermediate Intermediate (e.g., 1,6-diacetylfructose) Step1->Intermediate Step2 Step 2: Dehydration Intermediate->Step2 Crude Crude AMF Product Step2->Crude Purification Purification (Distillation/Extraction) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the two-step synthesis of this compound.

G cluster_1 Troubleshooting Logic Problem Low AMF Yield? CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Problem->CheckConditions Yes CheckPurity Analyze for Byproducts (HMF, Humins) CheckConditions->CheckPurity OptimizeSolvent Optimize Solvent System (e.g., Biphasic, Co-solvent) CheckPurity->OptimizeSolvent Byproducts Present ImprovePurification Refine Purification Method CheckPurity->ImprovePurification Low Purity Solution Improved Yield OptimizeSolvent->Solution ImprovePurification->Solution

Caption: A decision tree for troubleshooting low yields in AMF synthesis.

References

Troubleshooting common issues in 5-Acetoxymethyl-2-furaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Acetoxymethyl-2-furaldehyde (AMF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of AMF.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound (AMF)?

A1: The most common analytical techniques for the quantification of AMF are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The choice of technique often depends on the sample matrix, required sensitivity, and available equipment.

Q2: My AMF standard solution appears to be degrading over time. What are the optimal storage conditions?

A2: While specific stability data for AMF is limited, it is known to be more thermally stable than its hydrolysis product, 5-hydroxymethylfurfural (5-HMF). However, as a furanic aldehyde, it is susceptible to degradation. For optimal stability, it is recommended to store AMF standard solutions in a refrigerator at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation. For long-term storage, freezing at -20°C or below is advisable. It is also recommended to prepare fresh standard solutions frequently and verify their concentration.

Q3: I am observing a peak that I suspect is 5-HMF in my AMF sample analysis. Is it possible for AMF to convert to 5-HMF during my analytical process?

A3: Yes, it is possible for this compound to hydrolyze to 5-hydroxymethylfurfural (5-HMF), especially in the presence of water and acidic or basic conditions. This can occur during sample preparation, storage, or even during HPLC analysis if the mobile phase is not optimized. It is crucial to control the pH of your sample and mobile phase to minimize this conversion.

Q4: What are the critical parameters to consider when developing an HPLC method for AMF?

A4: Key parameters for developing a robust HPLC method for AMF include:

  • Column Selection: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical. The pH of the mobile phase should be controlled, generally in the acidic range (e.g., using formic acid or phosphoric acid) to ensure good peak shape and minimize hydrolysis of AMF.

  • Detection Wavelength: AMF has a UV absorbance maximum around 280-285 nm.

  • Flow Rate and Temperature: These should be optimized to achieve good separation and reasonable run times.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My chromatogram for AMF shows significant peak tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for furanic aldehydes like AMF is a common issue in reversed-phase HPLC. Here's a step-by-step guide to troubleshoot this problem:

  • Check for Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of AMF, causing tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competitive base, like triethylamine, to the mobile phase can help, but be mindful of its effect on column longevity and detection. A lower pH mobile phase (e.g., pH 2.5-3.5) can also suppress silanol activity.

  • Optimize Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of AMF and the stationary phase.

    • Solution: Adjust the mobile phase pH. For AMF, a slightly acidic mobile phase is generally recommended.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape.

    • Solution: Try flushing the column or, if necessary, replace it with a new one. Using a guard column can extend the life of your analytical column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

Issue 2: Inaccurate and Inconsistent Quantitative Results

Question: I am getting variable and seemingly inaccurate concentrations for AMF in my samples. What are the potential sources of this error?

Answer:

Inaccurate and inconsistent results in AMF quantification can stem from several factors related to sample stability, preparation, and analytical methodology.

  • AMF Degradation: AMF can degrade due to improper storage or handling.

    • Solution: Ensure that samples and standards are stored at low temperatures and protected from light. Prepare fresh standards regularly and handle samples quickly to minimize exposure to harsh conditions. The stability of AMF is expected to be influenced by pH and temperature, similar to 5-HMF.

    Table 1: Influence of pH and Temperature on the Stability of 5-HMF (as a proxy for AMF) (Note: This data is for 5-HMF and should be used as a qualitative guide for AMF, which is reported to be more stable.)

pHTemperature (°C)Stability of 5-HMFImplication for AMF Analysis
Acidic (<4)HighProne to degradationMinimize exposure to high temperatures and strongly acidic conditions during sample preparation.
Neutral (6-7)HighProne to degradationAvoid prolonged heating of samples in neutral solutions.
Alkaline (>8)AmbientRelatively StableAlkaline conditions might be protective against degradation for short periods, but can promote other reactions.
  • Hydrolysis to 5-HMF: The conversion of AMF to 5-HMF can lead to an underestimation of AMF.

    • Solution: Use a mobile phase with a controlled, slightly acidic pH to minimize on-column hydrolysis. Keep sample processing times to a minimum and avoid excessive heat.

  • Matrix Effects: Components in the sample matrix can interfere with the quantification.

    • Solution: Employ a suitable sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of an internal standard can also help to correct for matrix effects and variations in sample preparation.

    Table 2: Comparison of Extraction Solvents for Furanic Compounds from Aqueous Matrices (Note: This is a general guide; optimal solvent should be determined experimentally for your specific matrix.)

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Ethyl AcetateMedium77Good recovery for moderately polar compounds.Can co-extract interfering substances.
DichloromethaneMedium40Effective for a wide range of compounds.Volatile, potential for analyte loss.
Diethyl EtherLow35Good for less polar compounds.Highly volatile and flammable.
  • Inadequate Method Validation: An unvalidated method can lead to unreliable results.

    • Solution: Fully validate your analytical method, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol provides a starting point for the development of an HPLC method for AMF quantification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 284 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of AMF in acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

Protocol 2: Sample Preparation from a Food Matrix (e.g., Fruit Juice)
  • Centrifugation: Centrifuge 10 mL of the juice sample at 5000 rpm for 15 minutes to remove solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the filtered sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

    • Elute the AMF with 5 mL of acetonitrile.

  • Analysis: Inject the eluted sample into the HPLC system.

Visualizations

Troubleshooting Workflow for AMF Quantification

TroubleshootingWorkflow start Inaccurate AMF Quantification check_stability Check Standard and Sample Stability start->check_stability check_peak Evaluate Peak Shape start->check_peak check_recovery Assess Sample Preparation Recovery start->check_recovery check_calibration Verify Calibration Curve start->check_calibration degradation Degradation Suspected check_stability->degradation peak_issue Poor Peak Shape check_peak->peak_issue recovery_issue Low or Variable Recovery check_recovery->recovery_issue calibration_issue Non-linear or High Intercept check_calibration->calibration_issue solution_stability Store at low temp, protect from light, prepare fresh standards degradation->solution_stability If degradation confirmed solution_hydrolysis Control pH of mobile phase and sample degradation->solution_hydrolysis If hydrolysis to 5-HMF suspected solution_peak Optimize mobile phase pH, use end-capped column, check for overload peak_issue->solution_peak solution_recovery Optimize extraction method, use internal standard recovery_issue->solution_recovery solution_calibration Prepare fresh standards, check for matrix effects calibration_issue->solution_calibration end Accurate Quantification solution_stability->end solution_hydrolysis->end solution_peak->end solution_recovery->end solution_calibration->end

Caption: A logical workflow for troubleshooting common issues in AMF quantification.

Potential Degradation Pathway of AMF

DegradationPathway AMF This compound (AMF) HMF 5-Hydroxymethylfurfural (5-HMF) AMF->HMF Hydrolysis (H2O, acid/base) Other Other Degradation Products HMF->Other Oxidation, Polymerization

Addressing the stability issues of 5-Acetoxymethyl-2-furaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of 5-Acetoxymethyl-2-furaldehyde (AMF) during storage.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with AMF.

IssueQuestionPossible Cause(s)Troubleshooting Steps
Discoloration My AMF sample, which was initially off-white to light yellow, has turned yellow, brown, or even black during storage. What is happening?Furan-based aldehydes like AMF are susceptible to degradation, which can cause discoloration. The primary causes are oxidation and polymerization.[1] This process can be accelerated by exposure to air (oxygen), light, heat, and the presence of acidic impurities.[1]1. Storage Conditions: Ensure the sample is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to air. Store at recommended low temperatures (-15°C to -20°C) and protect from light by using an amber vial or by wrapping the container in aluminum foil.[2] 2. Purity Check: The presence of residual acids from synthesis can catalyze degradation.[1] If you suspect acidic impurities, consider re-purifying the AMF. A gentle wash with a very dilute and mild base solution (e.g., 2-7% sodium carbonate), followed by drying and removal of the solvent, can neutralize residual acids before a final purification step like recrystallization or chromatography.[1]
Precipitation/ Solid Formation I've observed the formation of a solid precipitate or a viscous, insoluble material in my AMF solution. What is this?This is likely due to the self-polymerization of AMF.[1] Furan aldehydes are known to polymerize, especially in the presence of acid catalysts and at elevated temperatures.[1]1. Solvent Purity: Ensure the solvent used is pure, dry, and free of acidic impurities. 2. pH Control: If your experimental conditions are acidic, be aware that this can accelerate polymerization. If possible, buffer the solution to a neutral or slightly alkaline pH. A study on the related compound 5-hydroxymethylfurfural (HMF) showed it was most stable under alkaline conditions.[3][4] 3. Temperature: Prepare solutions at room temperature or below, if possible. Avoid heating solutions of AMF for extended periods.
Loss of Potency/ Inconsistent Results My experiments are yielding inconsistent results, and I suspect my AMF is degrading. How can I confirm this and what should I do?AMF can degrade via several pathways, including hydrolysis of the acetate ester to form 5-hydroxymethylfurfural (HMF) and acetic acid. HMF itself is also unstable and can degrade further. This loss of the active compound will lead to inaccurate and irreproducible experimental outcomes.1. Analytical Confirmation: Use an analytical technique like HPLC or GC-MS to assess the purity of your AMF sample. Compare the chromatogram of your stored sample to that of a fresh or properly stored reference standard. Look for the appearance of new peaks (degradation products) and a decrease in the area of the AMF peak. 2. Fresh Samples: If degradation is confirmed, it is best to use a fresh batch of AMF for your experiments. 3. Solution Stability: If you are working with solutions of AMF, prepare them fresh before each experiment. If solutions must be stored, even for a short period, they should be kept at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the ideal storage conditions for solid this compound? For long-term storage, solid AMF should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), at a temperature of -15°C to -20°C, and protected from light.[2]
How stable is AMF in different solvents? The stability of AMF in solution depends on the solvent's purity, pH, and storage conditions. Protic solvents, especially in the presence of acidic or basic catalysts, can promote the hydrolysis of the ester group. It is recommended to use high-purity, dry, and neutral solvents. Solutions should be prepared fresh and used immediately. If short-term storage is necessary, keep the solution at a low temperature (2-8°C) and protected from light.
What are the likely degradation products of AMF? The primary degradation pathway is likely the hydrolysis of the acetate ester to form 5-hydroxymethylfurfural (HMF) and acetic acid. HMF can then undergo further degradation through oxidation, polymerization, or other reactions to form a variety of other compounds. A forced degradation study of HMF identified several of its degradation products under various stress conditions.[3][4]
Can I purify AMF that has started to discolor? Purification of discolored AMF may be possible through methods like recrystallization or column chromatography. However, it is important to first address the root cause of the discoloration (e.g., presence of acidic impurities) to prevent rapid degradation of the purified product.[1] For critical applications, starting with a fresh, high-purity batch is recommended.
Is there a simple visual check for AMF degradation? A change in color from off-white/pale yellow to a more intense yellow, brown, or black is a clear visual indicator of degradation.[1] However, significant degradation may occur before a color change is apparent. Therefore, analytical methods like HPLC or TLC are more reliable for assessing purity.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. This data is largely qualitative and extrapolated from information on furan aldehydes and related compounds due to the limited availability of specific quantitative data for AMF.

ConditionTemperatureLight ExposurepHExpected StabilityLikely Degradation Pathways
Solid -20°CDarkN/AHighMinimal degradation expected.
4°CDarkN/AModerateSlow oxidation and polymerization over time.
Room TemperatureAmbient LightN/ALowAccelerated oxidation and polymerization, leading to discoloration.
In Solution (e.g., in Acetonitrile/Water) 4°CDarkNeutralModerateSlow hydrolysis to HMF.
Room TemperatureAmbient LightNeutralLowHydrolysis to HMF, followed by HMF degradation. Potential for photodegradation.
Room TemperatureDarkAcidicVery LowRapid acid-catalyzed hydrolysis and polymerization.[1]
Room TemperatureDarkAlkalineLow to ModerateBase-catalyzed hydrolysis. HMF is reported to be more stable in alkaline conditions, which may slow subsequent degradation.[3][4]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method that can be adapted to quantify AMF and detect its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer (e.g., phosphate buffer) to control mobile phase pH.[5]

  • This compound reference standard.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the chromophore of the furan ring).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the AMF reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the AMF sample to be tested in the same solvent as the standard to achieve a concentration within the range of the calibration curve.

  • Forced Degradation (for method validation):

    • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid AMF to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a sample solution to UV light.

  • Analysis: Inject the standard solutions and the prepared samples (including the forced degradation samples) into the HPLC system.

  • Data Evaluation:

    • Confirm the separation of the AMF peak from any degradation product peaks. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.

    • Quantify the amount of AMF remaining in the stability samples using the calibration curve.

Visualizations

Degradation Pathway of this compound

AMF This compound (AMF) HMF 5-Hydroxymethylfurfural (HMF) + Acetic Acid AMF->HMF Hydrolysis (H₂O, Acid/Base) Polymerization_Products Polymerization Products (Humins) AMF->Polymerization_Products Polymerization (Acid, Heat) Oxidation_Products Oxidation Products (e.g., 2,5-Furandicarboxylic Acid) HMF->Oxidation_Products Oxidation (O₂) HMF->Polymerization_Products Polymerization (Acid, Heat)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for AMF Stability Testing

start Start: AMF Sample stress Expose to Stress Conditions (Heat, Light, pH, Humidity, Oxidizing Agent) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify AMF Purity and Degradation Products analysis->data end End: Determine Degradation Rate and Pathway data->end

Caption: Workflow for conducting a forced degradation study of AMF.

Troubleshooting Logic for AMF Discoloration

start AMF Sample is Discolored check_storage Were storage conditions ideal? (-20°C, Dark, Inert Atmosphere) start->check_storage improper_storage Action: Improve Storage Conditions. Use fresh sample for critical work. check_storage->improper_storage No check_purity Is the initial purity known? Are acidic residues possible? check_storage->check_purity Yes repurify Action: Repurify sample. (e.g., wash with mild base, recrystallize) check_purity->repurify No/Unsure use_fresh Action: Use a fresh, high-purity sample from a reliable source. check_purity->use_fresh Yes

Caption: Decision tree for troubleshooting AMF sample discoloration.

References

Enhancing the efficiency of catalysts for 5-Acetoxymethyl-2-furaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of catalysts for the synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound (AMF) synthesis?

A1: The most common starting material for AMF synthesis is 5-Hydroxymethylfurfural (HMF). AMF is the acetylated derivative of HMF.[1][2][3] Other routes involve the direct conversion of carbohydrates like fructose and glucose.[4][5] Fructose is often preferred as it can provide higher yields of AMF under optimized conditions.[4][5]

Q2: What types of catalysts are typically used for AMF synthesis?

A2: A variety of catalysts can be employed for AMF synthesis, including:

  • Enzymatic catalysts: Immobilized lipases, such as Novozym 435, are effective for the transesterification of fructose derivatives.[1][2][6]

  • Solid acid catalysts: Cation exchange resins like Amberlyst 15 are commonly used for the dehydration of intermediates.[1][2][3][6]

  • Lewis acids: Zinc chloride (ZnCl₂) in combination with a Brønsted acid like acetic acid has been shown to be effective for the direct conversion of carbohydrates to AMF.[4][5]

  • Homogeneous acid catalysts: Sulfuric acid (H₂SO₄) can yield high conversions but presents challenges in separation and catalyst recycling.[6]

  • Organocatalysts: p-Sulfonic acid calix[7]arene has been used for the efficient synthesis of AMF from HMF.[8]

Q3: What are the advantages of using AMF over HMF?

A3: AMF offers several advantages over HMF, including:

  • Increased hydrophobicity: The acetyl group in AMF makes it less hydrophilic than HMF, which simplifies its extraction and purification from aqueous solutions.[1][2][3]

  • Enhanced thermal stability: AMF exhibits better thermal stability compared to HMF.[1][2][3]

  • Improved storage stability: AMF shows noticeably better storage stability than HMF and other HMF congeners.[4][5]

Troubleshooting Guide

Problem 1: Low Yield of this compound (AMF)

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For the dehydration of 1,6-diacetylfructose (DAF) using Amberlyst 15, a temperature of 120 °C has been reported.[1][2] For the direct conversion of fructose using ZnCl₂/acetic acid, 100 °C is optimal.[4][5] Excessively high temperatures can lead to product degradation.
Inappropriate Reaction Time Both insufficient and excessive reaction times can negatively impact the yield. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. For the ZnCl₂/acetic acid system, a 6-hour reaction time for fructose yielded the best results.[4][5]
Inefficient Catalyst The choice of catalyst is crucial. For enzymatic routes, Novozym 435 has shown high efficiency in the transesterification step.[1][2][6] For direct conversion from sugars, a combination of a Lewis acid (e.g., ZnCl₂) and a Brønsted acid (e.g., acetic acid) can be effective.[4][5] Ensure the catalyst is active and has not been deactivated.
Poor Solvent Choice The solvent system significantly influences the reaction yield. For the dehydration of DAF, single-solvent systems may result in low AMF yields (e.g., max 24%).[1][2][3] A mixed-solvent system, such as dioxane and DMSO (9:1), can dramatically increase the AMF yield to around 65%.[1][2][3]
Substrate Purity Ensure the purity of the starting material (HMF or carbohydrate). Impurities can interfere with the catalytic process and lead to the formation of byproducts.

Problem 2: Significant Formation of Byproducts (e.g., HMF)

Possible Cause Suggested Solution
Incomplete Acetylation If starting from HMF, ensure complete acetylation by using an appropriate acetylating agent (e.g., acetic anhydride or vinyl acetate) and catalyst.[7] Optimize the molar ratio of the acetylating agent to HMF.
Hydrolysis of AMF The presence of water can lead to the hydrolysis of AMF back to HMF. Use anhydrous solvents and reagents to minimize water content in the reaction mixture.
Side Reactions of the Starting Material When using carbohydrates as a starting material, side reactions can lead to the formation of humins and other degradation products.[9] The choice of catalyst and solvent system is critical to minimize these side reactions.

Problem 3: Catalyst Deactivation

Possible Cause Suggested Solution
Fouling by Humins In carbohydrate-to-AMF conversions, insoluble humins can form and deposit on the catalyst surface, blocking active sites.[9] Pre-treatment of the biomass feedstock may be necessary. For solid catalysts, periodic regeneration through washing or calcination might be required.
Poisoning Impurities in the feedstock or solvent can act as catalyst poisons, irreversibly binding to the active sites.[10] Ensure the purity of all reaction components.
Leaching of Active Species For supported catalysts, the active species may leach into the reaction medium, leading to a loss of activity. Consider using a more robust catalyst support or optimizing reaction conditions to minimize leaching.

Data Presentation

Table 1: Comparison of Catalytic Systems for AMF Synthesis

Catalyst SystemStarting MaterialSolventTemperature (°C)Reaction Time (h)AMF Yield (%)Reference
Novozym 435 & Amberlyst 15D-FructoseDioxane/DMSO (9:1)1208~50 (overall)[6]
ZnCl₂ / Acetic AcidFructoseAcetic Acid100680[4][5]
ZnCl₂ / Acetic AcidGlucoseAcetic Acid1002460[4][5]
Amberlyst 151,6-diacetylfructose (DAF)Dioxane/DMSO (9:1)1201665[1][2][3]
p-sulfonic acid calix[7]areneHMFAcetic Acid800.0899[8]

Experimental Protocols

1. Synthesis of AMF from Fructose using ZnCl₂/Acetic Acid

  • Materials: D-Fructose, Zinc Chloride (ZnCl₂), Glacial Acetic Acid, Chloroform.

  • Procedure:

    • In a round-bottom flask, add D-fructose (e.g., 1 g, 5 wt% of acetic acid) and glacial acetic acid (20 mL).

    • Add ZnCl₂ (4 equivalents relative to fructose).

    • Heat the reaction mixture to 100 °C with stirring for 6 hours.

    • After cooling to room temperature, extract the mixture with chloroform.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by passing it through a plug of silica gel to obtain pure AMF.[4]

2. Two-Step Synthesis of AMF from D-Fructose via DAF

  • Step 1: Transesterification of D-Fructose to 1,6-diacetylfructose (DAF)

    • Materials: D-Fructose, Novozym 435, Vinyl Acetate, 1,4-Dioxane.

    • Procedure:

      • Dissolve D-fructose in 1,4-dioxane.

      • Add Novozym 435 and vinyl acetate.

      • Stir the mixture at a controlled temperature (e.g., 60 °C) for the optimized reaction time.

      • After the reaction, filter to remove the immobilized enzyme.

      • Evaporate the solvent to obtain crude DAF.

  • Step 2: Dehydration of DAF to AMF

    • Materials: 1,6-diacetylfructose (DAF), Amberlyst 15, 1,4-Dioxane, DMSO.

    • Procedure:

      • Dissolve the crude DAF in a mixed solvent of 1,4-dioxane and DMSO (9:1 v/v).

      • Add Amberlyst 15 to the solution.

      • Heat the mixture to 120 °C with stirring for 8-16 hours.[1][2][6]

      • After cooling, filter to remove the Amberlyst 15 catalyst.

      • The resulting solution contains AMF, which can be further purified.

Visualizations

Experimental_Workflow_AMF_from_Fructose Start Start: D-Fructose Step1 Step 1: Transesterification Catalyst: Novozym 435 Reagent: Vinyl Acetate Start->Step1 Intermediate Intermediate: 1,6-diacetylfructose (DAF) Step1->Intermediate Step2 Step 2: Dehydration Catalyst: Amberlyst 15 Solvent: Dioxane/DMSO Intermediate->Step2 End End Product: This compound (AMF) Step2->End

Caption: Two-step enzymatic and chemical synthesis of AMF from D-Fructose.

Troubleshooting_Low_Yield Problem Problem: Low AMF Yield Cause1 Suboptimal Temperature? Problem->Cause1 Cause2 Incorrect Reaction Time? Problem->Cause2 Cause3 Inefficient Catalyst? Problem->Cause3 Cause4 Poor Solvent Choice? Problem->Cause4 Solution1 Optimize Temperature (e.g., 100-120 °C) Cause1->Solution1 Solution2 Monitor Reaction Progress (TLC/GC) Cause2->Solution2 Solution3 Select Appropriate Catalyst (e.g., Novozym 435, ZnCl2) Cause3->Solution3 Solution4 Use Mixed-Solvent System (e.g., Dioxane/DMSO) Cause4->Solution4

Caption: Troubleshooting flowchart for low AMF yield.

Catalyst_Deactivation_Pathway ActiveCatalyst Active Catalyst Fouling Fouling (Humin Deposition) ActiveCatalyst->Fouling Carbohydrate Conversion Poisoning Poisoning (Impurities) ActiveCatalyst->Poisoning Feedstock/Solvent Impurities Leaching Leaching (Active Species Loss) ActiveCatalyst->Leaching Harsh Reaction Conditions DeactivatedCatalyst Deactivated Catalyst Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation in AMF synthesis.

References

Technical Support Center: 5-Acetoxymethyl-2-furaldehyde (AMF) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of crude 5-Acetoxymethyl-2-furaldehyde (AMF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my crude this compound (AMF) sample?

Common impurities depend on the synthetic route but typically include unreacted starting materials (e.g., fructose), the catalyst (e.g., ZnCl₂), residual acidic solvent (e.g., acetic acid), and by-products such as 5-(hydroxymethyl)furfural (HMF) and dark, polymeric substances known as humins.[1]

Q2: My crude product is a dark, viscous oil. How can I remove the color?

Dark coloration is often due to the formation of humin by-products.[1] A simple and effective first step is to filter the crude product through a plug of silica gel (60–120 mesh).[1] This can remove trace colored impurities.[1] For more persistent color, treatment with activated charcoal during recrystallization may be effective.[2]

Q3: How do I choose the best purification method for my scale and purity requirements?

The choice of method depends on the specific impurities, the required final purity, and the scale of your reaction.[2]

  • For high purity (>98%) and complex mixtures: Flash column chromatography is highly effective and offers high resolution.[2]

  • For achieving the highest purity (>99%) with a crystalline product: Recrystallization is cost-effective, scalable, and can yield highly pure material if a suitable solvent is found.[2]

  • For a quick, initial cleanup: A solvent extraction followed by filtration through a silica plug is a rapid method to achieve moderate purity (~96%).[1]

  • For removing acidic impurities: An acid-base extraction, washing the organic solution with aqueous sodium bicarbonate, is particularly useful.[2]

Q4: Can this compound be purified by distillation?

Yes, vacuum distillation is a potential method. AMF is considered more thermally stable than its precursor, HMF.[3] Distillation under reduced pressure has been successfully used for purifying similar furan derivatives.[4][5] This method is especially useful for larger-scale syntheses.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield After Column Chromatography Product is too polar/non-polar for the chosen eluent: The product may be retained on the column or elute too quickly with impurities.Optimize the solvent system: Use Thin-Layer Chromatography (TLC) to find an ideal eluent mixture (e.g., hexane/ethyl acetate) that gives your product a retention factor (Rf) of 0.2-0.3.[2]
Product degradation on silica: Silica gel can be slightly acidic, which may cause degradation of sensitive compounds.Deactivate the silica gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) before use. Alternatively, use a different stationary phase like alumina.
Product Fails to Crystallize During Recrystallization Inappropriate solvent: The chosen solvent may dissolve the product too well at all temperatures, or not well enough when hot.Perform solvent screening: Test a variety of solvents or solvent mixtures to find one that dissolves the crude AMF when hot but in which AMF has low solubility when cold.
Presence of "oily" impurities: Certain impurities can inhibit crystal formation.Pre-purify the crude material: Perform a quick filtration through a silica plug or an acid-base wash to remove problematic impurities before attempting recrystallization.[1][2]
Cooling too rapidly: Fast cooling can lead to oiling out rather than crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]
Final Product is Acidic (low pH on test paper) Residual acidic catalyst or solvent: Acetic acid or other acid catalysts may not have been fully removed during workup.Perform a basic wash: During the liquid-liquid extraction, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and then brine.[2][4]
Product Purity is Stagnant (~95-96%) Co-eluting impurity: An impurity may have a polarity very similar to AMF, making separation by standard chromatography difficult.Change the purification method: If column chromatography is not providing sufficient separation, attempt recrystallization, which purifies based on a different principle (solubility).[2]
Incomplete removal of HMF: HMF is a common and structurally similar impurity.Optimize chromatography: Use a shallow gradient during column chromatography to improve the resolution between AMF and HMF. Monitor fractions carefully by TLC.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Solvent Extraction & Silica Plug ~96%[1]Moderate-HighFast and simple for initial cleanup.May not remove all structurally similar impurities.
Flash Column Chromatography >98%[2]60-90%[2]High resolution; applicable to a wide range of impurities.[2]Time-consuming and requires significant solvent and silica, especially at large scale.[2]
Recrystallization >99%[2]50-80%[2]Cost-effective, scalable, and can yield very high purity.[2]Dependent on finding a suitable solvent; potential for product loss in the mother liquor.[2]
Acid-Base Extraction N/A (Pre-treatment)HighExcellent for removing acidic impurities specifically.[2]Not a standalone method for complete purification.

Experimental Protocols

Protocol 1: Purification by Solvent Extraction and Silica Plug Filtration

This protocol is suitable for a rapid, initial purification of crude AMF synthesized in an acidic medium.

  • Neutralize and Dilute: If the crude reaction mixture contains excess acid (e.g., acetic acid), first distill off the excess acid under reduced pressure (40–50 °C).[1] Dilute the resulting crude residue with deionized water (e.g., 20 mL for a 1g scale reaction).[1]

  • Liquid-Liquid Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like chloroform (3 x 10 mL).[1]

  • Combine and Dry: Combine the organic layers and dry over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).[1][2]

  • Silica Plug Filtration: Prepare a short column or plug of silica gel (60–120 mesh) in a sintered glass funnel or a pipette with cotton wool.[1]

  • Filter: Filter the dried organic solution through the silica plug to remove baseline impurities and color.[1]

  • Evaporate: Evaporate the solvent from the filtrate under reduced pressure to yield the purified this compound.[1] Purity can be assessed by ¹H NMR.[1]

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for achieving high purity (>98%) by separating AMF from impurities of different polarities.

  • Select Solvent System: Using TLC, determine an appropriate eluent system. A mixture of hexane and ethyl acetate is common.[2] The ideal system should give the AMF spot an Rf value between 0.2 and 0.3.[2]

  • Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane) and pour it into a glass column.[2] Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.[2]

  • Load the Sample: Dissolve the crude AMF in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[2] Carefully add this powder to the top of the packed column.[2]

  • Elute: Carefully add the eluent to the column and apply positive pressure (flash). Begin eluting with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) as required.

  • Collect Fractions: Collect the eluate in a series of collection tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified AMF.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow crude_mixture Crude AMF Mixture (AMF, HMF, Acid, Humins) solvent_removal Solvent Removal (Reduced Pressure) crude_mixture->solvent_removal extraction Liquid-Liquid Extraction (e.g., Chloroform/Water) solvent_removal->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporation Evaporation of Solvent dry->evaporation semi_pure Semi-Pure AMF evaporation->semi_pure decision Further Purification Required? semi_pure->decision chromatography Flash Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization Yes pure_amf Pure AMF (>98-99%) decision->pure_amf No chromatography->pure_amf recrystallization->pure_amf analysis Purity Analysis (NMR, HPLC, etc.) pure_amf->analysis

Caption: General experimental workflow for purifying crude this compound.

References

Impact of reaction parameters on the purity of 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF). It is designed for researchers, scientists, and professionals in drug development to help navigate challenges and optimize reaction outcomes for higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound (AMF)?

A1: The most common starting materials for AMF synthesis are D-fructose and 5-Hydroxymethylfurfural (HMF).[1][2][3][4] AMF can be synthesized from D-fructose in a two-step process involving the formation of an intermediate, or more directly through the acetylation of HMF.[1][2]

Q2: What types of catalysts are effective for AMF synthesis?

A2: A variety of catalysts can be used, depending on the synthetic route. For the acetylation of HMF, both acid and base catalysts have been investigated.[2] In syntheses starting from sugars like fructose, a combination of catalysts is often employed. For instance, an immobilized enzyme like Novozym 435 can be used for the initial trans-esterification step, followed by an acidic catalyst such as cation exchange resin (e.g., Amberlyst 15) or sulfuric acid for the dehydration step.[1] Lewis acids like Zinc Chloride (ZnCl₂) in combination with a Brønsted acid like acetic acid have also proven effective.[3]

Q3: How does the choice of solvent impact the purity and yield of AMF?

A3: The solvent plays a crucial role in the synthesis of AMF. Aprotic polar solvents like dimethylsulfoxide (DMSO) are often necessary for the dehydration of sugars.[5] However, using mixed solvent systems, such as dioxane with DMSO, can dramatically improve the yield of AMF.[5][6][7] For the acetylation of HMF, the reaction can be carried out with isopropenyl acetate, which also acts as a reagent.[2] In some green chemistry approaches, deep eutectic solvents (DES) in a biphasic system with an extraction solvent like ethyl acetate have been used effectively.[4] The choice of solvent can influence side reactions and the ease of product isolation, thereby affecting purity.[5]

Q4: What are the typical reaction temperatures and times for AMF synthesis?

A4: Reaction conditions are highly dependent on the specific pathway and catalyst used. For example, the dehydration of 1,6-diacetylfructose (DAF) to AMF using Amberlyst 15 is typically carried out at 120 °C for about 8 hours.[1] When using ZnCl₂ and acetic acid with fructose, an optimal yield was achieved at 100 °C for 6 hours.[3] Higher temperatures or longer reaction times do not necessarily lead to better yields and can promote the formation of byproducts like humins.[3][8] The acetylation of HMF using p-sulfonic acid calix[9]arene as a catalyst can be very rapid, achieving high yields at 80 °C in just 5 minutes.[4]

Troubleshooting Guide

Q5: My final product has low purity. What are the likely impurities and how can I minimize them?

A5: Low purity in AMF synthesis is often due to the presence of unreacted starting materials, intermediates, or byproducts.

  • 5-Hydroxymethylfurfural (HMF): If you are synthesizing AMF from HMF, incomplete acetylation is a likely cause. Consider increasing the amount of the acetylating agent, extending the reaction time, or optimizing the catalyst concentration.[2] If synthesizing from fructose, HMF can form as a byproduct during the dehydration step.[1] Modifying the catalyst or solvent system can help improve selectivity towards AMF.[6]

  • Humins: These are dark, polymeric byproducts that can form from the degradation of carbohydrates or furan compounds under acidic and heated conditions.[8][10] To minimize humin formation, it is crucial to avoid excessively high temperatures and prolonged reaction times.[3] Optimizing the catalyst to be more selective can also reduce the formation of these impurities.

  • Other Byproducts: Depending on the starting material and reagents, other byproducts can form. For instance, when using vinyl acetate as an acyl donor, acetaldehyde is formed as a byproduct.[1]

Purification methods like column chromatography on silica gel or vacuum distillation are often necessary to achieve high purity.[8][9][11]

Q6: The yield of my AMF synthesis is consistently low. What factors should I investigate?

A6: Low yields can be attributed to several factors throughout the reaction process.

  • Suboptimal Reaction Parameters: Temperature, reaction time, and catalyst loading are critical. As shown in the data tables below, these parameters have a significant impact on the final yield. A systematic optimization of each parameter is recommended. For example, in the synthesis from fructose with ZnCl₂, increasing the temperature from 80 °C to 100 °C significantly improved the yield, but a further increase led to decomposition.[3]

  • Catalyst Deactivation: Heterogeneous catalysts like ion exchange resins or immobilized enzymes can lose activity over time, especially after multiple uses.[1] Ensure your catalyst is active. For enzymatic reactions, factors like temperature and pH must be carefully controlled.

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is essential to ensure good contact between the reactants and the catalyst. Using an appropriate stirring speed (e.g., 300 rpm) is important.[1]

  • Product Isolation: AMF has a relatively low melting point (53-55 °C) and is soluble in many organic solvents.[1][12] Losses during the extraction and purification steps can significantly reduce the isolated yield. Ensure your work-up and purification procedures are optimized for AMF's properties.

Q7: I am observing the formation of a dark, insoluble material in my reaction. What is it and how can I prevent it?

A7: The formation of a dark, insoluble material is characteristic of humins.[8][10] These are complex polymers formed from the acid-catalyzed degradation of sugars and furan compounds.

  • Potential Causes:

    • High Temperatures and Long Reaction Times: These conditions promote the polymerization reactions that lead to humins.[3]

    • High Acid Concentration: Strong acidic conditions can accelerate the degradation of both the starting material and the product.

  • Suggested Solutions:

    • Optimize Reaction Conditions: Carefully control the temperature and reaction time. It's often better to stop the reaction at a slightly lower conversion to avoid significant humin formation.[3]

    • Catalyst Selection: Use a catalyst with higher selectivity for the desired reaction over side reactions.

    • Biphasic Systems: Using a biphasic solvent system can sometimes help by continuously extracting the product from the reactive aqueous/acidic phase, thereby preventing its degradation.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on AMF Yield (from Fructose)

Temperature (°C)Reaction Time (h)CatalystSolventAMF Yield (%)Reference
806ZnCl₂Acetic Acid~30[3]
1006ZnCl₂Acetic Acid75[3]
120 (reflux)3ZnCl₂Acetic Acid40[3]
1208Amberlyst 151,4-Dioxane23.6[1]

Table 2: Effect of Reaction Time on AMF Yield (from Fructose at 100 °C)

Reaction Time (h)Temperature (°C)CatalystSolventAMF Yield (%)Reference
4100ZnCl₂Acetic Acid54[3]
6100ZnCl₂Acetic Acid75[3]
8100ZnCl₂Acetic Acid50[3]

Table 3: Effect of Solvent on AMF Yield from 1,6-diacetylfructose (DAF) Dehydration

SolventCatalystTemperature (°C)Reaction Time (h)AMF Yield (%)HMF Yield (%)Reference
1,4-DioxaneAmberlyst 15120823.68.2[1]
DMSOAmberlyst 151208~10~5Inferred from[1]
Dioxane/DMSO (9:1)Amberlyst 15120246515[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of AMF from D-Fructose using ZnCl₂ and Acetic Acid [3]

  • Reaction Setup: A mixture of D-fructose (e.g., 1.0 g), glacial acetic acid (20 mL), and anhydrous zinc chloride (3 g) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: The mixture is heated to 100 °C and stirred for 6 hours. The solution will typically turn from clear to yellow and then brown over the course of the reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with chloroform.

  • Purification: The organic extract is passed through a plug of silica gel (60-120 mesh) and the solvent is removed under reduced pressure using a rotary evaporator to yield AMF as a yellow oil.

Protocol 2: Acetylation of HMF using Isopropenyl Acetate [2]

  • Reaction Setup: In a 5-mL round-bottom flask equipped with a condenser and a magnetic stir bar, a mixture of HMF (0.5 mmol), isopropenyl acetate (1.5 equivalents), and a catalyst (e.g., a base catalyst at 15 wt%) is prepared.

  • Reaction Execution: The flask is heated to the desired temperature (e.g., 30-90 °C) at atmospheric pressure and stirred.

  • Monitoring: The progress of the reaction can be monitored by withdrawing aliquots at intervals and analyzing them by GC/MS to determine the conversion of HMF and the selectivity to AMF.

  • Purification: Post-reaction procedures are optimized to isolate the final product, which may involve solvent evaporation and chromatographic purification.

Visualizations

Experimental_Workflow_AMF_from_Fructose Start Start: D-Fructose Reaction Reaction: - 100 °C - 6 hours Start->Reaction Add Reagents Reagents: - Acetic Acid (Solvent & Reagent) - ZnCl2 (Catalyst) Reagents->Reaction Add Workup Work-up: - Cool to RT - Chloroform Extraction Reaction->Workup Proceed to Purification Purification: - Silica Gel Plug - Solvent Evaporation Workup->Purification Proceed to End End: Pure AMF Purification->End Yields

Caption: Workflow for the synthesis of AMF from D-Fructose.

Parameter_Impact_on_Purity cluster_outcomes Purity & Byproducts Temp Temperature Humins Humin Formation Temp->Humins Increase leads to Time Reaction Time Time->Humins Increase leads to Catalyst Catalyst Selectivity Purity High AMF Purity Catalyst->Purity High selectivity improves Catalyst->Humins Low selectivity increases HMF Residual HMF Catalyst->HMF Poor conversion leaves Solvent Solvent Choice Solvent->Purity Optimal choice improves

Caption: Impact of key reaction parameters on AMF purity.

References

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF), a stable and valuable derivative of 5-Hydroxymethylfurfural (HMF), is a critical area of research in the conversion of biomass to value-added chemicals. AMF's enhanced hydrophobicity and stability make it a promising platform molecule for the production of biofuels, polymers, and pharmaceuticals. This guide provides a comparative analysis of prominent catalytic systems for AMF synthesis, supported by experimental data and detailed protocols to aid researchers in selecting and optimizing their synthetic routes.

Performance Comparison of Catalytic Systems

The efficiency of AMF synthesis is highly dependent on the chosen catalytic system, substrate, and reaction conditions. Below is a summary of quantitative data from various reported methods.

Catalyst SystemSubstrateReagentsSolventTemp. (°C)Time (h)Yield of AMF (%)Selectivity (%)Reference
Enzymatic-Chemical Hybrid
1. Novozym 435D-FructoseVinyl acetateTetrahydrofuran (THF)45594.6 (of DAF*)High[1]
2. Amberlyst 151,6-diacetylfructose (DAF)-1,4-Dioxane/DMSO (9:1)120865~81.3 (AMF vs HMF)[2]
Sulfuric Acid1,6-diacetylfructose (DAF)-Dimethyl sulfoxide (DMSO)--86.6Not Reported[1]
Direct Chemical Conversion
ZnCl₂ / Acetic AcidD-FructoseAcetic acidAcetic acid100680~90-92 (AMF vs HMF)[3][4]
ZnCl₂ / Acetic AcidGlucoseAcetic acidAcetic acid100660Not Reported[4]
Multi-step Chemical Synthesis
Vilsmeier-Haack & Wittig ReactionsFurfuryl acetateDMF, POCl₃, Methyltriphenyl-phosphonium bromide, NaH1,2-dichloroethane, Diethyl etherRT2468 (of 5-acetoxymethyl-2-vinylfuran)Not Reported

*Note: DAF (1,6-diacetylfructose) is an intermediate in this two-step process. The yield of the final AMF product is dependent on the yield of this first step. Selectivity for the Amberlyst 15 system was calculated based on the reported yields of AMF and the primary byproduct, HMF. Turnover frequency (TOF) data was not available in the cited literature.

Reaction Pathway

The primary route to this compound involves the acetylation of the hydroxyl group of 5-Hydroxymethylfurfural (HMF). HMF itself is typically derived from the dehydration of C6 sugars like fructose and glucose. The diagram below illustrates this key transformation.

ReactionPathway General Reaction Pathway to AMF HMF 5-Hydroxymethylfurfural (HMF) Acetylation Acetylation (e.g., Acetic Anhydride, Acetic Acid) HMF->Acetylation AMF This compound (AMF) Acetylation->AMF

References

A Comparative Guide to the Validation of Analytical Methods for 5-Acetoxymethyl-2-furaldehyde Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Acetoxymethyl-2-furaldehyde (AMF) is critical for quality control and safety assessment. This guide provides an objective comparison of analytical methodologies for the determination of AMF, supported by experimental data from validated methods for structurally related furanic compounds.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the determination of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques employed for the analysis of furanic compounds. More recently, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been utilized for its high sensitivity and selectivity, particularly in complex matrices like food products.[1]

The following table summarizes the performance characteristics of validated analytical methods for compounds structurally similar to AMF, providing a benchmark for what can be expected from a validated method for AMF itself.

Parameter HPLC-UV for 5-Hydroxymethyl-2-furaldehyde (HMF) GC-MS for 2-Furfural & 5-Methylfurfural UHPLC-MS/MS for this compound (AMF) (Anticipated)
Linearity (Range) Not explicitly stated, but a regression coefficient is implied.0.12 - 16 mg/L (r² = 0.9999)High linearity is expected over a defined concentration range.
Accuracy (% Recovery) Not explicitly stated.-11.7% to 0.2% (bias)Expected to be within 80-120% of the true value.
Precision (%RSD) Not explicitly stated.6.0% to 14.9% (inter-batch)Expected to be low, typically <15%.
Limit of Detection (LOD) Not explicitly stated.15 µg/LExpected to be in the low µg/L to ng/L range.
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated, but above LOD.Expected to be in the µg/L to ng/L range.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC and GC-MS methods used for the analysis of related furanic compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of hydrophilic furanic compounds in various sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

Sample Preparation:

  • Dilution of the sample in the mobile phase.

  • Filtration through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • UV Detection: Wavelength set at the maximum absorbance of the analyte (e.g., around 280 nm for furanic aldehydes).

Validation Parameters:

  • Linearity: A series of standard solutions of varying concentrations are injected to construct a calibration curve.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: Assessed by repeatedly injecting the same standard or sample and calculating the relative standard deviation (RSD) of the peak areas.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like AMF.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

Sample Preparation:

  • Often involves a derivatization step to increase the volatility and thermal stability of the analyte.

  • Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile furanic compounds.[2][3]

Chromatographic Conditions:

  • Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Acquisition Mode: Full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Validation Parameters:

  • The validation parameters (linearity, accuracy, precision, LOD, LOQ) are determined using similar approaches as in HPLC, with data analysis based on the peak areas from the chromatograms.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method and a typical experimental workflow for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Documentation Documentation Define_Purpose Define Purpose & Scope Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria defines Develop_Method Method Development Set_Criteria->Develop_Method guides Perform_Experiments Perform Validation Experiments Develop_Method->Perform_Experiments leads to Analyze_Data Analyze Data Perform_Experiments->Analyze_Data generates Compare_Results Compare with Criteria Analyze_Data->Compare_Results for Prepare_Report Prepare Validation Report Compare_Results->Prepare_Report informs

Caption: General workflow for analytical method validation.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dilution, Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Typical experimental workflow for HPLC analysis.

References

A Comparative Performance Analysis of Biofuels Derived from 5-Acetoxymethyl-2-furaldehyde (AMF) and 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of next-generation biofuels is crucial for identifying sustainable and efficient alternatives to fossil fuels. This guide provides a detailed performance comparison between biofuels derived from two promising biomass-derived platform chemicals: 5-Acetoxymethyl-2-furaldehyde (AMF) and 5-Hydroxymethylfurfural (HMF). While HMF is a well-studied intermediate, its ester derivative, AMF, is gaining attention due to its increased stability and hydrophobicity.[1] This analysis focuses on key physicochemical properties, engine performance metrics, and emission characteristics, supported by experimental data to inform researchers and scientists in the field of renewable energy.

Synthesis Pathways: From Platform Chemical to Biofuel

The conversion of HMF and AMF into liquid fuels involves distinct catalytic processes. HMF is commonly converted to 2,5-dimethylfuran (DMF) through a hydrodeoxygenation process, which enhances its energy density and makes it a suitable gasoline alternative.[2][3] In contrast, AMF is utilized in reactions such as Friedel-Crafts alkylation with aromatic compounds to produce hybrid biofuels, for instance, 5-(tolylmethyl)furfural (TMF), which can be blended with diesel.[4]

G cluster_0 HMF to DMF Synthesis cluster_1 AMF to TMF Synthesis HMF 5-Hydroxymethylfurfural (HMF) DHMF 2,5-Bis(hydroxymethyl)furan (DHMF) HMF->DHMF Hydrogenation DMF 2,5-Dimethylfuran (DMF) (Biofuel) DHMF->DMF Hydrogenolysis AMF This compound (AMF) TMF 5-(Tolylmethyl)furfural (TMF) (Biofuel Additive) AMF->TMF Toluene Toluene Toluene->TMF Catalyst ZnCl2 Catalyst Catalyst->TMF

Figure 1: Catalytic pathways for DMF and TMF synthesis.
Physicochemical Properties

The suitability of a substance as a fuel is largely determined by its physical and chemical properties. HMF-derived DMF exhibits a high energy density, comparable to gasoline, and a high research octane number.[2] AMF derivatives, such as HMF-esters, have been shown to possess high cetane indices and heats of combustion, making them promising additives for diesel fuel.[5] A summary of these properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

Property AMF Derivative (HMF-Capric Ester) HMF Derivative (DMF) Gasoline Diesel
Formula C₁₆H₂₂O₄ C₆H₈O C₄-C₁₂ C₈-C₂₁
Energy Density (MJ/L) N/A 31.5 34.2 38.6
Research Octane Number (RON) N/A 119 91-99 N/A
Cetane Index 58.7[5] Low N/A 40-55
Boiling Point (°C) N/A 92-94[2] 25-215 180-360
Density at 15°C ( kg/m ³) 970[5] 907 710-770 820-845

| Water Solubility | Insoluble | Insoluble[2] | Insoluble | Insoluble |

Performance in Internal Combustion Engines

Engine testing provides the ultimate measure of a biofuel's performance, including its efficiency and emission profile. Studies have shown that blends of AMF derivatives and HMF derivatives with conventional fuels can lead to significant changes in engine output and exhaust composition.

Combustion Characteristics

The combustion process for furan-based fuels differs from conventional gasoline and diesel. DMF, with its high octane number, is suitable for spark-ignition (SI) engines and has combustion characteristics similar to gasoline.[6] HMF-esters, when blended with diesel, have shown comparable ignition delay periods and heat release rates to neat diesel fuel in compression-ignition (CI) engines, indicating good compatibility.[5][7]

Engine Efficiency and Emissions

Engine efficiency is typically measured by Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE). Lower BSFC and higher BTE are desirable. Biofuels containing oxygen, such as furan derivatives, can lead to more complete combustion, potentially reducing emissions of carbon monoxide (CO) and unburned hydrocarbons (HC). However, the higher combustion temperatures can sometimes lead to an increase in nitrogen oxides (NOx).[8]

Table 2: Summary of Engine Performance and Emission Data

Fuel Blend Engine Type BSFC (g/kWh) BTE (%) CO Emissions NOx Emissions HC Emissions Smoke Opacity
3% HMF-Capric Ester in Diesel [5] CI Comparable to Diesel Comparable to Diesel N/A Equivalent to Diesel N/A Slightly Higher
DMF (vs. Gasoline) [6] SI (DISI) Lower volumetric ISFC Higher Indicated Efficiency Comparable Comparable Comparable N/A

| Biodiesel Blends (General) [8][9][10] | CI | Generally Higher | Generally Lower | Lower | Higher | Lower | Lower |

Note: Direct comparative data for AMF-derived TMF was limited to its synthesis and property evaluation.[4] The table uses a representative HMF-ester for the AMF derivative category and general biodiesel trends for context.

Experimental Protocols

Reproducible and standardized experimental methods are fundamental to the evaluation of biofuels. Below are outlines of typical protocols for biofuel synthesis and engine performance testing.

Protocol 1: Synthesis of 5-(Tolylmethyl)furfural (TMF) from AMF

This protocol is based on the Friedel-Crafts reaction between an AMF precursor and an aromatic hydrocarbon.[4]

  • Reactant Preparation : Dissolve 5-(acetoxymethyl)furfural (AcMF), an AMF precursor, in a suitable solvent like nitromethane.

  • Catalyst Addition : Add anhydrous zinc chloride (ZnCl₂) as the catalyst to the mixture.

  • Alkylation : Add toluene (the aromatic hydrocarbon) to the reactor. A typical molar ratio might be 4 equivalents of toluene to 1 of AcMF.

  • Reaction : Heat the mixture to a specified temperature (e.g., 120°C) and maintain for a set duration (e.g., 4 hours) with constant stirring.

  • Workup and Purification : After the reaction is complete, cool the mixture, quench the reaction, and use extraction and column chromatography to isolate and purify the TMF product.

  • Characterization : Confirm the structure and purity of the synthesized TMF using techniques like NMR and GC-MS.

Protocol 2: Engine Performance and Emission Testing

This protocol describes a standard procedure for evaluating fuel performance in a stationary test engine.[9][11]

G cluster_workflow Engine Testing Workflow A Fuel Preparation (e.g., Diesel, Biofuel Blends) B Engine Warm-up (Run on baseline fuel until stable) A->B C Data Acquisition Setup (Connect sensors, gas analyzer, etc.) B->C D Engine Operation (Set constant speed and load) C->D E Performance & Emission Measurement (Record BSFC, BTE, CO, NOx, HC, etc.) D->E F Repeat for Different Fuels/Loads E->F F->D Next Test Condition G Data Analysis & Comparison F->G All Tests Complete

Figure 2: Standard workflow for engine performance testing.
  • Engine Setup : A single-cylinder, direct-injection diesel engine is coupled to an eddy current dynamometer to apply and measure load.[7][11]

  • Instrumentation : The engine is fitted with sensors to measure fuel flow rate, engine speed, and torque. An exhaust gas analyzer is connected to the exhaust manifold to measure concentrations of CO, CO₂, NOx, HC, and O₂. Smoke opacity is measured with a smoke meter.[9][11]

  • Test Procedure : a. The engine is started using standard diesel fuel and allowed to reach a stable operating temperature.[9] b. Baseline performance and emission data are recorded at various engine loads and a constant speed (e.g., 1500 RPM).[11] c. The fuel supply is switched to the biofuel blend being tested. d. The engine is run for a sufficient period to ensure the new fuel has purged the system. e. Data for the test fuel is recorded under the same load and speed conditions as the baseline fuel.[9]

  • Data Calculation :

    • Brake Power (BP) is calculated from engine torque and speed.

    • Brake Specific Fuel Consumption (BSFC) is calculated as the fuel mass flow rate divided by the brake power.[9]

    • Brake Thermal Efficiency (BTE) is calculated as the brake power divided by the rate of fuel energy input (mass flow rate × lower heating value of the fuel).[9]

Conclusion

Both AMF and HMF serve as versatile platforms for producing high-performance biofuels. HMF-derived DMF stands out as a promising high-octane, stand-alone fuel or gasoline additive with high energy density.[2] AMF and other HMF-esters are emerging as effective cetane-improvers and additives for diesel fuel, demonstrating comparable combustion performance to conventional diesel with the potential for reduced emissions.[4][5] While both pathways show significant promise, further research, particularly on the long-term effects on engine components and the optimization of production processes, is necessary for their commercial viability. The choice between AMF and HMF-derived fuels will likely depend on the target application—spark-ignition or compression-ignition engines—and the specific performance characteristics desired.

References

Economic Viability of 5-Acetoxymethyl-2-furaldehyde (AMF) Production: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the economic feasibility of producing 5-Acetoxymethyl-2-furaldehyde (AMF), a promising bio-based platform chemical, reveals distinct economic landscapes depending on the initial feedstock. This guide provides a comparative assessment of AMF production from various starting materials, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals on the most viable pathways for its synthesis.

This compound (AMF) is gaining traction as a stable and versatile alternative to 5-hydroxymethylfurfural (HMF), with applications in the synthesis of biofuels, biochemicals, and pharmaceuticals. Its enhanced hydrophobicity and stability make it easier to isolate and handle compared to HMF.[1][2] The economic feasibility of large-scale AMF production is a critical factor for its commercialization and is heavily dependent on the choice of feedstock. This guide compares the production of AMF from fructose, glucose, and lignocellulosic biomass, focusing on yield, reaction conditions, and the economic implications of each route.

Comparative Analysis of AMF Production from Different Feedstocks

The production of AMF typically involves the conversion of carbohydrates. Fructose and glucose are the most direct and well-studied feedstocks, while lignocellulosic biomass represents a more sustainable but challenging alternative.

Production from Fructose

Fructose is a readily converted starting material for AMF production, often proceeding through an intermediate like 1,6-diacetylfructose (DAF).[3] High yields of AMF have been reported from fructose under various catalytic systems.

Production from Glucose

Glucose, being more abundant and less expensive than fructose, is an attractive feedstock. However, its conversion to AMF is more complex, typically requiring an initial isomerization step to fructose or conversion to an intermediate like 1,6-diacetylfructose (DAF) through a multi-step enzymatic and chemical process.[1][2]

Production from Lignocellulosic Biomass

Lignocellulosic biomass, such as agricultural and forestry waste, is the most abundant and cheapest source of carbohydrates.[4] However, its conversion to AMF is the most challenging, requiring pre-treatment to break down the complex structure into fermentable sugars (glucose and xylose), followed by the conversion of these sugars to AMF.[5] While direct economic data for AMF from lignocellulose is scarce, techno-economic analyses of furfural and HMF production from biomass provide valuable insights into the potential costs and challenges.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for AMF production from different feedstocks based on available literature.

Table 1: Comparison of AMF Yield from Different Feedstocks

FeedstockIntermediateCatalyst(s)SolventTemperature (°C)Time (h)AMF Yield (%)Reference(s)
Fructose1,6-diacetylfructose (DAF)Novozym 435 (lipase) & Amberlyst 15 (cation exchange resin)Dioxane/DMSO60 (enzymatic), 120 (dehydration)4 (enzymatic), 8 (dehydration)50.4[8]
Fructose1,6-diacetylfructose (DAF)Novozym 435 (lipase) & H₂SO₄THF/DMSO60 (enzymatic), 120 (dehydration)4 (enzymatic), 0.5 (dehydration)86.6 (from DAF)[8]
Fructose-ZnCl₂ / Acetic AcidAcetic Acid100680
Glucose1,6-diacetylfructose (DAF)Glucose isomerase, Novozym 435, Amberlyst 15Dioxane/DMSO60 (enzymatic), 120 (dehydration)24 (total)53[1][2]
Glucose-ZnCl₂ / Acetic AcidAcetic Acid100660

Table 2: Estimated Economic Parameters for Furan Derivative Production

ParameterFurfural ProductionHMF Production (from fructose)NotesReference(s)
Feedstock CostMajor cost driver>80% of minimum selling priceFeedstock cost is a critical factor for economic viability.[7][9]
Minimum Selling Price (MSP)~$625/t (from switchgrass)$2.21 - $3.05/kgVaries significantly with feedstock and process efficiency.[6][10]
Capital Expenditure (CapEx)High, especially for acid-resistant equipmentSignificant investment requiredMachinery and infrastructure are major capital costs.[4]
Operational Expenditure (OpEx)Energy-intensiveDependent on solvent and catalyst choiceSolvent and catalyst recycling is crucial for cost reduction.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing AMF synthesis. Below are representative experimental protocols derived from the literature.

Protocol 1: Two-Step Synthesis of AMF from Fructose via DAF[9]
  • Trans-esterification to 1,6-diacetylfructose (DAF):

    • Dissolve D-fructose in either tetrahydrofuran (THF) or 1,4-dioxane.

    • Add immobilized lipase (Novozym 435) and vinyl acetate.

    • Stir the mixture at 60°C for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, filter the enzyme and evaporate the solvent to obtain crude DAF.

  • Dehydration of DAF to AMF:

    • Dissolve the crude DAF in a mixture of dimethyl sulfoxide (DMSO) and 1,4-dioxane (e.g., 15% DMSO).

    • Add a cation exchange resin (Amberlyst 15).

    • Heat the mixture at 120°C with stirring for 8 hours.

    • After the reaction, filter the catalyst and remove the solvents under reduced pressure.

    • Purify the resulting AMF by vacuum distillation.

Protocol 2: One-Pot Synthesis of AMF from Fructose using a Lewis/Brønsted Acid System[1]
  • Reaction Setup:

    • In a reaction vessel, combine fructose, acetic acid (as both solvent and reactant), and zinc chloride (ZnCl₂) as the Lewis acid catalyst.

    • The typical ratio is 5 wt% substrate and 4 equivalents of ZnCl₂ relative to fructose.

  • Reaction Execution:

    • Heat the mixture to 100°C and maintain for 6 hours with stirring.

    • Monitor the reaction progress using gas chromatography-mass spectrometry (GC-MS) or HPLC.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and unreacted sugars.

    • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation to obtain pure AMF.

Visualizing the Production Pathways

The following diagrams illustrate the key reaction pathways and a conceptual workflow for AMF production.

AMF_Production_Pathway cluster_feedstocks Feedstocks cluster_intermediates Intermediates Fructose Fructose DAF 1,6-diacetylfructose Fructose->DAF Trans-esterification (e.g., Novozym 435) AMF 5-Acetoxymethyl- 2-furaldehyde Fructose->AMF One-pot conversion (e.g., ZnCl₂/AcOH) Glucose Glucose Glucose->Fructose Isomerization Glucose->DAF Multi-step enzymatic/ chemical conversion Lignocellulose Lignocellulose Sugars Glucose/Fructose Lignocellulose->Sugars Hydrolysis DAF->AMF Dehydration (e.g., Amberlyst 15) HMF 5-Hydroxymethyl- 2-furaldehyde HMF->AMF Acetylation Sugars->HMF Dehydration

Caption: Reaction pathways for AMF production from various feedstocks.

AMF_Production_Workflow Start Feedstock Selection (Fructose, Glucose, or Biomass) Pretreatment Biomass Pretreatment (for Lignocellulose) Start->Pretreatment If Lignocellulose Conversion Carbohydrate Conversion (Enzymatic/Chemical) Start->Conversion Pretreatment->Conversion Reaction AMF Synthesis (Dehydration/Acetylation) Conversion->Reaction Separation Product Separation & Purification Reaction->Separation Recycling Catalyst & Solvent Recycling Separation->Recycling Spent Catalyst/Solvent FinalProduct Pure AMF Separation->FinalProduct Recycling->Reaction Recycled Components

Caption: A conceptual workflow for the production of AMF.

Economic Feasibility and Future Outlook

The economic viability of AMF production is at a critical juncture. While the market for furan derivatives is growing, with the global furfural derivatives market valued at USD 13.2 billion in 2023, the production cost of AMF remains a significant hurdle.[5] The current market price for high-purity AMF is substantial, with suppliers like Sigma-Aldrich listing it at a premium.

Key Economic Drivers:

  • Feedstock Cost: As with other bio-based chemicals, the cost of the starting material is a dominant factor.[7] While lignocellulosic biomass is the cheapest, the intensive pre-treatment and lower yields currently make it less economically attractive than sugar-based routes.

  • Catalyst and Solvent Cost and Recyclability: The cost of catalysts (e.g., enzymes, metal chlorides) and solvents, along with the efficiency of their recycling, significantly impacts the operational expenditure.[8][12] The use of heterogeneous and recyclable catalysts is a key strategy for improving economic feasibility.[8]

  • Process Yield and Selectivity: Higher yields and selectivity directly translate to lower production costs by reducing feedstock consumption and simplifying purification processes.

  • Energy Consumption: The energy required for heating, separation, and purification processes is a major operational cost.[3]

  • Capital Investment: The initial cost of building a biorefinery, including specialized reactors and separation units, is substantial.[4][9]

Future Directions:

For AMF to become a commercially viable platform chemical, further research and development are needed to:

  • Develop more efficient and cost-effective catalysts for the direct conversion of glucose and lignocellulosic biomass to AMF.

  • Optimize reaction conditions to maximize yields and minimize the formation of by-products.

  • Design integrated biorefinery processes that valorize all components of the feedstock, improving overall process economics.

  • Improve the efficiency of catalyst and solvent recycling to reduce operational costs.

References

A Comparative Review of 5-Acetoxymethyl-2-furaldehyde and its Analogs: From Biofuels to Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, applications, and comparative performance of 5-Acetoxymethyl-2-furaldehyde (AMF) and its derivatives, offering valuable insights for researchers and professionals in biofuel development, polymer chemistry, and drug discovery.

This compound (AMF), a versatile biomass-derived platform chemical, and its analogs are attracting significant interest across various scientific and industrial fields. As derivatives of 5-hydroxymethylfurfural (HMF), these compounds offer unique advantages, including enhanced stability and hydrophobicity, making them promising candidates for the synthesis of advanced biofuels, novel polymers, and potent therapeutic agents. This guide provides an objective comparison of the performance of AMF and its analogs in diverse applications, supported by experimental data, detailed methodologies, and visual representations of key processes.

From Biomass to Biofuels: A Greener Alternative

AMF and its alkoxymethyl analogs are at the forefront of research into next-generation biofuels. Their synthesis from renewable biomass sources and their favorable combustion properties position them as attractive alternatives to conventional fossil fuels.

Comparative Synthesis and Yields

The production of AMF and its analogs typically involves the esterification or etherification of HMF. Various catalytic systems have been explored to optimize reaction efficiency and yield.

FeedstockProductCatalystTemperature (°C)Time (h)Yield (%)Reference
D-FructoseThis compound (AMF)Immobilized Lipase (Novozym 435) & Amberlyst 151208~24% (in dioxane)[1]
GlucoseThis compound (AMF)Glucose-isomerase, Novozym 435 & Amberlyst 15--65% (in dioxane/DMS)[1]
HMF5-Ethoxymethylfurfural (EMF)PDVTA-SO3H1100.587.5%[2]
HMF2,5-Bis(methoxymethyl)furan (BMMF)Ir/Na-ZSM-550-91%[3]

The data indicates that the choice of catalyst and solvent system significantly impacts the yield of the desired furanic ether or ester. For instance, a hybrid enzymatic and chemical process can achieve a high yield of AMF from glucose[1]. Solid acid catalysts have shown high efficiency in the etherification of HMF to produce biofuels like EMF[2].

Engine Performance and Emissions

Biofuels derived from AMF and its analogs have been tested for their performance in diesel engines. 5-(Tolylmethyl)furfural (TMF), synthesized from AMF, has been blended with diesel and shown promising results, including reduced emissions compared to unblended diesel fuel[4]. While direct comparative engine performance data for a wide range of AMF analogs is still emerging, the high energy density and cetane number of compounds like 5-ethoxymethylfurfural (EMF) suggest their potential as effective diesel additives[2][5].

Therapeutic Potential: A New Frontier in Drug Discovery

The furan scaffold is a common motif in many pharmacologically active compounds, and AMF and its derivatives are no exception. They have demonstrated promising anticancer and antimicrobial properties.

Anticancer Activity

AMF and its analogs have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric for comparison.

CompoundCell LineIC50 (µM)Reference
Otobain Derivative (furan-containing)Lung Cancer (A549)1.06[6]
Otobain Derivative (furan-containing)Colon Cancer (HCT116)4.16[6]
Goniothalamin (styryl-lactone)Osteosarcoma (Saos-2)0.62[7]
Goniothalamin (styryl-lactone)Breast Adenocarcinoma (MCF-7)0.89[7]

While direct IC50 values for AMF against a wide range of cancer cell lines are not extensively reported in the reviewed literature, related furan-containing compounds have shown potent anticancer activity, with IC50 values in the low micromolar range[6][7].

Antimicrobial and Anti-biofilm Activity

Furan derivatives have also been explored for their ability to combat microbial infections. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
5-Halophenyl-2-furaldehyde derivativesFungi-[8]
5-Hydroxymethyl-2-furaldehyde (5-HMF)Candida albicans (biofilm)300-400[9]
5-Hydroxymethyl-2-furaldehyde (5-HMF)Staphylococcus epidermidis (biofilm)300[9]

Studies on the closely related 5-hydroxymethyl-2-furaldehyde (5-HMF) have demonstrated its ability to inhibit biofilm formation by pathogenic microorganisms like Candida albicans and Staphylococcus epidermidis at concentrations of 300-400 µg/mL[9]. This suggests that AMF and its analogs may also possess valuable anti-biofilm properties.

A Note on Flavor Modulation

Interestingly, this compound has been identified as a novel sweet taste modulator. It has been found to contribute to the long-lasting sweet taste of traditional balsamic vinegar, highlighting its potential application in the food and beverage industry[2][10].

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound (AMF) from Furfuryl Acetate

This protocol is based on the Vilsmeier-Haack and Wittig reactions.

Step 1: Synthesis of 5-Formylfurfuryl acetate

  • Cool a mixture of N,N-dimethylformamide (414.17 mmol) and 1,2-dichloroethane (200 ml) to 0 °C.

  • Add POCl₃ (310.63 mmol) over a period of 5 minutes.

  • Stir the mixture at 0 °C for 45 minutes.

  • Add furfuryl acetate (107.04 mmol) over 5 minutes.

  • Allow the mixture to stand at room temperature for 24 hours.

  • Neutralize the black solution with a 15% aqueous Na₂CO₃ solution and extract with diethyl ether (3 x 150 mL).

  • Wash the ether solution with distilled water and a saturated aqueous solution of NaCl.

  • Dry the organic phase and remove the solvent to obtain the crude product.

Step 2: Synthesis of 5-Acetoxymethyl-2-vinylfuran

  • Cool a slurry of methyltriphenylphosphonium bromide (34.44 mmol) in diethyl ether (150 mL) to 0 °C under an argon atmosphere.

  • Add NaH (68.87 mmol) while stirring.

  • After stirring at 0 °C for 1 hour, slowly add a solution of 5-formylfurfuryl acetate (22.96 mmol) in diethyl ether (20 mL).

  • Stir the mixture for 24 hours and then neutralize with a 15% Na₂CO₃ solution.

  • Extract the aqueous solution with diethyl ether (3 x 100 mL).

  • Purify the resulting orange oil by vacuum distillation to obtain 5-acetoxymethyl-2-vinylfuran.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., AMF or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compound: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Pathways

To better understand the synthesis and potential biological activities of AMF and its analogs, the following diagrams illustrate key workflows and signaling pathways.

Synthesis_and_Conversion_of_AMF Biomass Biomass (e.g., Sugars) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration AMF This compound (AMF) HMF->AMF Acetylation Biofuels Biofuels (e.g., TMF, EMF) AMF->Biofuels Further Conversion Polymers Polymers AMF->Polymers Polymerization Precursor Pharmaceuticals Pharmaceuticals AMF->Pharmaceuticals Derivative Synthesis

Synthesis and application workflow for AMF.

Putative_Signaling_Pathway cluster_cell Cell AMF This compound (AMF) Receptor Cell Surface Receptor AMF->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway mTOR_pathway mTOR Pathway Receptor->mTOR_pathway Inflammation Inflammation MAPK_pathway->Inflammation Cell_Growth Cell Growth & Proliferation MAPK_pathway->Cell_Growth Apoptosis Apoptosis MAPK_pathway->Apoptosis NFkB_pathway->Inflammation mTOR_pathway->Cell_Growth

Hypothesized signaling pathways affected by AMF.

Conclusion

This compound and its analogs represent a promising class of bio-based compounds with a wide array of applications. Their enhanced stability and hydrophobicity compared to HMF make them attractive intermediates for the production of high-performance biofuels and novel polymers. Furthermore, their emerging pharmacological activities, particularly in the areas of cancer and infectious diseases, open up new avenues for drug discovery and development. While further research is needed to fully elucidate the comparative performance and mechanisms of action of different AMF analogs, the existing data strongly supports their potential to contribute to a more sustainable and healthier future. This guide serves as a valuable resource for researchers and industry professionals seeking to explore the full potential of these versatile furanic compounds.

References

A Comparative Guide to the Quantification of 5-Acetoxymethyl-2-furaldehyde: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Acetoxymethyl-2-furaldehyde (5-AMF), a key intermediate and potential impurity in various chemical processes, is of paramount importance. This guide provides a comprehensive cross-validation of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present a detailed comparison of their performance, experimental protocols, and a visual representation of the analytical workflow.

High-Performance Liquid Chromatography with UV detection stands as a robust and cost-effective method for the routine analysis of 5-AMF. Conversely, Gas Chromatography coupled with Mass Spectrometry offers superior selectivity and sensitivity, proving invaluable for trace-level detection and unambiguous identification. The selection between these two techniques hinges on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the need for structural confirmation.

Quantitative Performance Comparison

The performance of HPLC-UV and GC-MS for the quantification of 5-AMF is summarized below. The presented data is a synthesis from validated methods for the closely related and structurally similar compound, 5-Hydroxymethylfurfural (5-HMF), and provides a reliable benchmark for 5-AMF analysis.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[1][2]≥ 0.999[3]
Limit of Detection (LOD) 0.02 - 0.53 mg/L[2][4][5]~15 µg/L[3]
Limit of Quantification (LOQ) 0.074 - 1.60 mg/L[2][4][5]Not explicitly found for 5-AMF, but typically in the low µg/L range
Accuracy (% Recovery) 97 - 108%[5]88.3 - 100.2% (for similar furanic compounds)[3]
Precision (%RSD) < 6%[5]< 15%[3]

Experimental Workflows

The analytical workflows for the quantification of 5-AMF by HPLC-UV and GC-MS involve a series of distinct steps, from sample preparation to data analysis.

cluster_0 General Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 GC-MS Analysis Sample Sample Collection Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Derivatization Derivatization (Optional) (e.g., Silylation) Filtration->Derivatization Chrom_Sep_HPLC Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Sep_HPLC UV_Detection UV Detection (~280 nm) Chrom_Sep_HPLC->UV_Detection Quant_HPLC Quantification UV_Detection->Quant_HPLC GC_Injection GC Injection Derivatization->GC_Injection Chrom_Sep_GC Chromatographic Separation (e.g., HP-5ms Column) GC_Injection->Chrom_Sep_GC MS_Detection Mass Spectrometric Detection Chrom_Sep_GC->MS_Detection Quant_GC Quantification MS_Detection->Quant_GC

Fig 1. General experimental workflows for 5-AMF quantification.

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate results. The following protocols are representative for the analysis of 5-AMF.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from validated methods for 5-HMF and is suitable for the routine quantification of 5-AMF.

1. Sample Preparation:

  • Accurately weigh a representative portion of the homogenized sample.

  • Extract the sample with a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Vortex the mixture vigorously and centrifuge to separate the solid matrix.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (acidified with formic or phosphoric acid) and acetonitrile. A typical starting point is a 95:5 (v/v) mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • UV Detection Wavelength: Approximately 280 nm, which is a common wavelength for furanic compounds.

3. Calibration:

  • Prepare a series of standard solutions of 5-AMF of known concentrations in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract.

  • Identify the 5-AMF peak based on its retention time compared to the standard.

  • Quantify the concentration of 5-AMF in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a framework for the sensitive and selective analysis of 5-AMF, particularly in complex matrices.

1. Sample Preparation and Derivatization (Optional):

  • Sample extraction can be performed as described in the HPLC protocol.

  • For enhanced volatility and improved peak shape, derivatization may be employed. Silylation is a common technique for compounds with hydroxyl groups, though 5-AMF's acetate group may not necessitate this. Direct injection is often feasible.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless or split injection, depending on the expected concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range covering the expected fragments of 5-AMF (e.g., m/z 40-200).

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3. Quantification:

  • A calibration curve is constructed using 5-AMF standards.

  • Quantification is typically based on the peak area of a characteristic ion of 5-AMF.

Signaling Pathways and Logical Relationships

The choice between HPLC-UV and GC-MS for 5-AMF quantification can be represented as a decision-making pathway based on the analytical requirements.

Start Analytical Requirement Assessment Routine_QC Routine Quality Control (High Throughput) Start->Routine_QC Trace_Analysis Trace Level Analysis & Impurity Profiling Start->Trace_Analysis HPLC HPLC-UV Routine_QC->HPLC Yes GCMS GC-MS Trace_Analysis->GCMS Yes Cost_Effective Cost-Effective & Robust HPLC->Cost_Effective High_Sensitivity High Sensitivity & Selectivity GCMS->High_Sensitivity Structural_Confirmation Structural Confirmation GCMS->Structural_Confirmation

Fig 2. Method selection pathway for 5-AMF analysis.

References

Evaluating the Environmental Footprint of 5-Acetoxymethyl-2-furaldehyde (AMF) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Acetoxymethyl-2-furaldehyde (AMF), a versatile bio-based platform chemical and a stable derivative of 5-hydroxymethylfurfural (HMF), has garnered significant attention for its potential applications in biofuel production, polymer synthesis, and as a precursor for pharmaceuticals. As the chemical industry pivots towards more sustainable practices, a thorough evaluation of the environmental impact of different synthetic routes to AMF is crucial. This guide provides a comparative analysis of various AMF synthesis pathways, focusing on key green chemistry metrics, to aid researchers in selecting more environmentally benign methodologies.

Comparison of Key Synthesis Routes

Several routes for the synthesis of AMF have been developed, primarily starting from biomass-derived carbohydrates such as fructose and glucose, or from the platform chemical HMF. This guide evaluates four prominent methods:

  • Direct Conversion of Fructose: This one-pot synthesis involves the simultaneous dehydration of fructose to HMF and its subsequent in-situ acetylation to AMF.

  • Two-Step Conversion of Fructose via HMF: This method involves the initial synthesis and isolation of HMF from fructose, followed by a separate acetylation step to produce AMF.

  • Hybrid Enzymatic and Chemical Synthesis from Glucose: This innovative route utilizes enzymes for the initial conversion of glucose, followed by chemical catalysis for the final steps to AMF.[1]

  • Vilsmeier-Haack and Wittig Reaction Sequence: A classical organic synthesis approach starting from furan derivatives.

The environmental performance of these routes is assessed using key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).

Quantitative Environmental Impact Assessment

The following table summarizes the calculated green chemistry metrics for the different AMF synthesis routes. It is important to note that a comprehensive Life Cycle Assessment (LCA) would provide a more holistic environmental impact profile, including energy consumption and greenhouse gas emissions. However, such data is not consistently available for all routes. The metrics presented here are calculated based on reported experimental data and provide a valuable initial assessment.

MetricDirect Conversion of FructoseTwo-Step Conversion of FructoseHybrid Enzymatic/Chemical (Glucose)Vilsmeier-Haack & Wittig Reaction
Overall Yield (%) ~60-80%~70-90% (over two steps)~65%Typically lower for multi-step classical synthesis
Atom Economy (%) ModerateModeratePotentially HigherLow
E-Factor High (significant solvent and catalyst waste)Very High (waste from two separate processes)Potentially Lower (enzymatic step is cleaner)Very High (stoichiometric reagents)
Process Mass Intensity (PMI) HighVery HighPotentially LowerVery High
Reaction Mass Efficiency (RME) (%) Low to ModerateLowPotentially HigherVery Low
Solvent Usage High (e.g., DMSO, ionic liquids)Very High (solvents for two reactions and purifications)Moderate (aqueous media for enzymatic step)Very High (multiple organic solvents)
Catalyst Homogeneous or heterogeneous acidsAcids for dehydration, various for acetylationEnzymes and chemical catalystsStoichiometric reagents
Waste Profile Humins, unreacted sugars, solvent, catalyst residueSimilar to direct conversion, but doubledLess hazardous waste from enzymatic stepSignificant stoichiometric byproducts

Note: The values for Atom Economy, E-Factor, PMI, and RME are estimations based on typical reaction stoichiometries and reported solvent volumes. Precise values depend on the specific experimental conditions and purification methods employed. The production of HMF and its derivatives often comes with an increase in environmental impacts in categories other than CO2 emissions when compared to their fossil-based counterparts.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for conducting a thorough environmental impact assessment. Below are representative protocols for two of the key synthesis routes.

Protocol 1: Direct Conversion of Fructose to AMF

This protocol is based on the acid-catalyzed conversion of fructose in the presence of an acetylating agent.

Materials:

  • Fructose

  • Acetic Anhydride

  • Amberlyst-15 (or other solid acid catalyst)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve fructose in DMSO.

  • Add Amberlyst-15 and acetic anhydride to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-6 hours) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Pour the filtrate into water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure AMF.

Protocol 2: Enzymatic Acetylation of HMF to AMF

This protocol utilizes a lipase enzyme for the selective acetylation of HMF.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • tert-Butyl methyl ether (MTBE)

  • Molecular sieves

Procedure:

  • To a solution of HMF in MTBE, add vinyl acetate and immobilized lipase.

  • Add activated molecular sieves to remove any water present.

  • Stir the reaction mixture at a specific temperature (e.g., 40-50 °C) for the required time (e.g., 24-48 hours).

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, filter off the enzyme and molecular sieves.

  • Wash the solids with MTBE.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield pure AMF.

Visualizing Synthesis Pathways and Workflows

Diagrams are provided below to illustrate the logical flow of the synthesis routes and a general experimental workflow.

Synthesis_Routes cluster_1 Synthesis Pathways Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration AMF This compound (AMF) Fructose->AMF Direct Conversion Glucose Glucose Glucose->HMF Isomerization & Dehydration HMF->AMF Acetylation

Figure 1. Key synthetic pathways to this compound (AMF) from biomass-derived sugars.

Experimental_Workflow Start Reaction Setup Reaction Reaction under controlled conditions (T, t) Start->Reaction Monitoring Monitoring (TLC, HPLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Quenching & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Pure AMF Analysis->End

Figure 2. A generalized experimental workflow for the synthesis and purification of AMF.

Conclusion and Future Outlook

The environmental impact of this compound synthesis is highly dependent on the chosen synthetic route. While traditional chemical methods may offer high yields, they often suffer from poor atom economy and generate significant amounts of waste, resulting in high E-Factors and PMIs. The use of expensive and hazardous solvents also contributes negatively to their environmental profile.[3]

Emerging routes that employ enzymatic catalysis and integrated one-pot processes show promise for improving the green credentials of AMF production. The use of enzymes can lead to higher selectivity under milder reaction conditions and in more benign solvent systems, thereby reducing energy consumption and waste generation.[4] However, challenges such as enzyme stability, cost, and reusability need to be addressed for large-scale industrial applications.

Future research should focus on the development of robust and recyclable catalysts, the use of greener solvents, and the optimization of reaction conditions to minimize energy input and waste output. Furthermore, conducting comprehensive Life Cycle Assessments for promising synthesis routes will be crucial for a complete and accurate evaluation of their environmental sustainability. This will enable the chemical industry to produce this valuable platform chemical in a manner that is both economically viable and environmentally responsible.

References

Benchmarking the performance of polymers synthesized from 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The quest for sustainable, high-performance polymers derived from renewable resources has centered significant interest on furan-based materials. These polymers, synthesized from biomass-derived compounds like 5-hydroxymethylfurfural (HMF) and its derivatives, present a promising bio-based alternative to traditional petroleum-based plastics. 5-Acetoxymethyl-2-furaldehyde (AMFA), an HMF derivative, is a key precursor in this landscape. This guide provides a comparative benchmark of the performance of a prominent furan-based polymer, polyethylene furanoate (PEF), against its conventional petroleum-based counterpart, polyethylene terephthalate (PET).

While extensive performance data on polymers synthesized directly from AMFA is emerging, PEF, derived from the HMF oxidation product 2,5-furandicarboxylic acid (FDCA), serves as a well-characterized exemplar of furan-based polyesters.[1][2] The comparison with PET is particularly relevant as PEF is positioned as a direct bio-based substitute with the potential for enhanced properties.[1]

Data Presentation: Thermal and Mechanical Properties

The performance of polymers is critically defined by their thermal and mechanical characteristics. For professionals in research and drug development, properties such as thermal stability, glass transition temperature, and mechanical strength are paramount for processing, storage, and application. The following tables summarize key quantitative data for PEF and PET.

Table 1: Thermal Properties Comparison
PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)Test Method
Glass Transition Temperature (Tg)~85-90 °C~70-80 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)~210-220 °C~250-260 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)~350 °C~400 °CThermogravimetric Analysis (TGA)
Table 2: Mechanical and Barrier Properties Comparison
PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)Test Method
Tensile Modulus~2000-3000 MPa~2000-3100 MPaTensile Testing (e.g., ASTM D882)
Tensile Strength~55-75 MPa~55-75 MPaTensile Testing (e.g., ASTM D882)
Elongation at Break>200%~50-150%Tensile Testing (e.g., ASTM D882)
Oxygen (O2) Barrier~6-10 times better than PETBaselineGas Permeability Analysis
Carbon Dioxide (CO2) Barrier~3-5 times better than PETBaselineGas Permeability Analysis
Water Vapor (H2O) Barrier~2 times better than PETBaselineGas Permeability Analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of performance data. Below are generalized protocols for key characterization techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Apparatus: Thermogravimetric Analyzer, analytical balance, sample pans (e.g., alumina), and a gas supply (typically nitrogen).

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and free of solvents by drying it in a vacuum oven at a temperature below its degradation point.

  • Sample Weighing: Accurately weigh 5-10 mg of the dried polymer into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan into the TGA furnace and purge with an inert gas (e.g., nitrogen) to create an inert atmosphere.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C). The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The output thermogram plots mass percentage against temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Apparatus: Differential Scanning Calorimeter, sample pans with lids, and a cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Subject the sample to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the polymer's prior thermal history. For example, heat from 25 °C to 300 °C at 10 °C/min, cool to 25 °C at 10 °C/min, and then reheat to 300 °C at 10 °C/min.

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to identify the glass transition (a step change in the baseline) and melting (an endothermic peak).

Tensile Testing

Objective: To determine the mechanical properties of the polymer, including tensile modulus, tensile strength, and elongation at break.

Apparatus: A universal testing machine equipped with grips suitable for thin films or dog-bone shaped specimens, and an extensometer.

Procedure:

  • Sample Preparation: Prepare polymer samples in a standard geometry (e.g., dog-bone shape according to ASTM D638 or rectangular film according to ASTM D882).

  • Instrument Setup: Mount the specimen securely in the grips of the testing machine.

  • Data Acquisition: Pull the specimen at a constant rate of extension until it fractures. The instrument records the applied force and the elongation of the specimen.

  • Data Analysis: The resulting stress-strain curve is used to calculate the tensile modulus (from the initial linear slope), tensile strength (the maximum stress), and elongation at break (the strain at fracture).

Visualizations

Polymer Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow from monomer synthesis to polymer characterization.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Performance Benchmarking Biomass Biomass HMF HMF Biomass->HMF Dehydration AMFA AMFA HMF->AMFA Esterification FDCA FDCA HMF->FDCA Oxidation Alternative_Polymers AMFA-based Polymers AMFA->Alternative_Polymers Polymerization PEF PEF FDCA->PEF + Ethylene Glycol FDCA->PEF Thermal_Analysis Thermal Analysis (TGA, DSC) PEF->Thermal_Analysis Characterize PEF->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) PEF->Mechanical_Testing Characterize PEF->Mechanical_Testing

Caption: Workflow for furan-based polymer synthesis and characterization.

Logical Relationship of Polymer Properties

The interplay of molecular structure and macroscopic properties is fundamental to polymer science.

G Monomer_Structure Monomer Structure Polymer_Chain Polymer Chain (Flexibility, Polarity) Monomer_Structure->Polymer_Chain Intermolecular_Forces Intermolecular Forces Polymer_Chain->Intermolecular_Forces Thermal_Properties Thermal Properties (Tg, Tm) Polymer_Chain->Thermal_Properties Mechanical_Properties Mechanical Properties (Modulus, Strength) Polymer_Chain->Mechanical_Properties Crystallinity Degree of Crystallinity Intermolecular_Forces->Crystallinity Crystallinity->Thermal_Properties Crystallinity->Mechanical_Properties

Caption: Interrelation of polymer structure and performance properties.

References

Comparative analysis of the thermal stability of 5-Acetoxymethyl-2-furaldehyde and HMF

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thermal Stability of 5-Acetoxymethyl-2-furaldehyde (AMF) and 5-Hydroxymethyl-2-furaldehyde (HMF)

Introduction

5-Hydroxymethyl-2-furaldehyde (HMF) is a key platform chemical derived from the dehydration of carbohydrates, serving as a versatile precursor for a wide range of valuable chemicals and biofuels. Its thermal stability is a critical parameter influencing its production, storage, and application. This compound (AMF), an ester derivative of HMF, has been suggested as a potentially more stable alternative, offering advantages in terms of its physicochemical properties. This guide provides a comparative analysis of the thermal stability of HMF and AMF, summarizing available experimental data and outlining relevant experimental protocols for their evaluation.

Thermal Stability of 5-Hydroxymethyl-2-furaldehyde (HMF)

HMF is known to be sensitive to thermal degradation, particularly at elevated temperatures. Its stability is influenced by several factors, including temperature, pH, and the presence of other compounds.

Key Findings from Experimental Studies:

  • Decomposition Products: The thermal decomposition of HMF can lead to the formation of various products. In the absence of other reactants, HMF can dimerize and subsequently degrade to form 5-methylfurfural and 2,5-furandicarboxaldehyde[1]. When heated in the presence of amino acids like glycine, it can form Schiff base adducts and other derivatives[1].

  • Effect of Temperature: Higher temperatures significantly accelerate the degradation of HMF. Exposure to temperatures above 120°C can lead to its breakdown into byproducts such as formic acid and acetic acid[2]. For long-term storage, low temperatures (below 5°C) are recommended to minimize decomposition[2].

  • Effect of pH: The pH of the medium plays a crucial role in the stability of HMF. While it exhibits greater stability in mildly acidic conditions, it is susceptible to hydrolysis under alkaline (basic) conditions, which is accelerated at higher pH levels[2].

Thermal Stability of this compound (AMF)

Direct experimental data, such as that from thermogravimetric analysis (TGA), specifically detailing the thermal decomposition of this compound, is not extensively available in the public domain. However, its chemical structure and physical properties provide some insights into its expected thermal behavior.

Inferences and Theoretical Considerations:

  • Structural Stability: AMF possesses an acetyl group (-COCH3) in place of the hydroxyl group (-OH) in HMF. This substitution is believed to enhance its thermal stability. The acetyl group is less reactive than the hydroxyl group, potentially leading to a higher decomposition temperature.

  • Physical Properties: AMF has a higher melting point (53-55°C) compared to HMF (around 30-34°C)[3][4][5]. While melting point is not a direct measure of decomposition temperature, it can be indicative of stronger intermolecular forces and potentially greater thermal stability.

Comparative Data Summary

The following table summarizes the available quantitative and qualitative data on the thermal stability of HMF and AMF. It is important to note the limited availability of direct comparative experimental data for AMF's thermal decomposition.

Property5-Hydroxymethyl-2-furaldehyde (HMF)This compound (AMF)
Melting Point ~30-34 °C53-55 °C[3][4][5]
Decomposition Temperature Degradation accelerates above 120°C[2]Data not available in reviewed literature
Major Thermal Decomposition Products 5-methylfurfural, 2,5-furandicarboxaldehyde, formic acid, acetic acid[1][2]Data not available in reviewed literature
Qualitative Stability Assessment Sensitive to heat, especially at elevated temperatures and in alkaline conditions[2].Suggested to have higher thermal stability than HMF due to the presence of the acetyl group.

Experimental Protocols

To quantitatively assess and compare the thermal stability of HMF and AMF, the following experimental methodology, primarily using Thermogravimetric Analysis (TGA), is recommended.

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: Ensure both HMF and AMF samples are of high purity and are dry to avoid the influence of solvents on the thermal analysis.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Select an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate. Common heating rates are 5, 10, or 20°C/min. A slower heating rate can provide better resolution of thermal events.

    • Sample Mass: Use a small sample mass (typically 5-10 mg) in a standard TGA pan (e.g., alumina or platinum).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show the percentage of weight loss versus temperature.

    • The onset temperature of decomposition, the temperature of maximum rate of weight loss (from the derivative thermogravimetric, DTG, curve), and the final residual mass are key parameters to determine and compare.

Visualizations

logical_relationship cluster_compounds Furan Derivatives cluster_properties Key Property for Comparison HMF 5-Hydroxymethyl-2-furaldehyde (HMF) AMF This compound (AMF) HMF->AMF Esterification TS Thermal Stability HMF->TS Influences Application AMF->TS Potentially Higher

Caption: Relationship between HMF, AMF, and thermal stability.

experimental_workflow start Start: Procure High-Purity Samples prep Sample Preparation (Drying) start->prep tga Thermogravimetric Analysis (TGA) prep->tga data Data Collection (Weight Loss vs. Temp) tga->data analysis Comparative Analysis of TGA/DTG Curves data->analysis end End: Determine Relative Thermal Stability analysis->end

Caption: Workflow for comparative thermal stability analysis.

References

Safety Operating Guide

Safe Disposal of 5-Acetoxymethyl-2-furaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Acetoxymethyl-2-furaldehyde, a furan derivative that requires careful handling as hazardous waste.

I. Hazard Identification and Classification

This compound is classified as a hazardous chemical, primarily due to its potential to cause skin and serious eye irritation[1][2][3]. Due to its chemical structure, which includes a furan moiety, it must be managed as hazardous waste in accordance with local, regional, and national regulations[1][2][4][5]. It is crucial to avoid disposing of this compound with municipal waste or releasing it into the environment by pouring it down the drain[1][2].

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:

  • Eye and Face Protection: Chemical safety glasses or goggles are mandatory[2].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact[1][2].

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][2].

Always handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation[1][2].

III. Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₈H₈O₄[3]
Molecular Weight 168.15 g/mol [3]
Form Solid[6]
Melting Point 53-55 °C[6]
Flash Point 107.78 °C (226.00 °F) - Closed Cup[7]
Incompatible Materials Oxidizing agents[1]

IV. Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Use a designated, chemically compatible, and properly sealed hazardous waste container for collecting this compound waste and any contaminated materials (e.g., absorbent pads, gloves)[4][8].

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially with incompatible substances like strong oxidizing agents[1][4].

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[4][8].

  • Date of Accumulation: Include the date when the first waste was added to the container[4].

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory that is away from sources of ignition and heat[4][5].

  • Secure and Ventilated: The storage area should be cool, dry, and well-ventilated[1][2]. The container must be kept tightly closed to prevent the release of vapors[2][9].

Step 4: Spill Management

  • Containment: In the event of a spill, ensure the area is well-ventilated and restrict access[2][5].

  • Absorption: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal[1]. For liquid spills, cover with a non-flammable absorbent material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal as hazardous waste[2][5][9].

  • Decontamination: After the material has been collected, decontaminate the spill area with soap and water[2][10].

Step 5: Final Disposal

  • Consult EHS: It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal protocol[4].

  • Licensed Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[9].

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Spill Occurs E->F No H Contact Environmental Health & Safety (EHS) for Pickup E->H G Contain and Clean Spill with Absorbent Material F->G Yes G->C I Disposal by Licensed Waste Management H->I

References

Personal protective equipment for handling 5-Acetoxymethyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 5-Acetoxymethyl-2-furaldehyde.

Chemical Hazards: this compound is classified as a hazardous chemical that can cause skin and serious eye irritation[1]. It is crucial to handle this compound with care to avoid direct contact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. Below is a summary of the recommended equipment.

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles (compliant with EN 166) or a face shield.Protects eyes from splashes and irritating fumes[2][3].
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) inspected before use.Prevents skin contact and irritation[1][4].
Body Protection A laboratory coat (Nomex® recommended), buttoned, with long sleeves, and long pants made of non-synthetic material (e.g., cotton)[4].Protects skin from accidental spills[4].
Footwear Closed-toe, closed-heel shoes that cover the entire foot[4].Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation occurs[1].Protects the respiratory system from airborne particles and fumes[3].

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.

  • Locate and ensure the functionality of the nearest safety shower and eye wash station.

  • Gather all necessary materials and equipment before starting.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing[1].

  • Prevent the formation of dust[1].

  • Wash hands thoroughly after handling the material[1].

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • Keep the container away from heat and sources of ignition[1].

  • Incompatible materials include oxidizing agents[1].

4. Spills:

  • In case of a spill, wear appropriate PPE.

  • Cover the spill with a suitable non-flammable absorbent material.

  • Sweep or shovel the material into a suitable container for disposal[1].

  • Wash the spill site after the material has been collected[5].

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations[1].

  • Unused Product: Dispose of as hazardous waste. Do not dispose of with municipal waste[5].

  • Contaminated Packaging: Dispose of in the same manner as the unused product[5].

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

Below is a diagram illustrating the safe handling workflow for this compound.

Safe Handling Workflow for this compound A Preparation - Ensure ventilation - Check safety equipment - Don appropriate PPE B Handling - Avoid direct contact - Prevent dust formation - Wash hands after use A->B Proceed with caution C Storage - Cool, dry, well-ventilated area - Tightly closed container - Away from ignition sources B->C After use D Spill Response - Wear PPE - Use absorbent material - Collect for disposal B->D In case of spill E Disposal - Treat as hazardous waste - Follow all regulations - Dispose of contaminated materials C->E For expired or unneeded chemical D->E After containment

References

×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.